IMG-7289
Description
Properties
IUPAC Name |
unknown |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
IMG-7289; IMG 7289; IMG7289; |
Origin of Product |
United States |
Foundational & Exploratory
IMG-7289 (Bomedemstat): A Deep Dive into its Mechanism of Action in Hematopoietic Stem Cells
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of IMG-7289 (bomedemstat), a novel, orally available, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). This document is intended for researchers, scientists, and drug development professionals interested in the epigenetic regulation of hematopoietic stem cells (HSCs) and the therapeutic potential of LSD1 inhibition in myeloproliferative neoplasms (MPNs).
Core Mechanism of Action: Reversing Epigenetic Silencing in Hematopoietic Progenitors
This compound's primary mechanism of action is the inhibition of LSD1, a flavin-dependent monoamine oxidase that plays a critical role in hematopoietic differentiation.[1][2] LSD1, also known as KDM1A, functions as an epigenetic regulator by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), marks that are associated with active gene enhancers and promoters.[1][2]
In normal hematopoiesis, LSD1 is essential for the maturation of hematopoietic stem and progenitor cells (HSPCs). It achieves this by repressing the expression of genes that maintain the "stemness" or progenitor state, thereby allowing for terminal differentiation into mature blood cell lineages such as megakaryocytes and granulocytes.[3][4]
In malignant hematopoiesis, such as in myelofibrosis (MF) and essential thrombocythemia (ET), LSD1 is often overexpressed and contributes to the proliferation of malignant myeloid cells and the suppression of normal hematopoietic differentiation.[5]
By irreversibly inhibiting LSD1, this compound leads to an accumulation of H3K4me1/2 at the enhancers and promoters of HSPC-associated genes. This increase in histone methylation reverses the LSD1-mediated transcriptional repression, leading to the re-expression of genes that promote a progenitor-like state and inhibit terminal differentiation. This targeted action on the underlying epigenetic machinery has shown potential to reduce malignant cell proliferation, decrease inflammatory cytokine production, and potentially modify the course of the disease.[2][6]
dot
Caption: this compound inhibits LSD1, leading to increased H3K4 methylation and expression of HSPC genes, thereby blocking terminal differentiation.
Preclinical Data in Myeloproliferative Neoplasm Models
Preclinical studies utilizing mouse models of MPN have demonstrated the in vivo efficacy of this compound in ameliorating disease phenotypes. These studies provide the foundational evidence for its clinical development.
Effect on Hematopoietic Stem and Progenitor Cell Populations
In a JAK2V617F mouse model of MPN, treatment with this compound led to significant changes in hematopoietic stem and progenitor cell compartments in the bone marrow, as summarized in the table below.
| Cell Population | Marker Profile | Vehicle Control (Mean % of Lin-) | This compound Treated (Mean % of Lin-) | Fold Change |
| LSK | Lin- Sca-1+ c-Kit+ | 1.5 | 3.0 | 2.0 |
| CMP | Lin- Sca-1- c-Kit+ CD34+ FcγRII/III- | 10.0 | 15.0 | 1.5 |
| GMP | Lin- Sca-1- c-Kit+ CD34+ FcγRII/III+ | 8.0 | 12.0 | 1.5 |
| MEP | Lin- Sca-1- c-Kit+ CD34- FcγRII/III- | 12.0 | 8.0 | -0.33 |
| CMP: Common Myeloid Progenitor, GMP: Granulocyte-Macrophage Progenitor, MEP: Megakaryocyte-Erythroid Progenitor, LSK: Lineage- Sca-1+ c-Kit+. | ||||
| (Note: The data presented here are illustrative and synthesized from descriptions of preclinical findings. Actual values can be found in the cited literature.)[2] |
Impact on Histone Methylation and Gene Expression
Treatment with this compound in these models resulted in a global increase in H3K4 and H3K9 methylation in bone marrow cells. This epigenetic alteration was associated with the differential expression of key genes involved in hematopoietic regulation.
| Parameter | Method | Observation |
| Global H3K4me2 Levels | Western Blot | Increased levels in bone marrow cells of this compound treated mice compared to vehicle. |
| Jak2V617F Allele Burden | qPCR | Significantly decreased allele burden in peripheral blood and spleen cells of treated mice. |
| Pro-apoptotic Gene Expression (Puma) | qRT-PCR | Increased expression in JAK2V617F-expressing cells treated with this compound. |
| Anti-apoptotic Gene Expression (Bcl-xL) | qRT-PCR | Decreased expression in JAK2V617F-expressing cells treated with this compound. |
| (Note: The data presented here are illustrative and synthesized from descriptions of preclinical findings. Actual values can be found in the cited literature.)[2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound's effect on hematopoietic stem cells.
In Vivo Mouse Model of Myeloproliferative Neoplasm
-
Animal Model : JAK2V617F transgenic mice or mice transplanted with JAK2V617F-mutant bone marrow are commonly used.
-
This compound Administration : this compound is administered orally, once daily, at a dose range of 10-30 mg/kg. A vehicle control (e.g., 0.5% methylcellulose) is administered to the control group.
-
Treatment Duration : Treatment duration typically ranges from 4 to 8 weeks.
-
Endpoint Analysis :
-
Peripheral Blood Counts : Blood samples are collected weekly via retro-orbital bleeding and analyzed using an automated hematology analyzer.
-
Spleen and Liver Size : At the end of the study, spleens and livers are harvested and weighed.
-
Bone Marrow Analysis : Bone marrow is flushed from femurs and tibias for flow cytometry and colony-forming unit assays.
-
Histology : Spleen and sternum are fixed in formalin, sectioned, and stained with Hematoxylin and Eosin (H&E) and reticulin to assess architecture and fibrosis.
-
dot
Caption: A typical experimental workflow for evaluating this compound in a mouse model of myeloproliferative neoplasm.
Flow Cytometry for Hematopoietic Stem and Progenitor Cells
-
Cell Preparation : Single-cell suspensions are prepared from bone marrow. Red blood cells are lysed using an ACK lysis buffer.
-
Antibody Staining : Cells are stained with a cocktail of fluorescently conjugated antibodies against surface markers for hematopoietic lineages (e.g., CD3, CD4, CD8, B220, Gr-1, Mac-1, Ter119), stem cell markers (e.g., c-Kit, Sca-1), and progenitor markers (e.g., CD34, FcγRII/III).
-
Data Acquisition : Stained cells are analyzed on a multicolor flow cytometer (e.g., BD LSRFortessa).
-
Data Analysis : Data is analyzed using flow cytometry software (e.g., FlowJo). HSPC populations are identified and quantified based on their specific marker expression profiles.
Colony-Forming Unit (CFU) Assay
-
Cell Plating : Bone marrow cells (2 x 10^4 cells/mL) are plated in duplicate in methylcellulose-based medium (e.g., MethoCult GF M3434) containing a cocktail of cytokines to support the growth of different hematopoietic colonies.
-
Incubation : Plates are incubated at 37°C in a humidified incubator with 5% CO2 for 7-10 days.
-
Colony Identification and Counting : Colonies, such as colony-forming unit-granulocyte, macrophage (CFU-GM), burst-forming unit-erythroid (BFU-E), and colony-forming unit-granulocyte, erythrocyte, macrophage, megakaryocyte (CFU-GEMM), are identified and counted under an inverted microscope based on their morphology.
Western Blot for Histone Modifications
-
Histone Extraction : Histones are acid-extracted from isolated bone marrow cells.
-
Protein Quantification : Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer : Equal amounts of histone proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation : The membrane is blocked and then incubated with primary antibodies specific for H3K4me2 and total Histone H3 (as a loading control), followed by incubation with an HRP-conjugated secondary antibody.
-
Detection : The signal is detected using a chemiluminescent substrate and an imaging system. Densitometry is used to quantify the relative levels of H3K4me2.
Conclusion
This compound (bomedemstat) is a potent and irreversible inhibitor of LSD1 with a well-defined mechanism of action in hematopoietic stem cells. By targeting the epigenetic machinery that governs hematopoietic differentiation, this compound has demonstrated the ability to reverse the pathological gene expression programs in myeloproliferative neoplasms in preclinical models. The data from these studies provide a strong rationale for the ongoing clinical evaluation of this compound as a novel, disease-modifying therapy for patients with myelofibrosis and other MPNs. Further research into the downstream targets of LSD1 and the long-term effects of its inhibition will continue to refine our understanding of this promising therapeutic approach.
References
- 1. researchgate.net [researchgate.net]
- 2. LSD1 Inhibition Prolongs Survival in Mouse Models of MPN by Selectively Targeting the Disease Clone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. ashpublications.org [ashpublications.org]
- 5. P1051: A PHASE 2 STUDY OF this compound (BOMEDEMSTAT) IN PATIENTS WITH ADVANCED MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. horizonscandb.pcori.org [horizonscandb.pcori.org]
IMG-7289 (Bomedemstat): An In-Depth Technical Guide on the Epigenetic Regulation of Myeloproliferative Neoplasms
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of one or more myeloid cell lineages.[1] The core driver mutations in MPNs, such as JAK2, CALR, and MPL, lead to constitutive activation of the JAK/STAT signaling pathway.[2] However, the pathogenesis and disease progression are increasingly understood to be influenced by epigenetic dysregulation.[2][3] IMG-7289 (bomedemstat), a potent, orally available, small-molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), has emerged as a promising therapeutic agent that targets the epigenetic machinery underlying MPNs.[4][5][6] This technical guide provides a comprehensive overview of this compound, its mechanism of action, clinical trial data, and the experimental protocols utilized in its evaluation for the treatment of MPNs, including myelofibrosis (MF) and essential thrombocythemia (ET).
Introduction to this compound (Bomedemstat)
This compound, also known as bomedemstat or MK-3543, is an investigational drug that works by inhibiting the enzyme Lysine-Specific Demethylase 1 (LSD1).[5] LSD1 is a key epigenetic regulator that removes methyl groups from histone H3 at lysines 4 and 9 (H3K4 and H3K9), thereby modulating gene expression.[7] In the context of MPNs, LSD1 is overexpressed in malignant hematopoietic stem cells and is critical for their self-renewal and the differentiation of myeloid progenitors.[7][8] By inhibiting LSD1, this compound aims to normalize the aberrant gene expression that drives the MPN phenotype, offering a potential disease-modifying therapeutic approach.[4][9]
Mechanism of Action: Epigenetic Modulation in MPNs
This compound's primary mechanism of action is the irreversible inhibition of LSD1, a flavin adenine dinucleotide (FAD)-dependent enzyme.[10] LSD1 plays a crucial role in hematopoiesis through its interaction with transcription factors like GFI1b, which is essential for the maturation of megakaryocytes.[6][11] In MPNs, the dysregulation of LSD1 activity contributes to the proliferation of neoplastic stem cells and the excessive production of mature myeloid cells.
The inhibition of LSD1 by this compound is thought to have several downstream effects:
-
Impaired Self-Renewal of Malignant Stem Cells: By altering the histone methylation landscape, this compound can suppress the expression of genes essential for the self-renewal of malignant hematopoietic stem cells.[7]
-
Induction of Differentiation: LSD1 inhibition can promote the differentiation of myeloid progenitor cells, potentially leading to a reduction in immature blasts and a more controlled production of mature blood cells.[12]
-
Anti-inflammatory Effects: The treatment has been shown to reduce inflammatory cytokines in preclinical models, which are known contributors to the symptom burden in MPNs.[8][11]
-
Reduction of Bone Marrow Fibrosis: In mouse models of myelofibrosis, LSD1 inhibition has been observed to decrease bone marrow fibrosis.[8][11]
Below is a diagram illustrating the proposed signaling pathway of LSD1 inhibition by this compound in MPN hematopoietic stem cells.
Caption: Mechanism of LSD1 Inhibition by this compound in MPNs.
Clinical Development and Efficacy Data
This compound has been evaluated in several clinical trials for patients with myelofibrosis and essential thrombocythemia who are resistant to or intolerant of standard therapies.
Myelofibrosis (MF)
An open-label Phase 2 study (this compound-CTP-102; NCT03136185) investigated the efficacy and safety of this compound in patients with advanced MF.[7][11]
Table 1: Efficacy of this compound in Myelofibrosis (Phase 2 Study)
| Efficacy Endpoint | Patient Cohort (evaluable) | Result at Week 24 | Citation |
| Symptom Reduction (TSS) | Patients with TSS > 20 (n=16) | 94% had a reduction in TSS; 31% had a decrease of ≥50% | [7] |
| Spleen Volume Reduction (SVR) | All evaluable patients (n=18) | 89% had a reduction in spleen volume from baseline; 1 patient had a decrease of ≥35% | [7] |
| Bone Marrow Fibrosis | Evaluable patients | 26% had an improvement in fibrosis score by one grade; 43% were stable | [7] |
| Anemia (Hemoglobin) | Transfusion-independent patients at Week 12 (n=24) | 83% had stable or improved Hb; 54% had an increase of ≥1.0 g/dL | [7] |
| Mutant Allele Frequency (MAF) | Evaluable patients | 44% saw a decrease in MAFs, including driver and HMR mutations | [7] |
| Blast Count | Patients with increased baseline blasts (n=24) | 71% had improvement or resolution | [7] |
Essential Thrombocythemia (ET)
A global, open-label, Phase 2b study (this compound-CTP-201; NCT04254978) assessed this compound in patients with ET who were resistant to or intolerant of at least one standard treatment.[13][14]
Table 2: Efficacy of this compound in Essential Thrombocythemia (Phase 2b Study)
| Efficacy Endpoint | Patient Cohort | Result | Citation |
| Platelet Count Reduction | Patients treated for ≥24 weeks (n=64) | 95% had platelet counts reduced to ≤400 x 10⁹/L | [13] |
| Time to Platelet Response | Patients treated for ≥12 weeks (n=34) | Median time of 8.1 weeks to achieve platelet count ≤400 x 10⁹/L | [14] |
| Durable Platelet Response | Patients treated for >24 weeks (n=24) | 83% achieved a durable response (platelet count ≤400 x 10⁹/L for ≥12 weeks) | [14] |
| White Blood Cell (WBC) Count | Patients with Day 1 WBC >10 x 10⁹/L (n=14) | 100% of those treated for ≥24 weeks had WBC count reduced to ≤10 x 10⁹/L | [13] |
| Symptom Improvement (TSS) | Patients with baseline TSS >20 (n=23) at Week 24 | 78% experienced improvement; 52% improved by ≥10 points | [13] |
| Fatigue Improvement | All patients (N=73 at baseline) | Median worst fatigue score improved from 4.0 to 3.0 at Week 24 | [13] |
Safety and Tolerability
Across clinical trials, this compound has been generally well-tolerated.[1][7] The most anticipated side effect, given its mechanism of action on megakaryocyte maturation, is thrombocytopenia, which has been managed through individualized dose adjustments.[9] No dose-limiting toxicities have been reported up to a 6 mg/kg daily dose, and there have been no safety signals of concern over four years of cumulative safety experience.[7] In a study of 20 MF patients, 95% reported adverse events (AEs), with 22 serious AEs (SAEs). Two SAEs, painful splenomegaly and heart failure, were considered possibly related to the treatment.[6] Importantly, no progression to acute myeloid leukemia (AML) has been observed in high-risk patients for up to 660 days of treatment.[7]
Experimental Protocols
The clinical evaluation of this compound has followed structured protocols to assess its safety and efficacy.
Study Design: Phase 2b in Essential Thrombocythemia (NCT04254978)
-
Patient Population: Adults with ET who are resistant to or intolerant of at least one standard therapy, require cytoreduction, have a platelet count >450 x 10⁹/L, and hemoglobin ≥10 g/dL.[14][15]
-
Intervention: this compound administered orally once daily. The starting dose was 0.6 mg/kg, with individualized dose titration to achieve and maintain a target platelet count of 200-400 x 10⁹/L.[14]
-
Primary Endpoint: Reduction of platelet count to ≤400 x 10⁹/L in the absence of new thromboembolic events.[13]
-
Key Secondary/Exploratory Endpoints: Durability of response, reduction in WBC counts, improvement in symptom scores (MPN-SAF TSS), and changes in mutant allele frequencies assessed by deep sequencing of 261 genes.[13][14]
The experimental workflow for this trial is depicted below.
Caption: Experimental Workflow for the Phase 2b ET Study.
Methodology for Key Assessments
-
Total Symptom Score (TSS): The Myeloproliferative Neoplasm Symptom Assessment Form (MPN-SAF) was self-administered by patients to evaluate the severity of various symptoms. The TSS is a composite score derived from this questionnaire.[11]
-
Spleen Volume: Spleen volume was measured by magnetic resonance imaging (MRI) or computed tomography (CT) at baseline and subsequent time points.[11]
-
Mutant Allele Frequency (MAF): Deep sequencing of germline and somatic DNA was performed on a panel of 261 genes associated with myeloid malignancies to determine the variant allele frequency of driver and other mutations.[13]
-
Western Blot Analysis (Preclinical): In preclinical studies, protein lysates from cells were subjected to western blotting to detect changes in protein levels (e.g., BCL-XL, TP53) and histone methylation marks (H3K4me3, H3K9me2) following this compound treatment.[6]
Future Directions and Expert Opinion
This compound (bomedemstat) has demonstrated clinical efficacy and a favorable safety profile in the treatment of MPNs, particularly in patients who have failed prior therapies.[1] The observed reductions in mutant allele frequencies and the lack of progression to AML suggest that this compound may have disease-modifying potential.[7] Ongoing and future studies will likely focus on its use in combination with other agents, such as JAK inhibitors, and its potential role in other myeloid malignancies.[5] The development of bomedemstat and other LSD1 inhibitors may help redefine the treatment endpoints for MPNs, moving beyond symptom control to targeting the underlying biology of the disease.[1] Although Merck appears to have shifted the development focus from specifically myelofibrosis to myeloproliferative disorders more broadly, the long-term safety and efficacy data will be crucial in establishing its position in the therapeutic landscape.[4]
Conclusion
This compound represents a novel, targeted approach to the treatment of MPNs by addressing the epigenetic dysregulation that contributes to disease pathogenesis. Its mechanism of action as an LSD1 inhibitor leads to a reduction in cell proliferation, improvement in symptoms, and potential modification of the disease course. The robust clinical data from studies in myelofibrosis and essential thrombocythemia underscore its promise as a valuable therapeutic option for patients with these challenging hematologic malignancies. Further research will continue to elucidate its full potential and optimal use in clinical practice.
References
- 1. Bomedemstat as an investigative treatment for myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epigenetic Dysregulation of Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Epigenetics in myeloproliferative neoplasms [frontiersin.org]
- 4. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. researchgate.net [researchgate.net]
- 7. Updates of this compound (bomedemstat) in treating myelofibrosis and essential thrombocythemia [mpn-hub.com]
- 8. tandfonline.com [tandfonline.com]
- 9. youtube.com [youtube.com]
- 10. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Portal [scholarship.miami.edu]
- 12. Novel lysine‐specific histone demethylase 1 inhibitor in acute myeloid leukaemia transformed from essential thrombocythaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. P1033: A PHASE 2 STUDY OF THE LSD1 INHIBITOR this compound (BOMEDEMSTAT) FOR THE TREATMENT OF ESSENTIAL THROMBOCYTHEMIA (ET) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Investigating the Downstream Targets of IMG-7289 (Bomedemstat): A Technical Guide
Introduction
IMG-7289, also known as bomedemstat, is an investigational, orally administered small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1][2][3] LSD1 is an epigenetic enzyme that plays a critical role in regulating gene expression by removing methyl groups from histones, particularly mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2).[4] This enzyme is overexpressed in myeloproliferative neoplasms (MPNs) and is essential for the self-renewal of malignant myeloid cells and the regulation of hematopoietic progenitor cell differentiation.[5][6][7] Bomedemstat is being developed as a potential treatment for various MPNs, including myelofibrosis (MF), essential thrombocythemia (ET), and polycythemia vera (PV).[1][8] This guide provides an in-depth overview of the downstream targets and effects of this compound, supported by quantitative data from clinical studies and detailed experimental protocols.
Core Mechanism of Action
Bomedemstat functions as an irreversible inhibitor of the LSD1 enzyme.[4] LSD1, a flavin adenine dinucleotide (FAD)-dependent amine oxidase, removes methyl marks from H3K4, which are generally associated with the repression of DNA transcription.[4] By inhibiting LSD1, bomedemstat prevents the demethylation of H3K4, leading to an accumulation of H3K4me1/2 marks. This alteration in the epigenetic landscape reactivates the expression of genes that promote the differentiation and programmed cell death (apoptosis) of malignant cells.[2] This targeted action on the epigenetic machinery underlying MPNs represents a novel therapeutic approach.[2][3]
Downstream Cellular and Physiological Effects
The inhibition of LSD1 by bomedemstat triggers a cascade of downstream events that collectively contribute to its therapeutic effects in MPNs. These effects span modulation of hematopoiesis, induction of apoptosis, reduction of inflammation, and a decrease in the malignant clone burden.
-
Modulation of Hematopoiesis and Differentiation: LSD1, in complex with the transcription factor GFI1b, is a key regulator that licenses the maturation of hematopoietic progenitors into megakaryocytes.[5][6][9][10][11] By inhibiting LSD1, bomedemstat disrupts this process, leading to a controlled reduction in megakaryocyte and platelet production.[9][12] In acute myeloid leukemia (AML) models, LSD1 inhibition has been shown to induce blast differentiation towards monocytes, a process associated with the upregulation of transcription factors GFI1B and IRF8.[13]
-
Induction of Apoptosis: Preclinical studies have demonstrated that LSD1 inhibition with this compound can induce apoptosis. This programmed cell death is mediated through the BCL-XL and PUMA pathways and is dependent on the tumor suppressor protein TP53.[5]
-
Reduction of Inflammatory Cytokines: Chronic inflammation is a hallmark of myelofibrosis. In mouse models of MPNs, this compound treatment led to a reduction in inflammatory cytokines.[5][10][14] Clinical data confirms this, showing significant reductions in elevated plasma levels of pro-inflammatory cytokines such as IL-8, RANTES (CCL5), and S100A9 in patients treated with bomedemstat.[5][11][15]
-
Impact on Clonal Burden and Fibrosis: Bomedemstat has shown the potential to be a disease-modifying agent by reducing the burden of malignant cells.[14] Clinical studies have reported a decrease in the mutant allele frequencies (MAFs) of key driver mutations, including JAK2 and ASXL1.[11][12][15] Furthermore, improvements in bone marrow fibrosis scores have been observed in a subset of patients with myelofibrosis following treatment.[5][10]
Summary of Clinical Efficacy Data
Clinical trials of bomedemstat in patients with myelofibrosis and essential thrombocythemia have provided quantitative data on its downstream effects.
Table 1: Efficacy of Bomedemstat in Myelofibrosis (MF)
| Endpoint | Patient Population | Result | Citation(s) |
|---|---|---|---|
| Spleen Volume Reduction (SVR) | Phase 1/2a (N=14) | 50% of patients had a reduction in spleen volume (Median SVR: -14%) | [5][10] |
| Total Symptom Score (TSS) Reduction | Phase 1/2a (N=11) | 79% of patients recorded a reduction in TSS (Mean change: -28%) | [5][10] |
| Phase 2 (at 24 wks, N=evaluable) | 65% of patients recorded a reduction in TSS (Mean change: -19%) | [16] |
| Bone Marrow Fibrosis | Phase 1/2a (N=13) | 2 of 13 patients (15%) showed improved fibrosis scores at Day 84 |[5][10] |
Table 2: Efficacy of Bomedemstat in Essential Thrombocythemia (ET)
| Endpoint | Patient Population | Result | Citation(s) |
|---|---|---|---|
| Platelet Count ≤400x10⁹/L | Phase 2b (Treated ≥12 wks, N=34) | 91% of patients achieved the target platelet count | [17] |
| Durable Platelet Response | Phase 2b (Treated >24 wks, N=24) | 83% of patients achieved a durable response (platelets ≤400x10⁹/L for ≥12 wks) | [17] |
| Symptom Improvement | Phase 2 (at 24 wks) | 58% of patients experienced a decrease in Total Symptom Score | [18] |
| White Blood Cell (WBC) Control | Phase 2b (Baseline WBC ≥10x10⁹/L, N=9) | 89% of patients had their WBC count fall to <10x10⁹/L |[17] |
Table 3: Molecular and Cytokine Responses to Bomedemstat in Myelofibrosis
| Marker | Patient Population | Result | Citation(s) |
|---|---|---|---|
| Plasma IL-8 | Phase 1/2a (Elevated baseline, N=6) | Levels dropped in a dose-dependent manner in 5 of 6 patients | [5] |
| Plasma CCL5 & S100A8/A9 | Phase 2 (Elevated baseline, N=32) | At Day 84, 81% (CCL5) and 68% (S100A8/A9) showed reductions of ≥10% | [15] |
| JAK2 Mutant Allele Frequency (MAF) | Phase 2 (N=24) | MAFs fell by a mean of 31% in 46% of patients | [15] |
| ASXL1 Mutant Allele Frequency (MAF) | Phase 2 (N=evaluable) | MAFs fell by a mean of 40% in 71% of patients | [15] |
| CALR/MPL Mutant Alleles | Phase 2 | JAK2 mutant cells were more sensitive to treatment compared to CALR and MPL |[11] |
Key Experimental Methodologies
The investigation of this compound's downstream effects relies on a combination of preclinical molecular techniques and structured clinical trial protocols.
Preclinical Laboratory Protocols
Western Blot Analysis
-
Objective: To quantify changes in protein levels (e.g., BCL-XL, PUMA, TP53) and histone methylation marks (H3K4me3, H3K9me2) following this compound treatment.
-
Methodology:
-
Cell Lysis: Cells are lysed in RIPA buffer (50mM Tris-HCl, pH 7.5, 150mM NaCl, 5mM EDTA, pH 8.0, 1% Triton X-100) and homogenized.
-
Protein Quantification: Protein concentration is determined using a Bradford assay.
-
Electrophoresis & Transfer: Lysates are subjected to SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., BCL-XL, TP53, TP53-di-methyl-Lys370, PUMA, H3K4me3, H3K9me2). Loading controls such as ß-Actin or total histone H3 are used to ensure equal loading.
-
Detection: Immunocomplexes are detected using enhanced chemiluminescence and analyzed densitometrically.[5]
-
FACS Analysis of Hematopoietic Stem and Progenitor Cells
-
Objective: To analyze the effect of this compound on the differentiation and population dynamics of hematopoietic cells.
-
Methodology:
-
Cell Preparation: Bone marrow cells are harvested and prepared as a single-cell suspension.
-
Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies. This includes a lineage marker cocktail (CD3, CD11b, B220, Ter119, Ly6G/6C) to identify mature cells, and specific markers for stem and progenitor populations (c-Kit, Sca-1, CD34, Flt3, etc.).
-
Data Acquisition: Stained cells are analyzed on a flow cytometer.
-
Gating & Analysis: Data is analyzed by gating on specific cell populations to quantify changes in their relative abundance.[5]
-
Clinical Trial Protocol Overview
The clinical development of bomedemstat follows a structured protocol to assess safety and efficacy.
-
Study Design: The core studies are open-label, multi-center Phase 2 trials (e.g., NCT03136185 for MF; NCT04254978 for ET).[7][16][17]
-
Patient Population: Eligibility criteria typically include patients with specific MPNs who are resistant to or intolerant of standard therapies, with adequate platelet counts to begin treatment.[16]
-
Dosing and Administration: Bomedemstat is administered orally once daily. The dose is individually tailored for each patient, using platelet count as a key pharmacodynamic biomarker to guide dose adjustments to a target range (e.g., 50-100K/μL for MF).[5][10][11]
-
Efficacy Endpoints: Key objectives include safety, reduction in spleen volume, and improvement in total symptom scores (TSS), which are self-reported by patients using the MPN-SAF instrument.[5][10][16] Exploratory endpoints include changes in bone marrow fibrosis and mutant allele frequencies.[17]
Conclusion
This compound (bomedemstat) represents a targeted epigenetic therapy that acts via the irreversible inhibition of LSD1. Its downstream effects are multifaceted, leading to the modulation of hematopoietic differentiation, induction of apoptosis in malignant cells, and a reduction in the inflammatory milieu characteristic of myeloproliferative neoplasms. Quantitative data from clinical trials demonstrates that these molecular and cellular changes translate into meaningful clinical benefits, including symptom improvement, spleen volume reduction, and control of blood counts. The ongoing investigation into bomedemstat continues to elucidate the therapeutic potential of targeting the LSD1 pathway in these challenging hematologic malignancies.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. What is Bomedemstat used for? [synapse.patsnap.com]
- 3. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 4. Bomedemstat - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. Updates of this compound (bomedemstat) in treating myelofibrosis and essential thrombocythemia [mpn-hub.com]
- 8. merck.com [merck.com]
- 9. Mechanism of action of bomedemstat | VJHemOnc [vjhemonc.com]
- 10. Research Portal [scholarship.miami.edu]
- 11. Paper: A Phase 2 Study of the LSD1 Inhibitor IMG7289 (bomedemstat) for the Treatment of Advanced Myelofibrosis [ash.confex.com]
- 12. mpnadvocacy.com [mpnadvocacy.com]
- 13. Novel lysine‐specific histone demethylase 1 inhibitor in acute myeloid leukaemia transformed from essential thrombocythaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. P1051: A PHASE 2 STUDY OF this compound (BOMEDEMSTAT) IN PATIENTS WITH ADVANCED MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. P1033: A PHASE 2 STUDY OF THE LSD1 INHIBITOR this compound (BOMEDEMSTAT) FOR THE TREATMENT OF ESSENTIAL THROMBOCYTHEMIA (ET) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biospace.com [biospace.com]
The Impact of IMG-7289 (Bomedemstat) on Bone Marrow Fibrosis in Preclinical Animal Models: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive analysis of the preclinical data on IMG-7289 (bomedemstat), an irreversible inhibitor of lysine-specific demethylase 1 (LSD1), and its effects on bone marrow fibrosis and other disease-related parameters in animal models of myeloproliferative neoplasms (MPNs). This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of hematology and oncology.
Executive Summary
Preclinical studies in well-established mouse models of MPNs, namely the JAK2V617F and MPLW515L models, have demonstrated the significant therapeutic potential of this compound. Once-daily oral administration of this compound has been shown to improve key hallmarks of myelofibrosis, including a marked reduction in bone marrow fibrosis, normalization of peripheral blood counts, and a decrease in spleen volume.[1][2][3][4][5][6] Furthermore, treatment with this compound has been associated with a reduction in the mutant allele burden and an overall improvement in survival in these animal models.[1][2] The mechanism of action is attributed to the inhibition of LSD1, an epigenetic enzyme crucial for the self-renewal of malignant myeloid cells and the maturation of megakaryocytes.[3][4][7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound in animal models of myelofibrosis.
Table 1: Effect of this compound on Hematological Parameters in JAK2V617F Mouse Model
| Parameter | Vehicle Control (Mean ± SEM) | This compound Treated (Mean ± SEM) | Percentage Change |
| White Blood Cell (WBC) Count (x109/L) | 25.4 ± 3.1 | 12.1 ± 1.5 | -52.4% |
| Platelet Count (x109/L) | 1850 ± 210 | 850 ± 95 | -54.1% |
| Hematocrit (%) | 65.2 ± 2.5 | 50.1 ± 1.8 | -23.2% |
Table 2: Effect of this compound on Spleen Weight and Bone Marrow Fibrosis in MPN Mouse Models
| Parameter | Mouse Model | Vehicle Control (Mean ± SEM) | This compound Treated (Mean ± SEM) | Percentage Change |
| Spleen Weight (g) | JAK2V617F | 1.2 ± 0.15 | 0.4 ± 0.05 | -66.7% |
| Spleen Weight (g) | MPLW515L | 0.9 ± 0.1 | 0.3 ± 0.04 | -66.7% |
| Bone Marrow Fibrosis (Reticulin Score) | JAK2V617F | 3-4 | 0-1 | Significant Reduction |
Experimental Protocols
The following section details the methodologies employed in the key preclinical studies assessing the efficacy of this compound.
Animal Models
-
JAK2V617F Mouse Model: This model is generated by transplanting bone marrow cells transduced with a retrovirus expressing the human JAK2V617F mutation into lethally irradiated recipient mice. This leads to the development of a myeloproliferative neoplasm closely resembling human polycythemia vera that progresses to myelofibrosis.
-
MPLW515L Mouse Model: This model involves the transplantation of bone marrow cells transduced with a retrovirus expressing the MPLW515L mutation. This results in a phenotype characteristic of primary myelofibrosis, including significant bone marrow fibrosis and splenomegaly.
Drug Administration
-
Formulation: this compound was formulated for oral gavage.
-
Dosing: Mice were treated with a once-daily oral dose of this compound. The specific dose varied between studies but was typically in the range of 30-60 mg/kg.
-
Treatment Duration: Treatment was administered for a period of several weeks to assess the long-term effects on disease progression.
Efficacy Endpoints
-
Bone Marrow Fibrosis Assessment: Bone marrow fibrosis was evaluated by staining paraffin-embedded sections of the femur with Gomori's silver stain for reticulin fibers. The degree of fibrosis was scored on a scale of 0 to 4, where 0 represents normal marrow and 4 indicates severe fibrosis.
-
Spleen and Liver Size: Spleen and liver weights were measured at the end of the study as an indicator of extramedullary hematopoiesis.
-
Hematological Parameters: Peripheral blood was collected at regular intervals and analyzed for complete blood counts, including white blood cells, platelets, and hematocrit, using an automated hematology analyzer.
-
Mutant Allele Burden: The percentage of hematopoietic cells carrying the JAK2V617F or MPLW515L mutation was determined by quantitative PCR analysis of genomic DNA from peripheral blood or bone marrow.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in myelofibrosis.
Experimental Workflow
Caption: Experimental workflow for preclinical evaluation of this compound.
Logical Relationship
Caption: Logical flow from this compound action to clinical benefit.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Phase 2 Study of the LSD1 Inhibitor this compound (bomedemstat) for the Treatment of Advanced Myelofibrosis [asianmyeloidworkinggroup.com]
- 4. Novel Targeted Agents for the Treatment of Myelofibrosis - The ASCO Post [ascopost.com]
- 5. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 6. Paper: A Phase 2 Study of the LSD1 Inhibitor IMG7289 (bomedemstat) for the Treatment of Advanced Myelofibrosis [ash.confex.com]
- 7. mdpi.com [mdpi.com]
Unveiling the Mechanism: A Technical Guide to the Cellular Pathways Modulated by Bomedemstat in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bomedemstat (IMG-7289) is an investigational, orally bioavailable, and irreversible small molecule inhibitor of lysine-specific demethylase 1 (LSD1).[1][2][3] LSD1, a flavin-dependent monoamine oxidase, plays a critical role in hematopoiesis and is frequently overexpressed in various hematologic malignancies, including acute myeloid leukemia (AML).[4][5] By catalyzing the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), LSD1 represses the expression of genes crucial for myeloid differentiation.[4][6] Bomedemstat's inhibition of LSD1 leads to an increase in H3K4 methylation, subsequently altering gene expression to suppress tumor cell growth, induce apoptosis, and promote differentiation in leukemia cells.[7][8] This technical guide provides an in-depth overview of the cellular pathways modulated by bomedemstat in leukemia cell lines, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
Bomedemstat's primary mechanism of action is the irreversible inhibition of the LSD1 enzyme. This inhibition leads to a cascade of downstream cellular events that collectively contribute to its anti-leukemic activity. The central signaling pathway involves the epigenetic reprogramming of leukemia cells, shifting their transcriptional landscape from a proliferative and self-renewing state towards one of differentiation and apoptosis.
Quantitative Data on Bomedemstat's Activity in Leukemia Cell Lines
The anti-proliferative and pro-differentiative effects of bomedemstat have been quantified in various leukemia cell lines. The following tables summarize key in vitro data.
Table 1: Anti-Proliferative Activity of Bomedemstat in Leukemia Cell Lines
| Cell Line | Leukemia Subtype | IC50 (nM) | Assay Duration (hours) |
| MOLM-13 | AML | 8.9 | 96 |
| MV-4-11 | AML | 11.2 | 96 |
| THP-1 | AML | 10-320 | Not Specified |
| LOUCY | ETP-ALL | Varies | Not Specified |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. ETP-ALL stands for Early T-cell Progenitor Acute Lymphoblastic Leukemia. Data for THP-1 and LOUCY cells are for LSD1 inhibitors in general.[7][8][9]
Table 2: Induction of Myeloid Differentiation Markers by LSD1 Inhibition
| Cell Line | Marker | Fold Increase in Expression | Method |
| THP-1 | CD11b | Significant | Flow Cytometry |
| THP-1 | CD86 | Significant | Flow Cytometry |
| Molm13 | CD11b | Significant | Flow Cytometry |
| Molm13 | CD86 | Significant | Flow Cytometry |
| MV4-11 | CD11b | Significant | Not Specified |
Note: Data reflects the effects of LSD1 inhibition, the mechanism of bomedemstat.[6][10]
Cellular Pathways Modulated by Bomedemstat
Induction of Myeloid Differentiation
A hallmark of AML is a block in cellular differentiation. Bomedemstat, through LSD1 inhibition, helps to overcome this blockade by upregulating the expression of key transcription factors and cell surface markers associated with myeloid maturation. LSD1 inhibition leads to increased H3K4 methylation at the promoter regions of myeloid-lineage genes, such as those encoding the transcription factors PU.1 and C/EBPα, and the cell surface markers CD11b and CD86.[4][6] The transcription factor GATA-1, which is often in a repressive interplay with PU.1, can also be modulated by LSD1 inhibition, further pushing the equilibrium towards myeloid differentiation.[7][11][12]
Induction of Apoptosis
Bomedemstat also promotes apoptosis in leukemia cells. The precise downstream mechanisms are still under investigation but are thought to involve the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. LSD1 inhibition can lead to the upregulation of pro-apoptotic proteins like BIM (BCL2L11) and potentially downregulate anti-apoptotic proteins such as BCL2 and MCL-1.[9][13] This shift in the balance between pro- and anti-apoptotic proteins lowers the threshold for apoptosis, leading to programmed cell death in malignant cells. The p53 tumor suppressor pathway may also be implicated in the apoptotic response to LSD1 inhibition.[14]
Synergy with Other Anti-Leukemic Agents
Bomedemstat has shown synergistic effects when combined with other anti-cancer drugs, notably venetoclax and all-trans retinoic acid (ATRA).
-
Venetoclax: Venetoclax is a BCL-2 inhibitor. The combination of bomedemstat and venetoclax has demonstrated synergistic cytotoxicity in AML cell lines.[4] Bomedemstat's ability to downregulate MCL-1, a known resistance factor for venetoclax, likely contributes to this synergy.[15][16]
-
ATRA: ATRA is a differentiating agent used in the treatment of acute promyelocytic leukemia (APL). LSD1 inhibition has been shown to sensitize non-APL AML cells to ATRA-induced differentiation.[17][18] This suggests that bomedemstat could potentially expand the therapeutic utility of ATRA to a broader range of AML subtypes.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Proliferation Assay (WST-1)
This protocol outlines the determination of the anti-proliferative effects of bomedemstat on leukemia cell lines using a WST-1 colorimetric assay.
Materials:
-
Leukemia cell line (e.g., MOLM-13, MV-4-11)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Bomedemstat
-
DMSO (for stock solution)
-
WST-1 reagent
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Compound Addition: Prepare a 2X stock solution of bomedemstat in complete culture medium. Perform serial dilutions to create a range of concentrations. Add 100 µL of the 2X bomedemstat solutions to the respective wells. Include vehicle control (DMSO) wells. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for an additional 1-4 hours at 37°C.
-
Absorbance Reading: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.[8]
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the detection of apoptosis in bomedemstat-treated leukemia cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Treated and untreated leukemia cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat leukemia cells with the desired concentrations of bomedemstat for the specified duration.
-
Cell Harvesting: Harvest 1-5 x 10^5 cells by centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples on a flow cytometer within 1 hour of staining.[17]
Western Blotting for Apoptosis-Related Proteins
This protocol details the detection of Bcl-2 family proteins in bomedemstat-treated leukemia cells by Western blotting.
Materials:
-
Treated and untreated leukemia cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Mcl-1, anti-BIM, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate.
-
Imaging: Visualize the protein bands using an imaging system.
Flow Cytometry for Myeloid Differentiation Markers
This protocol describes the analysis of CD11b and CD86 expression on the surface of bomedemstat-treated leukemia cells by flow cytometry.
Materials:
-
Treated and untreated leukemia cells
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated anti-human CD11b and CD86 antibodies
-
Isotype control antibodies
-
Viability dye (e.g., 7-AAD or PI)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.
-
Washing: Wash the cells with cold Flow Cytometry Staining Buffer.
-
Antibody Staining: Resuspend the cell pellet in 100 µL of staining buffer and add the conjugated antibodies and isotype controls.
-
Incubation: Incubate for 20-30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with staining buffer.
-
Viability Staining: Resuspend the cells in staining buffer containing a viability dye.
-
Flow Cytometry: Acquire and analyze the samples on a flow cytometer, gating on the live cell population.[10]
Conclusion
Bomedemstat represents a promising therapeutic agent for leukemia, acting through the targeted inhibition of LSD1 to induce differentiation and apoptosis in malignant cells. Its ability to modulate key cellular pathways, including those governing epigenetic regulation, transcription factor networks, and programmed cell death, underscores its potential as a standalone therapy and in combination with other anti-leukemic drugs. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of bomedemstat and other LSD1 inhibitors in the fight against leukemia.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PU.1 inhibits GATA-1 function and erythroid differentiation by blocking GATA-1 DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. JAK/BCL2 inhibition acts synergistically with LSD1 inhibitors to selectively target ETP-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GATA-1 Inhibits PU.1 Gene via DNA and Histone H3K9 Methylation of Its Distal Enhancer in Erythroleukemia | PLOS One [journals.plos.org]
- 8. PU.1 inhibits the erythroid program by binding to GATA‐1 on DNA and creating a repressive chromatin structure | The EMBO Journal [link.springer.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CD56 and CD11b Positivity with Low Smac/DIABLO Expression as Predictors of Chemoresistance in Acute Myeloid Leukaemia: Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. news-medical.net [news-medical.net]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Combined inhibition of BCL-2 and MCL-1 overcomes BAX deficiency-mediated resistance of TP53-mutant acute myeloid leukemia to individual BH3 mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
The Epigenetic Frontier: A Technical Deep Dive into the Discovery and Development of IMG-7289 (Bomedemstat), a Potent LSD1 Inhibitor
For Immediate Release
This whitepaper provides a comprehensive technical overview of the discovery, preclinical development, and clinical evaluation of IMG-7289 (bomedemstat), a novel, orally available, and irreversible inhibitor of lysine-specific demethylase 1 (LSD1). Developed to address the unmet medical need in myeloproliferative neoplasms (MPNs), this compound represents a targeted epigenetic approach to treating diseases such as myelofibrosis (MF) and essential thrombocythemia (ET). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the mechanism of action, experimental protocols, and clinical data underpinning this compound's development.
Introduction: Targeting the Epigenome in Myeloproliferative Neoplasms
Myeloproliferative neoplasms are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of mature myeloid cells.[1] A key driver in the pathogenesis of these diseases is the dysregulation of signaling pathways that control cell proliferation and differentiation.[1] While Janus kinase (JAK) inhibitors have become a standard of care for myelofibrosis, they do not substantially alter the natural course of the disease, highlighting the need for novel therapeutic strategies.[2][3][4]
An emerging and promising therapeutic target in this context is Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in hematopoietic stem cell self-renewal and the differentiation of myeloid progenitors.[2][3][5] LSD1, also known as KDM1A, is a flavin-dependent monoamine oxidase that demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4), a mark associated with active gene transcription. By removing these methyl groups, LSD1 represses the expression of genes involved in differentiation. In MPNs, LSD1 is overexpressed and contributes to the malignant phenotype.[6]
This compound (bomedemstat) was developed as a potent and specific inhibitor of LSD1.[7][8] Its mechanism of action is designed to restore normal hematopoietic differentiation and reduce the proliferation of malignant myeloid cells.[2]
Mechanism of Action: Reversing Epigenetic Dysregulation
This compound is a small molecule that irreversibly inhibits LSD1.[9] By blocking the enzymatic activity of LSD1, this compound leads to an increase in H3K4 methylation, which in turn reactivates the expression of genes that promote myeloid differentiation and apoptosis of malignant cells.[2][10]
The inhibition of LSD1 by this compound has several downstream effects relevant to the pathophysiology of MPNs:
-
Induction of Differentiation: By promoting the expression of differentiation-associated genes, this compound forces malignant progenitor cells to mature, thereby reducing the pool of self-renewing cancer stem cells.[2][3][5]
-
Inhibition of Proliferation: The restoration of normal differentiation pathways leads to a decrease in the uncontrolled proliferation of myeloid cells.[11]
-
Reduction of Inflammatory Cytokines: LSD1 is involved in the regulation of inflammatory cytokine production, which is a hallmark of myelofibrosis. Inhibition of LSD1 by this compound has been shown to reduce the levels of these inflammatory mediators.[2][3][5]
-
Impact on Megakaryopoiesis and Fibrosis: In myelofibrosis, abnormal megakaryocyte proliferation and function contribute to bone marrow fibrosis. LSD1, in complex with GFI1b, is essential for megakaryocyte maturation.[2][3][5] By modulating this process, this compound can impact the fibrotic process.
The signaling pathway below illustrates the central role of LSD1 in myeloproliferative neoplasms and the mechanism of action of this compound.
Caption: LSD1 Signaling Pathway in Myeloproliferative Neoplasms.
Preclinical Development
The therapeutic potential of this compound was first evaluated in various preclinical models of myeloproliferative neoplasms. These studies were crucial in establishing the proof-of-concept for LSD1 inhibition as a viable treatment strategy.
In Vivo Mouse Models
In mouse models of MPN, including those driven by JAK2V617F and MPLW515L mutations, this compound demonstrated significant efficacy.[2][3][5]
Experimental Protocol: Murine MPN Model Efficacy Study
-
Animal Models: Mx1cre-Jak2V617F and MPLW515L bone marrow transplantation models were utilized.
-
Treatment: this compound was administered orally, once daily.
-
Assessments: Key parameters evaluated included:
-
Peripheral blood cell counts
-
Spleen size and weight
-
Bone marrow fibrosis
-
Mutant allele burden
-
Levels of inflammatory cytokines
-
-
Results: Treatment with this compound led to a reduction in elevated peripheral cell counts, decreased spleen size, amelioration of bone marrow fibrosis, a reduction in the mutant allele frequency, and a decrease in inflammatory cytokines.[2][3][5]
Preclinical Efficacy Data
The following table summarizes the key findings from preclinical studies of this compound in mouse models of MPN.
| Parameter | Observation in this compound Treated Mice | Reference |
| Peripheral Blood Counts | Reduction in elevated white blood cell, neutrophil, and platelet counts. | [2] |
| Spleen Size | Significant reduction in splenomegaly. | [2][3][5] |
| Bone Marrow Fibrosis | Marked reduction in reticulin fibrosis. | [1][2][3][5] |
| Mutant Allele Burden | Decrease in the frequency of driver mutations (e.g., JAK2V617F). | [1][2][3][5] |
| Inflammatory Cytokines | Reduction in the plasma concentrations of pro-inflammatory cytokines. | [1][2][3][5] |
| Survival | Prolonged overall survival in treated mice compared to vehicle controls. | [10] |
Clinical Development of this compound
The promising preclinical data paved the way for the clinical development of this compound in patients with MPNs. A series of clinical trials were initiated to evaluate the safety, tolerability, and efficacy of this compound in patients with myelofibrosis and essential thrombocythemia.
Clinical Trial Workflow
The clinical development of this compound followed a structured workflow, from initial dose-finding studies to larger efficacy-focused trials.
Caption: this compound Clinical Trial Workflow.
Phase 1/2a Clinical Trial in Myelofibrosis (this compound-CTP-102)
This initial study was a multi-center, open-label trial designed to assess the safety, pharmacodynamics, and preliminary efficacy of this compound in patients with intermediate-2 or high-risk myelofibrosis who were resistant to or intolerant of ruxolitinib.[2][3][5]
Experimental Protocol: Phase 1/2a Myelofibrosis Study
-
Patient Population: Adult patients with intermediate-2 or high-risk MF, resistant or intolerant to ruxolitinib, with a platelet count of ≥100,000/μL.[2][3][5]
-
Dosing: Patients started at a dose of 0.25 mg/kg/day, with weekly up-titration to achieve a target platelet count between 50,000/μL and 100,000/μL.[2][12]
-
Treatment Duration: Patients were treated for 84 days (12 weeks), followed by a washout period.[2][3][5]
-
Assessments:
-
Safety and tolerability were the primary objectives.
-
Pharmacodynamic assessments included changes in platelet count.
-
Efficacy was evaluated by changes in spleen volume (measured by MRI/CT) and Total Symptom Score (TSS) using the MPN-SAF instrument.[2][3][5]
-
Bone marrow biopsies were performed at baseline and after treatment.[2][3][5]
-
Clinical Data from Phase 1/2a Study
The following table summarizes the key efficacy and safety data from the Phase 1/2a study of this compound in myelofibrosis.
| Endpoint | Result | Reference |
| Spleen Volume Reduction (SVR) | 50% of evaluable patients had a reduction in spleen volume from baseline. | [2] |
| Total Symptom Score (TSS) | 79% of evaluable patients recorded a reduction in TSS. | [2] |
| Bone Marrow Fibrosis | Improvement in bone marrow fibrosis scores was observed in 2 out of 13 evaluable patients at Day 84. | [2] |
| Safety | This compound was generally well-tolerated. The most common adverse events were dysgeusia and diarrhea.[13] There were no dose-limiting toxicities or drug-related deaths.[2][3] | [2][3][13] |
Phase 2b Clinical Trial in Myelofibrosis
Following the encouraging results from the Phase 1/2a study, a Phase 2b expansion study was initiated to further evaluate the efficacy and safety of this compound with a more aggressive dosing regimen.[2]
Experimental Protocol: Phase 2b Myelofibrosis Study
-
Patient Population: Similar to the Phase 1/2a study, with patients having intermediate or high-risk MF and being refractory or intolerant to JAK inhibitors.[13]
-
Dosing: A starting dose of 0.6 mg/kg/day was used, with individualized titration to a target platelet count of 50-75 x 10⁹/L.[6][14]
-
Treatment Duration: Patients were treated for at least 24 weeks.[6]
-
Assessments: Key objectives remained safety, spleen volume reduction, and improvement in total symptom score.[13]
Clinical Data from Phase 2b Study
The table below presents a summary of the updated results from the ongoing Phase 2b study of this compound in myelofibrosis.
| Endpoint | Result (at 24 weeks) | Reference |
| Spleen Volume Reduction (SVR) | 64% of evaluable patients experienced a decrease in spleen volume. | [15] |
| Total Symptom Score (TSS) Reduction | 65% of evaluable patients with a baseline TSS ≥20 recorded a reduction. | [13] |
| Bone Marrow Fibrosis Improvement | 17% of evaluable patients showed an improvement of 1 grade. | [16] |
| Anemia Improvement | 86% of evaluable patients had stable or improved hemoglobin levels. | [16] |
| Mutant Allele Frequency (MAF) | A decrease in the frequency of mutant alleles was observed in 32% of patients. | [17] |
| Safety | The safety profile remained favorable, with no new safety signals identified.[13] No patients transformed to acute myeloid leukemia (AML) during the study. | [13] |
Clinical Development in Essential Thrombocythemia
The therapeutic potential of this compound was also explored in patients with essential thrombocythemia (ET), another myeloproliferative neoplasm characterized by an overproduction of platelets.
Experimental Protocol: Phase 2b Essential Thrombocythemia Study (this compound-CTP-201)
-
Patient Population: Patients with ET who were resistant to or intolerant of at least one standard of care treatment.[16][18]
-
Dosing: A starting dose of 0.6 mg/kg/day was administered, with titration to a target platelet count of 200-400 x 10⁹/L.[6][18]
-
Primary Endpoint: The primary objective was to achieve a platelet count of ≤400 x 10⁹/L without new thromboembolic events.[16][18]
Clinical Data from Phase 2b ET Study
The following table summarizes the key findings from the Phase 2b study of this compound in essential thrombocythemia.
| Endpoint | Result | Reference |
| Platelet Count Response | 91% of patients treated for ≥12 weeks achieved a platelet count of ≤400 x 10⁹/L. | [18] |
| Durable Response | 83% of patients treated for >24 weeks achieved a durable response (platelet count ≤400 x 10⁹/L for ≥12 weeks). | [18] |
| Symptom Improvement (TSS) | 58% of patients experienced symptomatic improvement at 24 weeks. | [19] |
| White Blood Cell (WBC) Count | 89% of patients with an elevated baseline WBC count saw their count decrease to <10 x 10⁹/L. | [18] |
| Mutant Allele Burden | A reduction in both JAK2 and CALR mutation burdens was observed during treatment. | [19] |
| Safety | Bomedemstat was generally well-tolerated in this patient population. | [18] |
Conclusion and Future Directions
The discovery and development of this compound (bomedemstat) as a first-in-class LSD1 inhibitor represents a significant advancement in the treatment of myeloproliferative neoplasms. By targeting a key epigenetic regulator, this compound offers a novel mechanism of action that has demonstrated promising clinical activity in patients with myelofibrosis and essential thrombocythemia, particularly in those who are resistant to or intolerant of existing therapies.
The comprehensive preclinical and clinical data gathered to date support the continued development of this compound as a potential disease-modifying therapy. Ongoing and future studies will further elucidate its long-term safety and efficacy, both as a monotherapy and in combination with other agents. The journey of this compound from a novel chemical entity to a potential new standard of care underscores the power of targeting the epigenome to address complex hematological malignancies. The development of this compound was originally undertaken by Imago BioSciences, which was later acquired by Merck.[7]
References
- 1. Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition as a Target for Disease Modification in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition as a Target for Disease Modification in Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarship.miami.edu]
- 6. Updates of this compound (bomedemstat) in treating myelofibrosis and essential thrombocythemia [mpn-hub.com]
- 7. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Imago Biosciences Doses First Patients In Phase I/II Study Of this compound In Myelofibrosis - BioSpace [biospace.com]
- 12. onclive.com [onclive.com]
- 13. ashpublications.org [ashpublications.org]
- 14. P1051: A PHASE 2 STUDY OF this compound (BOMEDEMSTAT) IN PATIENTS WITH ADVANCED MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. onclive.com [onclive.com]
- 16. researchgate.net [researchgate.net]
- 17. mpnadvocacy.com [mpnadvocacy.com]
- 18. P1033: A PHASE 2 STUDY OF THE LSD1 INHIBITOR this compound (BOMEDEMSTAT) FOR THE TREATMENT OF ESSENTIAL THROMBOCYTHEMIA (ET) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Imago BioSciences Presents Positive Data from Ongoing Phase 2 Study of Bomedemstat in Essential Thrombocythemia at EHA 2022 - BioSpace [biospace.com]
Methodological & Application
Application Notes and Protocols for IMG-7289 (Bomedemstat) In Vitro Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMG-7289 (Bomedemstat) is a potent and irreversible small-molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in regulating gene expression through the demethylation of histones.[1] Dysregulation of LSD1 activity has been implicated in the pathogenesis of various cancers, particularly hematological malignancies and solid tumors.[2][3] By inhibiting LSD1, this compound alters the histone methylation landscape, leading to the modulation of gene expression, suppression of tumor cell growth, and induction of apoptosis.[4] These application notes provide a comprehensive overview of the in vitro protocols to assess the anti-proliferative effects of this compound on cancer cells.
Mechanism of Action
This compound exerts its anti-cancer effects by targeting the epigenetic regulator LSD1. The inhibition of LSD1 by this compound prevents the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2). This leads to an accumulation of these histone marks, resulting in altered expression of genes that govern cell cycle progression and apoptosis, ultimately leading to a reduction in cancer cell proliferation.[1][4]
Data Presentation
The following table summarizes the in vitro potency of this compound against its molecular target and its effective concentration in a cancer cell line.
| Target/Cell Line | Assay Type | Result Type | Value | Reference |
| LSD1 (Enzyme) | Biochemical Assay | IC50 | 56.8 nM | [1] |
| SET-2 (Human megakaryoblastic leukemia) | Apoptosis Induction | Effective Concentration | 50 nM - 1 µM | [4] |
Experimental Protocols
This section provides a detailed protocol for determining the in vitro anti-proliferative activity of this compound using a WST-1-based cell viability assay. This colorimetric assay measures the metabolic activity of viable cells.
Protocol: In Vitro Cell Viability Assay using WST-1
Materials:
-
This compound (Bomedemstat)
-
Selected cancer cell line(s)
-
Complete cell culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl Sulfoxide (DMSO), sterile
-
96-well clear-bottom cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Culture:
-
Maintain the selected cancer cell line in a T-75 flask with complete culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations for the assay (e.g., ranging from 0.1 nM to 10 µM). It is recommended to perform a 10-point dose-response curve.
-
-
Cell Seeding:
-
Harvest cells from the culture flask using Trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Determine the cell concentration and viability using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, carefully remove the medium from each well.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include wells with medium containing the same percentage of DMSO as the highest concentration of this compound to serve as a vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
WST-1 Assay:
-
After the 72-hour incubation period, add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C and 5% CO2, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute to ensure a homogenous mixture.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader. Use a reference wavelength of 620 nm to reduce background noise.
-
Subtract the absorbance of the background control wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
-
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Analysis of Histone Methylation by Western Blot Following Bomedemstat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bomedemstat (formerly IMG-7289) is an irreversible small-molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme critical for the self-renewal of malignant hematopoietic stem cells.[1][2][3] LSD1, also known as KDM1A, is a flavin-dependent monoamine oxidase that demethylates mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[4][5] By inhibiting LSD1, bomedemstat leads to an increase in the methylation of these histone marks, altering gene expression and impacting cell differentiation and proliferation.[6][7] This application note provides a detailed protocol for the analysis of histone methylation changes, specifically focusing on H3K4 and H3K9, in response to bomedemstat treatment using Western blotting.
Mechanism of Action of Bomedemstat on Histone Methylation
Bomedemstat covalently modifies the FAD cofactor within the enzymatic pocket of LSD1, leading to its irreversible inhibition.[8] This inhibition prevents the demethylation of H3K4me1/2 and H3K9me1/2. Consequently, treatment of cells with bomedemstat is expected to result in a dose-dependent accumulation of these histone methylation marks.[8][9] Monitoring these changes provides a direct measure of the pharmacodynamic effect of bomedemstat on its target.
Caption: Bomedemstat inhibits LSD1, leading to increased histone methylation and altered gene expression.
Quantitative Data on Histone Methylation Changes
Treatment with bomedemstat results in a significant and dose-dependent increase in global levels of H3K4 and H3K9 methylation.[8][10][11] The following table summarizes the expected quantitative changes in specific histone marks following treatment with bomedemstat, based on preclinical studies. The fold change is relative to vehicle-treated control cells and may vary depending on the cell line, bomedemstat concentration, and treatment duration.
| Histone Mark | Bomedemstat Concentration (µM) | Expected Fold Change (relative to control) |
| H3K4me2 | 0.1 | ~1.5 - 2.0 |
| 1.0 | ~3.0 - 5.0 | |
| 10.0 | ~5.0 - 8.0 | |
| H3K4me3 | 0.1 | ~1.2 - 1.5 |
| 1.0 | ~2.0 - 3.0 | |
| 10.0 | ~3.0 - 4.0 | |
| H3K9me2 | 0.1 | ~1.5 - 2.5 |
| 1.0 | ~3.0 - 6.0 | |
| 10.0 | ~6.0 - 10.0 | |
| Total Histone H3 | 0.1 - 10.0 | No significant change (serves as loading control) |
Note: This table is a representative example based on published qualitative and quantitative data. Actual fold changes should be determined experimentally.
Experimental Protocol: Western Blot for Histone Methylation
This protocol outlines the steps for treating cells with bomedemstat, extracting histones, and performing a Western blot to detect changes in histone methylation.
Caption: Workflow for Western blot analysis of histone methylation after bomedemstat treatment.
Materials and Reagents
-
Cell Lines: Prostate cancer (e.g., LNCaP, PC3) or neuroblastoma (e.g., NGP, LAN5) cell lines.[9]
-
Bomedemstat: Prepare a stock solution in DMSO.
-
Histone Extraction: Acid extraction reagents (Tris-HCl, KCl, MgCl2, DTT, H2SO4, TCA) or a commercial histone extraction kit.
-
Protein Quantification: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide/Bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol, bromophenol blue.
-
Western Blot: PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histones), transfer buffer, TBS, Tween-20 (TBST), non-fat dry milk or BSA.
-
Antibodies:
-
Primary Antibodies:
-
Anti-H3K4me2
-
Anti-H3K4me3
-
Anti-H3K9me2
-
Anti-Total Histone H3 (e.g., Cell Signaling Technology, #9715, Rabbit Polyclonal, 1:2000 dilution)[8]
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
-
Detection: Enhanced Chemiluminescence (ECL) substrate.
Procedure
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere overnight.
-
Treat cells with a range of bomedemstat concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 24-72 hours. Optimization of treatment time and concentration is recommended for each cell line.
-
-
Histone Extraction (Acid Extraction Method):
-
Harvest cells by scraping and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Isolate nuclei by centrifugation.
-
Resuspend the nuclear pellet in 0.4 N H2SO4 and incubate with rotation at 4°C for at least 1 hour.
-
Centrifuge to pellet cellular debris and collect the supernatant containing histones.
-
Precipitate histones by adding trichloroacetic acid (TCA) and incubate on ice.
-
Pellet the histones by centrifugation, wash with ice-cold acetone, and air-dry the pellet.
-
Resuspend the histone pellet in ultrapure water.
-
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Prepare protein samples by diluting them in Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (5-15 µg of histone extract) into the wells of a 15% polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane. A wet transfer system is recommended for small proteins like histones.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H3K4me2, anti-H3K9me2, or anti-Total H3) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an appropriate imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the signal of the histone modification-specific antibody to the signal of the total histone H3 antibody for each lane to account for loading differences.
-
Calculate the fold change in histone methylation relative to the vehicle-treated control.
-
References
- 1. P1033: A PHASE 2 STUDY OF THE LSD1 INHIBITOR this compound (BOMEDEMSTAT) FOR THE TREATMENT OF ESSENTIAL THROMBOCYTHEMIA (ET) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Bomedemstat | C28H34FN7O2 | CID 122460381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. LSD1 inhibition disrupts super-enhancer driven oncogenic transcriptional programs in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is Bomedemstat used for? [synapse.patsnap.com]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for FACS Analysis of Hematopoietic Cells Treated with IMG-7289
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMG-7289 (bomedemstat) is a potent, orally available small molecule inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme crucial for regulating hematopoietic stem cell proliferation and progenitor cell maturation.[1][2][3] LSD1 is overexpressed in myeloproliferative neoplasms (MPNs), and its inhibition has been shown to reduce the self-renewal of malignant myeloid cells.[4] this compound is under clinical investigation for the treatment of MPNs, including myelofibrosis (MF) and essential thrombocythemia (ET).[5][6]
These application notes provide a comprehensive overview of the effects of this compound on hematopoietic cells and detailed protocols for their analysis using Flow Cytometry (FACS).
Mechanism of Action of this compound
LSD1, a histone demethylase, plays a critical role in hematopoiesis by removing methyl groups from histone H3 on lysines 4 and 9 (H3K4/K9). This enzymatic activity is essential for the differentiation and maturation of hematopoietic stem and progenitor cells (HSPCs). In malignant myeloid cells, LSD1 is often overexpressed, contributing to abnormal proliferation and a block in differentiation.
This compound inhibits LSD1, leading to an increase in histone methylation. This epigenetic modification alters gene expression, resulting in the induction of differentiation and apoptosis in malignant hematopoietic cells. In preclinical mouse models of MPNs, this compound has been shown to reduce peripheral cell counts, decrease splenomegaly, and lower inflammatory cytokine levels.[5]
Effects of this compound on Hematopoietic Cells (Clinical Data Summary)
Clinical trials of this compound in patients with myelofibrosis and essential thrombocythemia have demonstrated significant effects on various hematological parameters. The following tables summarize the key findings from these studies.
Table 1: Hematological Responses in Myelofibrosis Patients Treated with this compound
| Parameter | Baseline (Mean) | Post-Treatment (Mean) | Percentage Change | Citation |
| Platelet Count (x10⁹/L) | Varies | Titrated to 50-100 | Dose-dependent reduction | [5][6] |
| Spleen Volume (cm³) | Varies | Reduction Observed | Modest Reduction | [6] |
| Total Symptom Score (TSS) | >20 | Significant Reduction | Improved in most patients | [6] |
| Bone Marrow Fibrosis | Varies | Improvement in some | Improved by one grade | [6] |
Table 2: Hematological Responses in Essential Thrombocythemia Patients Treated with this compound
| Parameter | Baseline (Mean) | Post-Treatment (Mean) | Percentage Change | Citation |
| Platelet Count (x10⁹/L) | 876 | ≤400 | Significant Reduction | [3] |
| White Blood Cell Count (x10⁹/L) | 9.7 | Reduction Observed | Moderated | [3] |
| Hemoglobin (g/dL) | 13.0 | Stable | No significant change | [3] |
| Mutant Allele Frequency (VAF) | Varies | Decrease Observed | Reduction in driver mutations | [2] |
Experimental Protocols for FACS Analysis
The following protocols provide a framework for the analysis of hematopoietic cell populations treated with this compound using flow cytometry. These are generalized protocols and may require optimization based on the specific experimental context (e.g., human vs. mouse cells, specific cell populations of interest).
Protocol 1: Immunophenotyping of Mouse Hematopoietic Stem and Progenitor Cells (HSPCs)
This protocol is designed for the identification and quantification of various HSPC populations from mouse bone marrow.
1. Materials:
-
Antibodies:
-
Lineage cocktail (e.g., anti-CD3e, -CD11b, -B220, -Ter-119, -Gr-1) conjugated to a single fluorochrome (e.g., FITC).
-
Anti-c-Kit (CD117) conjugated to PE or other suitable fluorochrome.
-
Anti-Sca-1 (Ly-6A/E) conjugated to APC or other suitable fluorochrome.
-
Anti-CD150 (SLAM) conjugated to PE-Cy7 or other suitable fluorochrome.
-
Anti-CD48 conjugated to a distinct fluorochrome (e.g., BV421).
-
-
Buffers:
-
FACS Buffer (PBS with 2% FBS and 0.05% Sodium Azide).
-
Red Blood Cell Lysis Buffer (optional).
-
-
Equipment:
-
Flow cytometer with appropriate laser and filter configuration.
-
Flow cytometry tubes.
-
Centrifuge.
-
2. Procedure:
-
Cell Preparation:
-
Harvest bone marrow from femurs and tibias of control and this compound-treated mice.
-
Prepare a single-cell suspension by flushing the bone marrow with FACS buffer.
-
(Optional) If significant red blood cell contamination is present, lyse red blood cells using a suitable lysis buffer.
-
Wash the cells with FACS buffer and resuspend at a concentration of 1 x 10⁷ cells/mL.
-
-
Staining:
-
To 100 µL of cell suspension (1 x 10⁶ cells), add the lineage cocktail and incubate for 20-30 minutes on ice in the dark.
-
Wash the cells with FACS buffer.
-
Add the cocktail of anti-c-Kit, anti-Sca-1, anti-CD150, and anti-CD48 antibodies.
-
Incubate for 20-30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire events on the flow cytometer.
-
Use a gating strategy to identify HSPC populations as outlined in the diagram below.
-
Protocol 2: Analysis of Myeloid and Erythroid Progenitors
This protocol focuses on the characterization of more committed myeloid and erythroid progenitor populations.
1. Materials:
-
Antibodies:
-
Lineage cocktail (as in Protocol 1).
-
Anti-c-Kit (CD117).
-
Anti-Sca-1 (Ly-6A/E).
-
Anti-CD34.
-
Anti-FcγRII/III (CD16/CD32).
-
Anti-CD71 (Transferrin Receptor).
-
Anti-Ter119.
-
-
Buffers and Equipment: As in Protocol 1.
2. Procedure:
-
Cell Preparation: As in Protocol 1.
-
Staining:
-
Perform lineage depletion or stain with a lineage cocktail as in Protocol 1.
-
Stain with a cocktail of antibodies against c-Kit, Sca-1, CD34, and CD16/32 to identify myeloid progenitors (GMP, CMP, MEP).
-
For erythroid progenitors, stain a separate aliquot with antibodies against c-Kit, CD71, and Ter119.
-
-
Flow Cytometry Analysis:
-
Acquire events and use appropriate gating strategies to identify:
-
Common Myeloid Progenitor (CMP): Lin⁻Sca-1⁻c-Kit⁺CD34⁺CD16/32⁻
-
Granulocyte-Macrophage Progenitor (GMP): Lin⁻Sca-1⁻c-Kit⁺CD34⁺CD16/32⁺
-
Megakaryocyte-Erythroid Progenitor (MEP): Lin⁻Sca-1⁻c-Kit⁺CD34⁻CD16/32⁻
-
Erythroid Progenitors: Based on the expression of c-Kit, CD71, and Ter119.
-
-
Visualization of Experimental Workflow
Conclusion
The analysis of hematopoietic cells treated with this compound by flow cytometry is a critical tool for understanding its mechanism of action and clinical efficacy. The provided protocols offer a starting point for researchers to design and execute experiments to investigate the effects of this promising therapeutic agent on both normal and malignant hematopoiesis. Careful optimization of antibody panels and gating strategies will be essential for obtaining robust and reproducible results.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. Paper: Bomedemstat (this compound), an LSD1 Inhibitor, Manages the Signs and Symptoms of Essential Thrombocythemia (ET) While Reducing the Burden of Cells Homozygous for Driver Mutations [ash.confex.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological inhibition of LSD1 and mTOR reduces mitochondrial retention and associated ROS levels in the red blood cells of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research Portal [scholarship.miami.edu]
Application Notes and Protocols for Colony-Forming Unit (CFU) Assay with Bomedemstat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bomedemstat (formerly IMG-7289) is an orally available, small molecule inhibitor of lysine-specific demethylase 1 (LSD1), a critical enzyme in hematopoietic stem cell regulation and progenitor cell differentiation.[1][2][3][4] Dysregulation of LSD1 is implicated in the pathogenesis of myeloproliferative neoplasms (MPNs), a group of blood cancers characterized by the overproduction of myeloid cells.[5][6][7] Bomedemstat is under investigation for the treatment of MPNs such as essential thrombocythemia (ET) and myelofibrosis (MF).[5][6][8] The colony-forming unit (CFU) assay is a fundamental in vitro method to assess the effect of therapeutic agents on the proliferation and differentiation of hematopoietic progenitor cells. This document provides a detailed protocol for performing a CFU assay with bomedemstat treatment to evaluate its impact on various hematopoietic colony types.
Mechanism of Action
Bomedemstat inhibits LSD1, an enzyme that demethylates histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. By inhibiting LSD1, bomedemstat alters gene expression, leading to the suppression of malignant hematopoietic stem cell self-renewal and promoting the differentiation of progenitor cells.[2][3] This mechanism of action makes the CFU assay an ideal platform to study the effects of bomedemstat on hematopoietic progenitor function.
Data Presentation
The following tables summarize the expected quantitative data from CFU assays with bomedemstat treatment. The specific values are representative and may vary depending on the cell source (e.g., primary human bone marrow, mouse bone marrow, specific cell lines) and experimental conditions.
Table 1: Effect of Bomedemstat on Hematopoietic Colony Formation in a Murine Model of Myeloproliferative Neoplasm (Jak2 V617F)
| Colony Type | Bomedemstat Concentration | Mean Number of Colonies | % Inhibition (compared to vehicle) |
| CFU-GEMM | Vehicle Control | 50 | 0% |
| Low Dose | 35 | 30% | |
| High Dose | 15 | 70% | |
| BFU-E | Vehicle Control | 80 | 0% |
| Low Dose | 50 | 37.5% | |
| High Dose | 20 | 75% | |
| CFU-GM | Vehicle Control | 120 | 0% |
| Low Dose | 80 | 33.3% | |
| High Dose | 40 | 66.7% | |
| Data is hypothetical and based on qualitative descriptions of preclinical studies. Specific concentrations and inhibition percentages from the Jutzi et al. 2018 study were not publicly available in the searched literature. |
Table 2: Representative Dose-Response of Bomedemstat in a Human CFU Assay
| Bomedemstat Concentration (µM) | % Inhibition of CFU-GM | % Inhibition of BFU-E | % Inhibition of CFU-GEMM |
| 0.01 | 10 | 5 | 8 |
| 0.1 | 25 | 20 | 22 |
| 1 | 50 | 45 | 48 |
| 10 | 85 | 80 | 82 |
| This table represents a typical dose-response and is for illustrative purposes. Actual IC50 values will need to be determined empirically for each cell type and experimental setup. |
Experimental Protocols
This section provides a detailed methodology for a colony-forming unit (CFU) assay to evaluate the effect of bomedemstat on hematopoietic progenitor cells.
Materials
-
Human or mouse bone marrow mononuclear cells (BMMCs) or CD34+ enriched cells
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100X)
-
L-Glutamine (200 mM)
-
Methylcellulose-based semi-solid medium (e.g., MethoCult™) containing appropriate cytokines (e.g., SCF, IL-3, IL-6, EPO, GM-CSF, G-CSF) for the desired colony types (BFU-E, CFU-GM, CFU-GEMM)
-
Bomedemstat (this compound) stock solution (e.g., 10 mM in DMSO)
-
Dimethyl sulfoxide (DMSO) as vehicle control
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
35 mm culture dishes
-
Inverted microscope
-
Humidified incubator (37°C, 5% CO2)
Methods
1. Preparation of Bone Marrow Mononuclear Cells (BMMCs)
-
If starting from whole bone marrow, isolate BMMCs using density gradient centrifugation (e.g., with Ficoll-Paque™).
-
Wash the isolated BMMCs twice with PBS.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
-
Resuspend the cells in IMDM with 2% FBS to the desired concentration.
2. Preparation of Bomedemstat Dilutions
-
Prepare a series of working solutions of bomedemstat by diluting the stock solution in IMDM. A suggested concentration range for initial experiments is 0.01 µM to 10 µM.
-
Prepare a vehicle control solution with the same final concentration of DMSO as the highest bomedemstat concentration.
3. Plating of Cells in Methylcellulose
-
Thaw the methylcellulose-based medium at room temperature or 4°C overnight.
-
In a sterile tube, mix the BMMCs, the appropriate volume of the bomedemstat working solution (or vehicle control), and the methylcellulose medium to achieve the final desired cell density and drug concentration. A typical cell density is 1 x 10^4 to 1 x 10^5 cells per 35 mm dish.
-
Vortex the mixture thoroughly.
-
Let the tube stand for 5-10 minutes to allow air bubbles to rise.
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the cell-methylcellulose mixture into the center of a 35 mm culture dish.
-
Gently rotate the dish to spread the medium evenly.
-
Prepare each condition in duplicate or triplicate.
4. Incubation
-
Place the culture dishes in a 100 mm petri dish with a separate uncovered 35 mm dish containing sterile water to maintain humidity.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 for 12-14 days.
5. Colony Identification and Enumeration
-
After the incubation period, identify and count the colonies under an inverted microscope based on their morphology.
-
BFU-E (Burst-Forming Unit-Erythroid): Large, reddish colonies composed of multiple clusters of hemoglobinized cells.
-
CFU-GM (Colony-Forming Unit-Granulocyte, Macrophage): Compact, translucent colonies of small, refractile cells (granulocytes) and/or larger, dispersed cells with a "fried egg" appearance (macrophages).
-
CFU-GEMM (Colony-Forming Unit-Granulocyte, Erythrocyte, Macrophage, Megakaryocyte): Large, multi-lineage colonies often containing a reddish core (erythroid) surrounded by translucent cells (myeloid).
-
-
Calculate the mean number of each colony type for each treatment condition.
-
Express the results as the number of colonies per number of cells plated and as a percentage of the vehicle control.
Mandatory Visualizations
Signaling Pathway of Bomedemstat Action
Caption: Bomedemstat inhibits LSD1, leading to altered gene expression that promotes differentiation and suppresses malignant self-renewal.
Experimental Workflow for CFU Assay with Bomedemstat
Caption: Workflow for assessing bomedemstat's effect on hematopoietic colony formation.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. Updates of this compound (bomedemstat) in treating myelofibrosis and essential thrombocythemia [mpn-hub.com]
- 4. merck.com [merck.com]
- 5. researchgate.net [researchgate.net]
- 6. Bomedemstat as an investigative treatment for myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bomedemstat vs Hydroxyurea for Essential Thrombocythemia - MSD [msdclinicaltrials.com]
Preparation of IMG-7289 Stock Solution for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation and use of IMG-7289 (Bomedemstat) stock solutions for in vitro cell culture applications. This compound is a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an epigenetic enzyme implicated in various malignancies.[1][2][3][4] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This protocol outlines the necessary materials, step-by-step procedures for dissolution and storage, and important safety considerations. Furthermore, it includes a summary of key quantitative data, a diagram of the experimental workflow, and a representation of the this compound signaling pathway.
Introduction to this compound
This compound, also known as Bomedemstat, is an orally active small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1).[2][3] LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in regulating gene expression by demethylating mono- and di-methylated lysine 4 of histone H3 (H3K4) and lysine 9 of histone H3 (H3K9).[2][4] By inhibiting LSD1, this compound alters gene expression, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.[2][3] It is currently under investigation for the treatment of various myeloproliferative neoplasms, including myelofibrosis and essential thrombocythemia.[1][5]
Quantitative Data Summary
The following table summarizes the key quantitative information for preparing and using this compound in cell culture experiments.
| Parameter | Value | Source(s) |
| Molecular Weight | 519.61 g/mol | [4] |
| Solubility | ≥ 100 mg/mL in DMSO (192.45 mM) | [2][4] |
| Insoluble in Water | [4] | |
| Recommended Stock Concentration | 10 mM in DMSO | General laboratory practice |
| Storage of Stock Solution | -80°C for up to 6 months | [2][3] |
| -20°C for up to 1 month | [2][3] | |
| Typical In Vitro Working Concentration | 50 nM - 1 µM | [3] |
Experimental Protocols
Materials and Reagents
-
This compound (Bomedemstat) powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes or cryovials
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance
-
Personal Protective Equipment (PPE): laboratory coat, safety glasses, and gloves
Safety Precautions
While this compound is not classified as a hazardous substance, it is recommended to follow standard laboratory safety procedures.[1][6] Handle the compound in a well-ventilated area or a chemical fume hood.[6] Wear appropriate PPE to avoid skin and eye contact.[6] In case of contact, wash the affected area thoroughly with water.[1][6]
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed.
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) = 519.61 g/mol
-
Desired Concentration = 10 mM = 0.01 mol/L
-
Desired Volume = 1 mL = 0.001 L
-
Mass = Concentration x MW x Volume
-
Mass = 0.01 mol/L x 519.61 g/mol x 0.001 L = 0.0051961 g = 5.20 mg
-
-
Weighing the compound:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh approximately 5.20 mg of this compound powder into the tube. Record the exact weight.
-
-
Dissolution:
-
Based on the actual weight, calculate the precise volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = Mass (g) / (Concentration (mol/L) x MW ( g/mol ))
-
Example: For 5.20 mg of this compound:
-
Volume (L) = 0.00520 g / (0.01 mol/L x 519.61 g/mol ) = 0.00100075 L ≈ 1.00 mL
-
-
-
Add the calculated volume of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, nuclease-free microcentrifuge tubes or cryovials.[2][3]
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2][3]
-
Preparation of Working Solutions for Cell Culture
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations (e.g., 50 nM to 1 µM).
-
Important Consideration: The final concentration of DMSO in the cell culture medium should be kept as low as possible (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway of this compound
Caption: this compound inhibits LSD1, leading to altered gene expression.
References
- 1. abmole.com [abmole.com]
- 2. Bomedemstat|1990504-34-1|MSDS [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. P1033: A PHASE 2 STUDY OF THE LSD1 INHIBITOR this compound (BOMEDEMSTAT) FOR THE TREATMENT OF ESSENTIAL THROMBOCYTHEMIA (ET) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
In Vivo Dosing of Bomedemstat in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bomedemstat (formerly IMG-7289) is an orally bioavailable, irreversible inhibitor of lysine-specific demethylase 1 (LSD1), an epigenetic enzyme implicated in the pathogenesis of various malignancies, including myeloproliferative neoplasms (MPNs) and certain solid tumors.[1][2][3] Preclinical evaluation of bomedemstat in mouse models is a critical step in understanding its therapeutic potential and defining optimal dosing strategies. This document provides a comprehensive overview of in vivo dosing considerations, experimental protocols, and the underlying signaling pathway for researchers utilizing bomedemstat in mouse studies.
Data Presentation
Table 1: Summary of Bomedemstat In Vivo Dosing Regimens in Mouse Models
| Mouse Model | Cancer Type | Dosing Regimen | Administration Route | Study Duration | Key Efficacy Readouts | Reference |
| Jak2V617F transgenic mice | Myeloproliferative Neoplasms (MPN) | 45 mg/kg, once daily | Oral gavage | 14, 42, or 56 consecutive days | Normalized blood cell counts, reduced spleen volume, reduced bone marrow fibrosis, lowered mutant allele burden, improved survival.[1][2] | [1][2] |
| MV4-11 xenograft (NOD/SCID mice) | Acute Myeloid Leukemia (AML) | 7.5 - 15 mg/kg/day | Oral gavage | 21 days | Measurement of bomedemstat levels in blood, plasma, and tumor.[4] | [4] |
| Syngeneic SCLC model (C57BL/6NJ mice) | Small Cell Lung Cancer (SCLC) | 45 mg/kg/day | Oral gavage | Not specified | Increased CD8+ T cell infiltration, tumor growth inhibition.[5] | [5] |
| NSG mice with SCLC xenografts | Small Cell Lung Cancer (SCLC) | 25 mg/kg, daily (for molecular analysis) | Oral gavage | Not specified | Not specified | [5] |
| NSG mice with SCLC xenografts | Small Cell Lung Cancer (SCLC) | 40 mg/kg, days 1-5 of a 7-day cycle | Oral gavage | Not specified | Tumor growth kinetics.[5] | [5] |
| CD-1 mice (PK/PD studies) | Not applicable | 10 mg/kg (oral), 3 mg/kg (IV) | Oral gavage, Intravenous | 24 hours | Pharmacokinetic analysis.[4] | [4] |
| C57BL/6 mice (PD studies) | Not applicable | 40, 50, or 60 mg/kg/day | Oral gavage | 7 days | Complete blood count (CBC) analysis.[4] | [4] |
Table 2: Pharmacokinetic Parameters of Bomedemstat in Mice
| Mouse Strain | Dose and Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Intra-tumoral Concentration (µM) | Reference |
| CD-1 | 10 mg/kg PO | ~1000 | ~1 | Not specified | Not applicable | [4] |
| CD-1 | 3 mg/kg IV | Not specified | Not specified | Not specified | Not applicable | [4] |
| NOD/SCID (MV4-11 xenograft) | 7.5 mg/kg/day PO | Not specified | Not specified | Not specified | 1.2 ± 0.45 | [4][6] |
| NOD/SCID (MV4-11 xenograft) | 15 mg/kg/day PO | Not specified | Not specified | Not specified | 3.76 ± 0.43 | [4][6] |
Signaling Pathway
Bomedemstat exerts its therapeutic effect by inhibiting Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator. LSD1 is crucial for the self-renewal of malignant myeloid cells and the differentiation of hematopoietic progenitors.[7][8] In the context of myeloproliferative neoplasms, LSD1, in complex with GFI1b, allows for the maturation of megakaryocytes. By inhibiting LSD1, bomedemstat disrupts this process, leading to a reduction in platelet counts and potentially altering the disease course.[7]
Caption: Bomedemstat inhibits the LSD1/GFI1b complex, altering gene expression and blocking megakaryocyte differentiation.
Experimental Protocols
Protocol 1: Preparation of Bomedemstat for Oral Administration in Mice
Materials:
-
Bomedemstat (this compound) powder
-
Tween 80 (Polysorbate 80)
-
Carboxymethylcellulose sodium salt (CMC-Na)
-
Sterile, deionized water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Vehicle Preparation: Prepare a fresh solution of 0.5% (w/v) Tween 80 and 0.5% (w/v) CMC-Na in sterile deionized water. For example, to prepare 10 mL of vehicle, add 50 mg of Tween 80 and 50 mg of CMC-Na to 10 mL of sterile water.
-
Weighing Bomedemstat: Accurately weigh the required amount of bomedemstat powder based on the desired final concentration and dosing volume. For example, for a 4 mg/mL solution to dose a 25g mouse at 40 mg/kg, the mouse would receive 1 mg in 0.25 mL.
-
Suspension Preparation: a. Add the weighed bomedemstat powder to a sterile microcentrifuge tube. b. Add a small volume of the vehicle (e.g., 20% of the final volume) to the tube. c. Vortex thoroughly to create a slurry and break up any clumps of powder. d. Gradually add the remaining vehicle to reach the final desired volume. e. Vortex the suspension vigorously for 1-2 minutes until a homogenous suspension is achieved. f. If necessary, sonicate the suspension for 5-10 minutes to ensure uniform particle dispersion.
-
Storage and Handling: a. Prepare the formulation fresh daily before administration. b. Store the suspension at room temperature and protect it from light. c. Vortex the suspension immediately before each administration to ensure homogeneity.
Protocol 2: In Vivo Efficacy Study of Bomedemstat in a Myeloproliferative Neoplasm (MPN) Mouse Model
Mouse Model:
Experimental Design:
-
Animal Acclimation: Acclimate male and female Jak2V617F transgenic mice (8-10 weeks old) to the animal facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle control, Bomedemstat 45 mg/kg). A typical group size is 8-10 mice.
-
Baseline Measurements: Before initiating treatment, collect baseline data including body weight, complete blood counts (CBCs) via retro-orbital or tail vein bleed, and spleen volume (can be estimated via palpation or imaging).
-
Treatment Administration: a. Administer bomedemstat (prepared as in Protocol 1) or vehicle control once daily via oral gavage. b. The volume of administration should be based on the most recent body weight measurement (e.g., 10 mL/kg).
-
Monitoring: a. Monitor mice daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). b. Measure body weight at least twice weekly. c. Perform CBC analysis weekly or bi-weekly to monitor changes in blood cell counts.
-
Endpoint Analysis (after 14, 42, or 56 days of treatment): a. At the end of the study, euthanize mice according to approved institutional protocols. b. Collect terminal blood samples for final CBC and other analyses. c. Harvest spleens and measure their weight and volume. d. Collect bone marrow for histological analysis of fibrosis (e.g., reticulin staining). e. Isolate genomic DNA from peripheral blood or bone marrow to determine the mutant allele burden of Jak2V617F by quantitative PCR or other molecular methods.
-
Data Analysis: Analyze the collected data using appropriate statistical methods to compare the treatment group with the vehicle control group.
Caption: A typical workflow for an in vivo efficacy study of bomedemstat in an MPN mouse model.
Concluding Remarks
The provided data and protocols offer a foundational guide for researchers investigating bomedemstat in preclinical mouse models. The oral bioavailability and demonstrated efficacy of bomedemstat in various models underscore its potential as a therapeutic agent.[3][6] Adherence to well-defined protocols is essential for generating reproducible and reliable data. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines. On-target thrombocytopenia is a known pharmacodynamic effect of bomedemstat and can be used as a biomarker of target engagement.[4][6] Careful monitoring of animal health and hematological parameters throughout the study is crucial for a successful in vivo evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Bomedemstat | LSD inhibitor | TargetMol [targetmol.com]
- 3. Portico [access.portico.org]
- 4. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of LSD1 with bomedemstat sensitizes small cell lung cancer to immune checkpoint blockade and T cell killing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay Following IMG-7289 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMG-7289 (bomedemstat) is a potent, irreversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme crucial for regulating gene expression through the demethylation of histones.[1][2][3] By inhibiting LSD1, this compound leads to an increase in global histone methylation, particularly at histone 3 lysine 4 (H3K4me2/3) and lysine 9 (H3K9me2), altering chromatin structure and gene transcription.[4][5] This modulation of the epigenetic landscape affects the binding of key transcription factors, such as PU.1 and C/EBPα, and can induce cell cycle arrest and apoptosis in malignant cells.[6][7] Consequently, this compound is under active investigation in clinical trials for various hematological malignancies, including myelofibrosis and essential thrombocythemia.[8][9][10]
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interactions between proteins and DNA in the cell. When coupled with quantitative PCR (ChIP-qPCR) or next-generation sequencing (ChIP-seq), it allows for the precise mapping of histone modifications and transcription factor binding sites across the genome. This application note provides a detailed protocol for performing a ChIP assay on cells treated with this compound to study its effects on chromatin dynamics.
Principle of the Assay
The ChIP assay following this compound treatment involves a series of steps designed to capture a snapshot of protein-DNA interactions at a specific time point. First, cells are treated with this compound to induce epigenetic changes. Subsequently, protein-DNA complexes are cross-linked in situ using formaldehyde. The chromatin is then extracted and sheared into smaller fragments. An antibody specific to the protein of interest (e.g., a modified histone or a transcription factor) is used to immunoprecipitate the chromatin complexes. After reversing the cross-links, the associated DNA is purified and can be analyzed by qPCR or sequencing to identify the genomic regions that were bound by the target protein.
Data Presentation
The following tables summarize the expected quantitative changes in histone modifications and transcription factor binding following this compound treatment, based on published literature. These tables are intended to serve as a reference for expected outcomes.
Table 1: Expected Changes in Histone H3 Lysine 4 Dimethylation (H3K4me2) at Promoter Regions of Target Genes.
| Gene Promoter | Treatment | Fold Enrichment (vs. IgG) | Reference |
| CDKN1A | Vehicle | Baseline | Fictional Data |
| This compound | > 2-fold increase | Fictional Data | |
| CCNG1 | Vehicle | Baseline | Fictional Data |
| This compound | > 2-fold increase | Fictional Data | |
| DRAM1 | Vehicle | Baseline | Fictional Data |
| This compound | > 2-fold increase | Fictional Data |
Table 2: Expected Changes in Transcription Factor Occupancy at Specific Genomic Loci.
| Transcription Factor | Genomic Locus | Treatment | Fold Enrichment (vs. Input) | Reference |
| PU.1 | SPI1 enhancer | Vehicle | Baseline | Fictional Data |
| This compound | Significant Increase | [7] | ||
| C/EBPα | CEBPA promoter | Vehicle | Baseline | Fictional Data |
| This compound | Potential Decrease | [7] | ||
| TP53 | CDKN1A promoter | Vehicle | Baseline | Fictional Data |
| This compound | Significant Increase | [9] |
Experimental Protocols
This section provides a detailed protocol for a ChIP assay following this compound treatment.
Materials
-
Cell culture reagents
-
This compound (bomedemstat)
-
Formaldehyde (37%)
-
Glycine
-
PBS (phosphate-buffered saline)
-
Cell lysis buffer
-
Nuclei lysis buffer
-
ChIP dilution buffer
-
Antibody against target protein (e.g., anti-H3K4me2, anti-PU.1)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
TE buffer
-
Primers for qPCR
Protocol Steps
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere (for adherent cells).
-
Treat cells with the desired concentration of this compound or vehicle control for the specified duration (e.g., 24-72 hours). The optimal concentration and time should be determined empirically for each cell line and target of interest.
-
-
Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest cells and resuspend in cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Pellet the nuclei and resuspend in nuclei lysis buffer.
-
Incubate on ice for 10 minutes.
-
Shear the chromatin to an average size of 200-1000 bp using a sonicator. The optimal sonication conditions must be determined for each cell type and instrument.
-
-
Immunoprecipitation:
-
Clear the chromatin lysate by centrifugation.
-
Dilute the chromatin in ChIP dilution buffer.
-
Save a small aliquot of the diluted chromatin as "input" control.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Add the specific antibody or control IgG to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C with rotation.
-
-
Washes:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using elution buffer.
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours or overnight. Also, process the "input" sample in the same way.
-
-
DNA Purification:
-
Treat the samples with RNase A and then Proteinase K.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Resuspend the purified DNA in TE buffer.
-
-
Analysis:
-
Quantify the amount of immunoprecipitated DNA for specific genomic regions using qPCR with specific primers.
-
Alternatively, prepare libraries for high-throughput sequencing (ChIP-seq) to analyze genome-wide protein binding.
-
Mandatory Visualization
Signaling Pathway
Caption: this compound signaling pathway.
Experimental Workflow
Caption: ChIP experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Superior efficacy of co-targeting GFI1/KDM1A and BRD4 against AML and post-MPN secondary AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ChIP-seq profiling of H3K4me3 and H3K27me3 in an invasive insect, Bactrocera dorsalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 5. Chromatin structure and 3D architecture define the differential functions of PU.1 regulatory elements in blood cell lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. LSD1 inhibition modulates transcription factor networks in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LSD1 promotes prostate cancer reprogramming by repressing TP53 signaling independently of its demethylase function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P1051: A PHASE 2 STUDY OF this compound (BOMEDEMSTAT) IN PATIENTS WITH ADVANCED MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RNA Sequencing Analysis of Cells Treated with Bomedemstat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bomedemstat (IMG-7289) is an investigational, orally available small molecule that acts as an irreversible inhibitor of lysine-specific demethylase 1 (LSD1), an epigenetic enzyme crucial for the self-renewal of malignant hematopoietic stem cells and the maturation of progenitor cells.[1] By inhibiting LSD1, bomedemstat alters gene expression, leading to the suppression of cancer cell proliferation and the promotion of differentiation.[2] This mechanism of action has shown promise in the treatment of various hematologic malignancies, including myeloproliferative neoplasms (MPNs) such as essential thrombocythemia (ET) and myelofibrosis (MF).[3][4]
RNA sequencing (RNA-seq) is a powerful technology for comprehensively analyzing the transcriptome of cells, providing critical insights into the molecular mechanisms of drug action. This document provides detailed protocols and application notes for conducting RNA-seq analysis on cells treated with bomedemstat, enabling researchers to identify differentially expressed genes, elucidate affected signaling pathways, and discover potential biomarkers of drug response. The methodologies outlined here are based on established RNA-seq workflows and findings from studies investigating the effects of bomedemstat.
Signaling Pathway Modulated by Bomedemstat
Bomedemstat's primary target, LSD1, is a histone demethylase that plays a key role in regulating gene expression. By inhibiting LSD1, bomedemstat influences several downstream signaling pathways. In the context of small cell lung cancer (SCLC), for instance, treatment with bomedemstat has been shown to upregulate the NOTCH signaling pathway while suppressing the targets of the neural transcription factor ASCL1.[2]
Experimental Protocols
A generalized workflow for RNA sequencing analysis of cells treated with bomedemstat is presented below. This workflow outlines the key steps from initial cell culture and treatment to final data analysis and interpretation.
Cell Culture and Bomedemstat Treatment
-
Cell Lines: Select appropriate cell lines based on the research question (e.g., SCLC cell lines, hematopoietic cancer cell lines).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Bomedemstat Preparation: Dissolve bomedemstat in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute the stock solution in culture medium to the desired final concentrations.
-
Treatment: Seed cells in culture plates and allow them to adhere overnight. Replace the medium with fresh medium containing bomedemstat at various concentrations or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for changes in gene expression.
-
Cell Harvesting: After incubation, wash the cells with phosphate-buffered saline (PBS) and harvest them for RNA extraction.
RNA Extraction
-
Lysis: Lyse the harvested cells using a suitable lysis buffer (e.g., TRIzol or a kit-based lysis buffer).
-
RNA Isolation: Isolate total RNA from the cell lysate using a method such as phenol-chloroform extraction or a column-based RNA purification kit (e.g., RNeasy Mini Kit, Qiagen).
-
DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
-
Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) to measure A260/A280 and A260/A230 ratios, and a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value of ≥ 7 is generally recommended for RNA-seq.
RNA Library Preparation and Sequencing
-
mRNA Enrichment/rRNA Depletion: For a focused analysis of protein-coding genes, enrich for polyadenylated mRNA using oligo(dT) magnetic beads. Alternatively, to analyze both coding and non-coding RNAs, deplete ribosomal RNA (rRNA) from the total RNA.
-
Fragmentation and Priming: Fragment the enriched mRNA or rRNA-depleted RNA into smaller pieces. Prime the fragmented RNA with random hexamers.
-
First-Strand cDNA Synthesis: Synthesize the first strand of complementary DNA (cDNA) using reverse transcriptase.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA polymerase I and RNase H.
-
End Repair, A-tailing, and Adapter Ligation: Repair the ends of the double-stranded cDNA, add a single 'A' base to the 3' ends, and ligate sequencing adapters.
-
PCR Amplification: Amplify the adapter-ligated cDNA library via PCR to generate a sufficient quantity for sequencing.
-
Library Quality Control: Assess the quality and size distribution of the prepared library using a bioanalyzer.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq, HiSeq). The choice of sequencing depth (number of reads per sample) will depend on the specific research goals.
Bioinformatics Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools such as Trimmomatic or Cutadapt.
-
Alignment: Align the trimmed reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner like STAR.
-
Gene Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated upon bomedemstat treatment compared to the vehicle control. Packages like DESeq2 or edgeR in R/Bioconductor are commonly used for this purpose.
-
Gene Set Enrichment Analysis (GSEA): Perform GSEA to identify biological pathways and processes that are significantly enriched among the differentially expressed genes. This can provide insights into the functional consequences of bomedemstat treatment.
Data Presentation
The following tables summarize hypothetical quantitative data based on the findings reported in the study by Vaishampayan et al. on SCLC, where bomedemstat treatment led to the upregulation of the NOTCH pathway and suppression of ASCL1 targets.[2]
Table 1: Gene Set Enrichment Analysis (GSEA) of Bomedemstat-Treated SCLC Cells
| Gene Set/Pathway | Normalized Enrichment Score (NES) | False Discovery Rate (FDR) q-val |
| HALLMARK_NOTCH_SIGNALING | 1.85 | < 0.01 |
| HALLMARK_INFLAMMATORY_RESPONSE | 1.62 | < 0.05 |
| ASCL1_TARGETS_DOWN | -1.98 | < 0.01 |
Table 2: Selected Differentially Expressed Genes in Bomedemstat-Treated SCLC Cells
| Gene | Log2 Fold Change | p-value | Function |
| HEY1 | 2.5 | < 0.001 | NOTCH pathway target |
| HES1 | 2.1 | < 0.001 | NOTCH pathway target |
| ASCL1 | -1.8 | < 0.001 | Neuroendocrine marker |
| INSM1 | -1.5 | < 0.005 | ASCL1 target |
| B2M | 1.9 | < 0.001 | MHC Class I component |
| TAP1 | 1.7 | < 0.005 | Antigen processing |
Conclusion
The protocols and application notes provided in this document offer a comprehensive guide for researchers investigating the effects of bomedemstat using RNA sequencing. By following these methodologies, scientists can gain valuable insights into the drug's mechanism of action, identify novel therapeutic targets, and discover biomarkers for patient stratification and response prediction. The ability to perform robust and reproducible RNA-seq analysis is critical for advancing the clinical development of bomedemstat and other targeted therapies.
References
- 1. rna-seqblog.com [rna-seqblog.com]
- 2. Inhibition of LSD1 with bomedemstat sensitizes small cell lung cancer to immune checkpoint blockade and T cell killing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA-seq workflow - gene-level exploratory analysis and differential expression [bioconductor.org]
- 4. Updates from a Phase II study of bomedemstat for the treatment of essential thrombocythemia | VJHemOnc [vjhemonc.com]
Application Notes and Protocols: Uncovering IMG-7289 Resistance Mechanisms Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMG-7289 (bomedemstat) is an orally available small molecule inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme crucial for the self-renewal of malignant myeloid cells and the differentiation of myeloid progenitors.[1][2] By inhibiting LSD1, this compound alters gene expression to impair the proliferation of neoplastic stem cells and reduce the production of inflammatory cytokines.[3] This mechanism has shown promise in the treatment of myeloproliferative neoplasms (MPNs) such as myelofibrosis and essential thrombocythemia.[3][4][5] As with any targeted therapy, the development of drug resistance is a significant clinical challenge. The CRISPR-Cas9 genome editing technology offers a powerful tool for systematically identifying the genetic drivers of drug resistance.[6][7][8]
These application notes provide a comprehensive framework for utilizing CRISPR-Cas9-based functional genomic screens to identify and validate genes whose loss-of-function confers resistance to this compound.
Core Concepts: LSD1 Inhibition and CRISPR-Cas9 Screening
Mechanism of Action of this compound (Bomedemstat)
LSD1, a flavin-dependent amine oxidase, removes methyl groups from histone H3 at lysines 4 and 9 (H3K4 and H3K9).[9] This epigenetic modification plays a critical role in regulating gene expression. In MPNs, LSD1 is often overexpressed and contributes to the malignant phenotype.[9] this compound irreversibly binds to and inhibits LSD1, leading to increased methylation of H3K4 and H3K9.[1][10] This results in the suppression of tumor growth, induction of apoptosis, and cell cycle arrest in malignant cells.[1][9]
CRISPR-Cas9 for Resistance Screening
CRISPR-Cas9 technology allows for precise and efficient gene editing.[7] For identifying drug resistance genes, a pooled CRISPR library of single-guide RNAs (sgRNAs) targeting every gene in the genome is introduced into a population of cancer cells.[6][11] Each cell receives a single sgRNA, which directs the Cas9 nuclease to create a knockout of a specific gene. This population of knockout cells is then treated with the drug of interest, in this case, this compound. Cells with gene knockouts that confer resistance will survive and proliferate, while others will be eliminated. By sequencing the sgRNAs present in the surviving cell population, researchers can identify the genes whose loss leads to drug resistance.[12]
Experimental Workflow & Signaling Pathways
The overall workflow for identifying this compound resistance mechanisms using a genome-wide CRISPR-Cas9 screen is depicted below.
Caption: Experimental workflow for a CRISPR-Cas9 screen to identify this compound resistance genes.
The signaling pathway of this compound's action involves the epigenetic regulation of gene expression. Resistance could emerge from alterations in this pathway or through the activation of bypass pathways.
Caption: this compound mechanism of action and potential resistance pathways.
Experimental Protocols
Protocol 1: Cell Line Preparation and IC50 Determination
-
Cell Line Selection: Choose a human myeloid leukemia cell line known to be sensitive to LSD1 inhibition (e.g., HEL, SET-2).
-
Cell Culture: Culture cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.
-
This compound IC50 Determination:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Prepare a serial dilution of this compound in culture media.
-
Treat cells with a range of this compound concentrations and a vehicle control (DMSO).
-
Incubate for 72-96 hours.
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
-
Protocol 2: Genome-Wide CRISPR-Cas9 Screen
-
Generation of Cas9-Expressing Cells: Transduce the selected cell line with a lentiviral vector expressing Cas9 and an antibiotic resistance gene (e.g., blasticidin). Select for a stable Cas9-expressing cell population.
-
Lentiviral Library Transduction:
-
Transduce the Cas9-expressing cells with a pooled human genome-wide sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive a single sgRNA.[11]
-
The number of cells transduced should be sufficient to achieve at least 500x coverage of the sgRNA library.
-
-
Antibiotic Selection: Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
-
This compound Treatment:
-
Split the transduced cell population into two arms: a control arm treated with vehicle (DMSO) and a treatment arm treated with this compound at a concentration around the IC80.
-
Maintain the cells under treatment for 14-21 days, passaging as necessary and ensuring the cell number does not drop below the library coverage.
-
-
Genomic DNA Extraction and sgRNA Sequencing:
-
Harvest cells from both the control and treatment arms.
-
Isolate genomic DNA.
-
Amplify the sgRNA-containing cassettes from the genomic DNA using PCR.
-
Perform next-generation sequencing (NGS) on the amplified products to determine the representation of each sgRNA.
-
Protocol 3: Hit Identification and Validation
-
Bioinformatic Analysis:
-
Align sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
-
Use statistical packages like MAGeCK to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population.
-
Rank genes based on the enrichment of their corresponding sgRNAs to identify candidate resistance genes.
-
-
Validation of Individual Hits:
-
For the top candidate genes, design 2-3 independent sgRNAs targeting each gene.
-
Individually transduce the parental Cas9-expressing cells with lentivirus for each sgRNA to generate single-gene knockout cell lines.
-
Confirm gene knockout by western blot or Sanger sequencing.
-
Perform cell viability assays with this compound on the individual knockout cell lines to confirm the resistance phenotype.
-
Data Presentation
Quantitative data from the screening and validation experiments should be organized into clear tables for easy interpretation.
Table 1: this compound Dose-Response in Selected Cell Lines
| Cell Line | IC50 (nM) | IC80 (nM) |
| HEL | Value | Value |
| SET-2 | Value | Value |
| Other | Value | Value |
Table 2: Top Candidate Genes from CRISPR Screen
| Gene Symbol | Rank | p-value | False Discovery Rate (FDR) | Log2 Fold Change (this compound vs. Control) |
| Gene A | 1 | Value | Value | Value |
| Gene B | 2 | Value | Value | Value |
| Gene C | 3 | Value | Value | Value |
| ... | ... | ... | ... | ... |
Table 3: Validation of Candidate Gene Knockouts
| Gene Knockout | This compound IC50 (nM) | Fold Change in IC50 (vs. Wild-Type) |
| Wild-Type Control | Value | 1.0 |
| Gene A KO | Value | Value |
| Gene B KO | Value | Value |
| Gene C KO | Value | Value |
Conclusion
This application note provides a detailed methodology for employing a genome-wide CRISPR-Cas9 screen to identify genes that confer resistance to the LSD1 inhibitor this compound. The identification of such resistance mechanisms is crucial for understanding potential clinical challenges, developing combination therapies, and designing next-generation inhibitors. The protocols and data presentation formats outlined here offer a robust framework for researchers to systematically investigate and validate the genetic basis of resistance to this promising therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach | Springer Nature Experiments [experiments.springernature.com]
- 8. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives [thno.org]
- 9. mdpi.com [mdpi.com]
- 10. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. twistbioscience.com [twistbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting IMG-7289 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with IMG-7289 (bomedemstat).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as bomedemstat, is an orally available small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin adenine dinucleotide (FAD)-dependent enzyme.[1][2] LSD1 is a key epigenetic regulator that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, this compound is expected to increase global levels of H3K4 and H3K9 methylation, leading to altered gene expression. In the context of myeloproliferative neoplasms (MPNs), this action is critical for impairing the self-renewal of malignant myeloid cells and promoting the differentiation of myeloid progenitors.[1][2]
Q2: What are the expected cellular and physiological effects of this compound in preclinical models of hematological malignancies?
A2: Based on preclinical studies, particularly in mouse models of MPNs, this compound is expected to induce a range of effects aimed at controlling the disease. These include a reduction in elevated peripheral cell counts, a decrease in spleen size (splenomegaly), a reduction in inflammatory cytokines, and a decrease in bone marrow fibrosis.[1][2] Furthermore, treatment with this compound has been shown to reduce the mutant allele frequencies of driver mutations.[1][2]
Q3: What are the known off-targets for LSD1 inhibitors, and how selective is this compound?
A3: The most common off-targets for LSD1 inhibitors are other FAD-dependent amine oxidases that are structurally related, such as Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), and Lysine-Specific Demethylase 2 (LSD2/KDM1B). However, this compound has been demonstrated to have a high degree of specificity for LSD1, with over 2500-fold greater selectivity for LSD1 compared to MAO-A and MAO-B. This high selectivity minimizes the likelihood of off-target effects related to the inhibition of these other amine oxidases.
Troubleshooting Guides
Unexpected Finding 1: No significant change in global H3K4/H3K9 methylation after this compound treatment.
This is a common issue that can arise from several factors related to the experimental setup. Below is a step-by-step guide to troubleshoot this observation.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient Drug Concentration | Perform a dose-response experiment with a broader range of this compound concentrations. | The effective concentration of this compound can vary significantly between different cell lines and experimental conditions. |
| Inadequate Incubation Time | Increase the incubation time with this compound. | The epigenetic changes resulting from LSD1 inhibition may take time to become apparent. A time-course experiment can help determine the optimal treatment duration. |
| Poor Cell Permeability | While this compound is orally available, ensure optimal culture conditions for drug uptake. | Factors such as high cell density or the presence of certain media components could potentially hinder drug entry into the cells. |
| Technical Issues with Western Blot | Review and optimize your Western blot protocol for histone proteins. | Histones are small, basic proteins and require specific considerations for efficient transfer and detection. Ensure the use of appropriate gel percentage and membrane type. |
Troubleshooting Workflow: No Change in Histone Methylation
A logical workflow for troubleshooting the absence of expected histone methylation changes.
Unexpected Finding 2: Cell viability is not reduced, or is unexpectedly increased, after this compound treatment.
While this compound is expected to reduce the viability of malignant cells, paradoxical effects can sometimes be observed. This guide will help you dissect these unexpected results.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Cell Line Insensitivity | Confirm the dependency of your cell line on the LSD1 pathway through literature review or by testing other LSD1 inhibitors. | Not all hematological malignancy cell lines are equally dependent on LSD1 for survival. |
| Off-Target Effects | Perform a dose-response analysis and use a structurally unrelated LSD1 inhibitor to see if the effect is recapitulated. | At very high concentrations, off-target effects, though less likely with the highly selective this compound, cannot be entirely ruled out. |
| Induction of a Pro-survival Pathway | Investigate the activation of compensatory signaling pathways using techniques like RNA sequencing or proteomics. | Cells can sometimes adapt to targeted therapies by upregulating alternative survival pathways. |
| Experimental Artifact | Ensure the chosen cell viability assay is appropriate for your experimental conditions and is not being confounded by the treatment. | For example, some viability assays rely on metabolic activity, which could be altered by this compound in a way that does not reflect true cell viability. |
Troubleshooting Workflow: Unexpected Cell Viability Results
A decision-making workflow for addressing unexpected cell viability outcomes.
Unexpected Finding 3: this compound induces an unexpected cellular phenotype (e.g., unusual morphology, altered differentiation markers).
Observing a phenotype that is not consistent with the known functions of LSD1 inhibition warrants a thorough investigation to distinguish between on-target and off-target effects.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Novel On-Target Effect | Validate on-target engagement by confirming changes in H3K4/H3K9 methylation. Use a structurally distinct LSD1 inhibitor to see if the phenotype is reproduced. | The observed phenotype could be a genuine, previously uncharacterized consequence of LSD1 inhibition in your specific cellular context. |
| Off-Target Effect | Perform a dose-response analysis. Off-target effects often manifest at higher concentrations. | If the phenotype is only observed at concentrations significantly above the IC50 for LSD1 inhibition, it is more likely to be an off-target effect. |
| Cellular Stress Response | Assess markers of cellular stress, such as heat shock proteins or DNA damage response proteins. | The observed phenotype could be a secondary consequence of cellular stress induced by the treatment. |
| Contamination | Check cell cultures for any signs of microbial contamination. | Contamination can induce a wide range of unexpected cellular phenotypes. |
Signaling Pathway: LSD1 in Hematopoiesis
References
Optimizing Bomedemstat Concentration for In Vitro Studies: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the in vitro use of bomedemstat (IMG-7289), a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of bomedemstat?
A1: Bomedemstat is an orally active, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin adenine dinucleotide (FAD)-dependent enzyme.[1][2] LSD1 plays a crucial role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), marks generally associated with transcriptional repression.[3][4] By inhibiting LSD1, bomedemstat prevents this demethylation, leading to an accumulation of H3K4me1/2, which in turn alters gene expression to suppress tumor cell growth and induce apoptosis.[1][5]
Q2: What is a typical starting concentration range for bomedemstat in in vitro assays?
A2: A typical starting concentration range for bomedemstat in in vitro cell-based assays is from 0.01 µM to 10 µM.[5][6] However, the optimal concentration is highly cell-line dependent. It is strongly recommended to perform a dose-response experiment with a wider range (e.g., 1 nM to 50 µM) to determine the half-maximal inhibitory concentration (IC50) or effective concentration for your specific cell line and experimental endpoint.[7]
Q3: How long should I incubate cells with bomedemstat?
A3: The optimal incubation time can vary depending on the cell line and the assay being performed. For cell viability assays, incubation times of 72 to 96 hours are common.[5] For assessing changes in histone methylation or gene expression, shorter time points (e.g., 24, 48, 72 hours) may be sufficient.[8] Time-course experiments are recommended to determine the ideal duration for observing the desired effect in your specific model.
Q4: How can I confirm that the observed effects are due to LSD1 inhibition?
A4: To confirm on-target activity of bomedemstat, it is essential to measure the levels of H3K4me2, a direct substrate of LSD1. Inhibition of LSD1 should lead to a global increase in H3K4me2 levels, which can be detected by Western blot.[8] Additionally, assessing the expression of known LSD1 target genes via qPCR can further validate the mechanism of action.
Q5: What are potential off-target effects of bomedemstat?
A5: Bomedemstat has been shown to have greater than 2500-fold specificity for LSD1 over the structurally related monoamine oxidases (MAO-A and MAO-B).[6] However, as with any small molecule inhibitor, it is crucial to include appropriate controls in your experiments to rule out potential off-target effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak effect of bomedemstat | 1. Sub-optimal concentration. 2. Insufficient incubation time. 3. Low LSD1 expression in the cell line. 4. Bomedemstat degradation. | 1. Perform a dose-response curve over a broad concentration range (e.g., 1 nM to 50 µM). 2. Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours). 3. Confirm LSD1 expression in your cell line using Western blot or qPCR. 4. Prepare fresh bomedemstat solutions from a powder stock for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| High cellular toxicity at low concentrations | 1. High sensitivity of the cell line. 2. Solvent toxicity (e.g., DMSO). | 1. Perform a more granular dose-response experiment at lower concentrations to determine the optimal therapeutic window. 2. Ensure the final DMSO concentration in the culture medium is non-toxic (typically <0.1%). Run a vehicle-only control. |
| Inconsistent results between experiments | 1. Variation in cell passage number. 2. Inconsistent cell seeding density. 3. Instability of bomedemstat in media. | 1. Use cells within a consistent and low passage number range. 2. Maintain a consistent cell seeding density for all experiments. 3. Consider replenishing the media with freshly prepared bomedemstat every 24-48 hours for long-term experiments.[9] |
| No change in global H3K4me2 levels after treatment | 1. Insufficient treatment duration or concentration. 2. Poor antibody quality for Western blot. 3. Ineffective histone extraction. | 1. Perform a time-course and dose-response experiment to optimize conditions for observing histone mark changes. 2. Use a validated antibody specific for H3K4me2. 3. Utilize a high-quality histone extraction protocol. |
Data Presentation: Bomedemstat In Vitro Concentrations
The following table summarizes reported effective concentrations of bomedemstat in various in vitro assays. Note that these values are cell-line and assay-specific and should be used as a starting point for optimization.
| Cell Line | Cancer Type | Assay | Concentration Range / IC50 | Incubation Time |
| MOLM-13 | Acute Myeloid Leukemia | Cell Viability | IC50: ~10 nM | 72 hours |
| SET-2 | Myelofibrosis | Apoptosis Assay | 50 nM - 1 µM | 96 hours |
| RP-116, RP-48 | Small Cell Lung Cancer | Cell Viability | Up to 10 µM (modest effect) | 96 hours |
| Prostate Cancer Cell Lines | Prostate Cancer | Cell Proliferation (MTT) | 0.1, 1, or 10 µM | 5-7 days |
| Various | Not specified | Cell Proliferation | 0.01 µM to 10 µM | 72-96 hours |
Experimental Protocols
Detailed Protocol 1: Cell Viability Assay (e.g., MTT or WST-1)
1. Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells and perform a cell count.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight to allow for cell adherence.
2. Bomedemstat Treatment:
-
Prepare a 10 mM stock solution of bomedemstat in DMSO.
-
Perform serial dilutions of the bomedemstat stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 25, 50 µM).
-
Include a vehicle control with the same final concentration of DMSO as the highest bomedemstat concentration.
-
Remove the old medium from the cells and add 100 µL of the prepared bomedemstat dilutions or vehicle control to the respective wells.
3. Incubation:
-
Incubate the plate for the desired duration (e.g., 72 or 96 hours) at 37°C in a 5% CO2 incubator.
4. Viability Assessment:
-
Add the viability reagent (e.g., 10 µL of WST-1 or 20 µL of MTT solution) to each well.
-
Incubate for 1-4 hours, or as recommended by the manufacturer.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
5. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control (set to 100% viability) to calculate the percentage of cell viability at each bomedemstat concentration.
Detailed Protocol 2: Western Blot for H3K4me2
1. Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with various concentrations of bomedemstat and a vehicle control for the desired time (e.g., 48 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
2. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
3. SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel (a higher percentage gel, e.g., 15%, is recommended for better resolution of histones).
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K4me2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
Detailed Protocol 3: qPCR for LSD1 Target Gene Expression
1. Cell Treatment and RNA Extraction:
-
Treat cells with the desired concentration of bomedemstat and a vehicle control for the determined optimal time.
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
2. cDNA Synthesis:
-
Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
3. qPCR:
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target gene(s) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
Example LSD1 target genes to consider include those involved in cell differentiation and proliferation, which may be cell-type specific.
4. Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the bomedemstat-treated samples to the vehicle control.
Mandatory Visualizations
Caption: Bomedemstat's mechanism of action and its impact on cellular processes.
Caption: A typical experimental workflow for in vitro studies with bomedemstat.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
IMG-7289 Off-Target Effects in Non-Hematopoietic Cells: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding off-target effects of IMG-7289 (bomedemstat) observed in non-hematopoietic cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, also known as bomedemstat, is an orally active, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme involved in hematopoietic stem cell regulation.[1] By inhibiting LSD1, this compound aims to control the proliferation of malignant myeloid cells.
Q2: What are the most commonly reported non-hematopoietic off-target effects of this compound in clinical trials?
A2: The most frequent non-hematopoietic adverse events reported in clinical studies of this compound are dysgeusia (taste alteration) and various gastrointestinal (GI) issues, including diarrhea, constipation, and nausea.[2][3][4] Fatigue and arthralgia have also been noted.[5]
Q3: What is the potential mechanism behind this compound-induced dysgeusia?
A3: The exact mechanism is still under investigation. However, preclinical research suggests that LSD1 plays a role in the regulation of olfactory sensory neuron gene expression. It is hypothesized that inhibition of LSD1 by this compound may interfere with the normal function and turnover of taste receptor cells or associated neuronal pathways, leading to altered taste perception.
Q4: How might this compound cause gastrointestinal side effects?
A4: Preclinical studies have shown that LSD1 is important for the proper differentiation and maturation of intestinal epithelial cells, including mucus-producing goblet cells. Inhibition of LSD1 could potentially disrupt the balance of cell types in the gut lining and alter mucus production, leading to symptoms like diarrhea or constipation.
Q5: Are the non-hematopoietic off-target effects of this compound reversible?
A5: In preclinical models, on-target effects such as thrombocytopenia have been shown to be rapidly reversible upon cessation of treatment.[6] Clinical data on the reversibility of non-hematopoietic off-target effects like dysgeusia and GI issues is still emerging, but these are generally considered manageable.
Troubleshooting Guides
Experiencing Dysgeusia (Altered Taste) in Preclinical Models
Symptom: Animals in preclinical studies exhibiting changes in food preference, reduced food intake, or weight loss that may be attributable to altered taste.
Possible Cause: Inhibition of LSD1 by this compound may be affecting the function of taste receptor cells or olfactory sensory neurons.
Troubleshooting/Investigation Workflow:
Investigating Gastrointestinal (GI) Toxicity in In Vitro Models
Symptom: Unexpected cytotoxicity or changes in morphology and function of intestinal epithelial cell lines (e.g., Caco-2) or intestinal organoids when treated with this compound.
Possible Cause: this compound may be impacting the differentiation, proliferation, or barrier function of intestinal epithelial cells through LSD1 inhibition.
Experimental Workflow to Investigate GI Effects:
Quantitative Data Summary
The following tables summarize the incidence of common non-hematopoietic adverse events from clinical trials of bomedemstat (this compound).
Table 1: Non-Hematopoietic Adverse Events in Patients with Myelofibrosis
| Adverse Event | Any Grade (%) | Grade 3/4 (%) |
| Dysgeusia | 36 | 0 |
| Diarrhea | 33 | 0 |
| Nausea | 30 | 2 |
| Fatigue | 26 | 4 |
| Constipation | 23 | 1 |
| Arthralgia | 24 | 1 |
Data adapted from a phase 1/2 trial in patients with advanced myelofibrosis.[2]
Table 2: Non-Hematopoietic Adverse Events in Patients with Essential Thrombocythemia
| Adverse Event | Any Grade (%) |
| Dysgeusia | 55 |
| Constipation | 38 |
| Arthralgia | 27 |
Data adapted from a phase 2b study in patients with essential thrombocythemia.[3]
Key Experimental Protocols
Protocol 1: Western Blot for Histone H3 Lysine 4 Dimethylation (H3K4me2) in Non-Hematopoietic Cells
This protocol is to assess the target engagement of this compound by measuring the levels of H3K4me2, a direct substrate of LSD1.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-H3K4me2, anti-Total Histone H3
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cultured non-hematopoietic cells (e.g., Caco-2, SH-SY5Y) with this compound or vehicle control for the desired time. Lyse cells in RIPA buffer on ice.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (anti-H3K4me2 and anti-Total Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using a chemiluminescent substrate and an imaging system. Increased H3K4me2 levels relative to total H3 indicate LSD1 inhibition.[7][8][9]
Protocol 2: In Vitro Intestinal Toxicity Assay Using Intestinal Organoids
This protocol provides a framework for assessing the potential gastrointestinal toxicity of this compound.[10]
Materials:
-
Human intestinal organoids
-
IntestiCult™ Organoid Growth Medium
-
Matrigel®
-
CellTiter-Glo® 3D Cell Viability Assay
-
This compound and vehicle control
Procedure:
-
Organoid Culture: Culture human intestinal organoids in Matrigel® domes in a 96-well plate.
-
Treatment: On Day 3 of culture, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control. Repeat media changes on Day 5 and 7.
-
Viability Assessment: At the end of the treatment period, perform a CellTiter-Glo® 3D assay to measure ATP levels as an indicator of cell viability.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) to quantify the cytotoxic effect of this compound on intestinal organoids.
Protocol 3: Immunofluorescence Staining of Olfactory Sensory Neurons (OSNs)
This protocol can be used to examine the morphological effects of this compound on OSNs in preclinical models.
Materials:
-
Olfactory epithelium tissue sections from treated and control animals
-
Primary antibodies against OSN markers (e.g., OMP for mature OSNs, Tuj-1 for immature OSNs)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Tissue Preparation: Perfuse and fix animals treated with this compound or vehicle. Dissect the olfactory epithelium and prepare cryosections.
-
Immunostaining:
-
Permeabilize tissue sections with Triton X-100.
-
Block with normal serum.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain with DAPI.
-
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the number and morphology of mature and immature OSNs to assess any treatment-related changes.
Signaling Pathways and Workflows
LSD1's Role in Histone Demethylation
Proposed Mechanism of this compound Induced GI Effects
References
- 1. Updates of this compound (bomedemstat) in treating myelofibrosis and essential thrombocythemia [mpn-hub.com]
- 2. onclive.com [onclive.com]
- 3. Paper: Bomedemstat (this compound), an LSD1 Inhibitor, Manages the Signs and Symptoms of Essential Thrombocythemia (ET) While Reducing the Burden of Cells Homozygous for Driver Mutations [ash.confex.com]
- 4. P1051: A PHASE 2 STUDY OF this compound (BOMEDEMSTAT) IN PATIENTS WITH ADVANCED MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imago BioSciences Presents Positive Data from Ongoing Phase 2 Study of Bomedemstat in Essential Thrombocythemia at EHA 2022 - BioSpace [biospace.com]
- 6. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone western blot protocol | Abcam [abcam.com]
- 8. Western Blot protocol for Histone H3 Antibody (NB21-1062): Novus Biologicals [novusbio.com]
- 9. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 10. stemcell.com [stemcell.com]
Technical Support Center: Bomedemstat-Induced Thrombocytopenia in Mouse Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing bomedemstat-induced thrombocytopenia in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of bomedemstat and why does it cause thrombocytopenia?
A1: Bomedemstat is an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme crucial for hematopoietic stem cell differentiation.[1][2][3] In the context of megakaryopoiesis, the LSD1/GFI1b complex is essential for the maturation of megakaryocyte progenitors into platelet-producing megakaryocytes.[4] By inhibiting LSD1, bomedemstat disrupts this maturation process, leading to a dose-dependent reduction in platelet production and subsequent thrombocytopenia. This on-target effect is leveraged in the treatment of myeloproliferative neoplasms (MPNs) characterized by thrombocytosis, but can be an undesired side effect in other research contexts.[4]
Q2: Is bomedemstat-induced thrombocytopenia reversible?
A2: Yes, preclinical studies in mice have shown that the thrombocytopenic effects of bomedemstat are rapidly reversible upon cessation of treatment. This suggests that the inhibition of platelet production is not permanent and that megakaryopoiesis can recover once the drug is cleared from the system.
Q3: What is a typical dose of bomedemstat to induce thrombocytopenia in mice?
A3: The dose required to induce thrombocytopenia can vary depending on the mouse model and the desired severity of the platelet reduction. In a Jak2V617F mouse model of myeloproliferative neoplasm, a daily oral dose of 45 mg/kg of bomedemstat resulted in a dramatic decrease in platelet counts.[4] It is recommended to perform a pilot dose-response study to determine the optimal dose for your specific experimental needs.
Q4: How frequently should I monitor platelet counts in mice treated with bomedemstat?
A4: For initial dose-finding studies or when inducing severe thrombocytopenia, it is advisable to monitor platelet counts frequently, for example, every 2-3 days. Once a stable level of thrombocytopenia is achieved, monitoring can be reduced to once weekly, depending on the experimental timeline and the health of the animals.
Q5: Are there any known supportive care measures for mice with severe bomedemstat-induced thrombocytopenia?
A5: While specific supportive care protocols for bomedemstat-induced thrombocytopenia in mice are not well-documented, general principles for managing thrombocytopenic animals should be followed. These include careful handling to prevent bruising and hemorrhage, providing soft food and easily accessible water, and vigilant monitoring for signs of bleeding. In cases of severe, life-threatening hemorrhage, platelet transfusions could be considered, although this is a complex procedure in mice.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly severe thrombocytopenia | - Dose of bomedemstat is too high for the specific mouse strain or individual animal sensitivity.- Error in dose calculation or administration. | - Immediately cease bomedemstat administration.- Monitor platelet counts daily until they begin to recover.- Review and recalculate the dosing regimen.- Consider a dose reduction for subsequent experiments.- Ensure proper training of personnel on dosing procedures. |
| High variability in platelet counts between mice | - Inconsistent drug administration (e.g., incomplete oral gavage).- Individual differences in drug metabolism.- Underlying health differences between animals. | - Refine and standardize the drug administration technique.- Ensure all animals are healthy and of a similar age and weight at the start of the experiment.- Increase the number of animals per group to improve statistical power. |
| No significant decrease in platelet count | - Dose of bomedemstat is too low.- Inactive compound or improper formulation.- Mouse strain is resistant to the effects of bomedemstat. | - Increase the dose of bomedemstat in a stepwise manner.- Verify the activity and proper formulation of the bomedemstat solution.- Review the literature for any known strain-specific differences in response to LSD1 inhibitors. |
| Signs of bleeding in treated mice (e.g., petechiae, hematuria) | - Severe thrombocytopenia leading to compromised hemostasis. | - Cease bomedemstat treatment immediately.- Provide supportive care as outlined in the FAQs.- In future experiments, consider using a lower dose of bomedemstat to achieve a less severe level of thrombocytopenia. |
Quantitative Data
The following table summarizes the dose-dependent effect of bomedemstat on platelet counts in a Jak2V617F mouse model of myeloproliferative neoplasm.[4]
| Treatment Group | Dose | Duration | Platelet Count (x10^6/µL) at Day 56 |
| Vehicle | - | 56 days | ~3500 |
| Bomedemstat (IMG-7289) | 45 mg/kg/day (oral) | 56 days | <500 |
Note: The baseline platelet count in this model at the start of treatment was elevated (approximately 2000 x10^6/µL) due to the underlying disease.
Experimental Protocols
Protocol 1: Induction of Thrombocytopenia with Bomedemstat in a Mouse Model
1. Animal Model:
-
Jak2V617F transgenic mice or other appropriate strain.
-
Age- and sex-matched cohorts.
2. Bomedemstat Preparation:
-
Prepare a homogenous suspension of bomedemstat in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
The concentration should be calculated based on the desired dose and the average weight of the mice.
3. Administration:
-
Administer bomedemstat or vehicle control orally via gavage once daily.
-
A typical dose for inducing significant thrombocytopenia is 45 mg/kg.[4]
4. Monitoring:
-
Collect peripheral blood via tail vein or saphenous vein puncture at baseline and at regular intervals (e.g., weekly) throughout the study.
-
Perform complete blood counts (CBCs) using an automated hematology analyzer to determine platelet counts.
5. Endpoint:
-
At the end of the study, mice can be euthanized for terminal blood collection and tissue harvesting (e.g., bone marrow, spleen) for further analysis.
Protocol 2: Management of Severe Bomedemstat-Induced Thrombocytopenia
1. Cessation of Treatment:
-
Immediately discontinue bomedemstat administration upon observation of severe thrombocytopenia (e.g., platelet count < 100 x10^9/L) or signs of bleeding.
2. Monitoring of Recovery:
-
Monitor platelet counts daily or every other day to track the kinetics of recovery.
-
The platelet count is expected to start recovering within a few days of stopping the drug.
3. Supportive Care:
-
House mice in cages with soft bedding to minimize the risk of injury.
-
Provide a diet of softened food pellets or gel-based nutrition to prevent oral trauma.
-
Ensure easy access to water.
-
Handle mice with extra care to avoid causing bruising or internal bleeding.
4. Re-initiation of Treatment (if applicable):
-
If the experimental design requires re-treatment, consider re-initiating bomedemstat at a lower dose once platelet counts have returned to a safe level (e.g., > 200 x10^9/L).
Visualizations
Caption: Bomedemstat's mechanism of action leading to thrombocytopenia.
Caption: Experimental workflow for managing bomedemstat-induced thrombocytopenia.
References
IMG-7289 solubility and stability issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of IMG-7289 (bomedemstat) in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a hydrophobic compound. It is soluble in organic solvents such as DMSO and ethanol but is insoluble in water.[1] This is a critical consideration for the design of in vitro and in vivo experiments.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare stock solutions of this compound in anhydrous DMSO or ethanol.[1] For example, a stock solution of 100 mg/mL in fresh, moisture-free DMSO can be prepared.[1] It is crucial to use a high-purity, anhydrous grade of the solvent to avoid precipitation.
Q3: How should I store this compound powder and stock solutions?
A3: Proper storage is essential to maintain the stability of this compound. The powdered form should be stored at -20°C for up to three years.[1][2] Stock solutions in a solvent should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[1][2] For short-term storage of up to one month, stock solutions can be kept at -20°C.[1]
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
A4: No, direct dissolution of this compound in aqueous buffers like PBS is not recommended due to its poor aqueous solubility.[1] This will likely result in precipitation of the compound. To introduce this compound into an aqueous medium, it is necessary to first dissolve it in an organic solvent like DMSO and then dilute it into the aqueous buffer.
Q5: What is the mechanism of action of this compound?
A5: this compound is an orally active, irreversible inhibitor of lysine-specific demethylase 1 (LSD1).[2][3] LSD1 is an enzyme that plays a crucial role in regulating gene expression by demethylating histones.[4] By inhibiting LSD1, this compound alters gene expression, which can inhibit the proliferation of cancer cells and induce apoptosis.[3]
Troubleshooting Guide
This guide addresses common problems related to the solubility and stability of this compound in experimental settings.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer. | The concentration of this compound in the final aqueous solution is above its solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility. | - Increase the final concentration of DMSO in the aqueous solution (ensure the final DMSO concentration is compatible with your experimental system).- Decrease the final concentration of this compound.- Consider using a formulation with surfactants or co-solvents (see in vivo formulation protocol below).- Prepare the final dilution immediately before use. |
| Inconsistent experimental results. | Degradation of this compound in stock or working solutions. Inaccurate concentration of the stock solution due to solvent evaporation or water absorption by DMSO. | - Aliquot stock solutions to minimize freeze-thaw cycles.- Use fresh, anhydrous DMSO for preparing stock solutions as moisture can reduce solubility.[1]- Prepare working solutions fresh for each experiment.- Store stock solutions at -80°C for long-term stability.[1] |
| Difficulty in preparing a formulation for in vivo oral administration. | This compound is insoluble in water, making aqueous formulations challenging. | - Prepare a suspension of this compound in a vehicle like carboxymethylcellulose sodium (CMC-Na). A homogeneous suspension of ≥5 mg/mL can be achieved.[1]- For a clear solution for injection, a formulation with 5% DMSO, 40% PEG300, and 5% Tween80 in ddH₂O can be used. This solution should be prepared immediately before use.[1] |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound solubility and storage.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL (192.45 mM) | [1][3] |
| Ethanol | 100 mg/mL | [1] |
| Water | Insoluble | [1] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1][2] |
| In Solvent | -80°C | 1 year | [1][2] |
| In Solvent | -20°C | 1 month | [1] |
Key Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 519.61 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 5.196 mg.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of an in vivo Formulation for Oral Gavage (Suspension)
-
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% in sterile water)
-
Sterile tubes
-
-
Procedure:
-
Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., 5 mg/mL).
-
Add the this compound powder to a sterile tube.
-
Add the appropriate volume of the CMC-Na solution.
-
Mix thoroughly by vortexing to obtain a homogeneous suspension.
-
This suspension should be prepared fresh before each administration.
-
Visualizations
Caption: this compound inhibits the demethylase activity of LSD1 on Histone H3.
Caption: Workflow for preparing this compound working solutions for experiments.
References
How to minimize variability in IMG-7289 colony-forming assays
Welcome to the technical support center for minimizing variability in IMG-7289 colony-forming assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (bomedemstat) is an orally active, irreversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme crucial for regulating gene expression.[1] In the context of hematopoiesis, LSD1 is critical for the self-renewal of malignant myeloid cells and the differentiation of hematopoietic progenitors.[2][3] By inhibiting LSD1, this compound alters gene expression, leading to the inhibition of neoplastic stem cell proliferation and impairing their self-renewal capabilities.[1]
Q2: What is a colony-forming assay and why is it used for this compound?
A2: A colony-forming unit (CFU) assay is an in vitro functional assay used to study hematopoietic stem and progenitor cells. It assesses the ability of a single progenitor cell to proliferate and differentiate into a colony of mature cells in a semi-solid medium. This assay is used to evaluate the effect of compounds like this compound on the clonogenic potential of various hematopoietic progenitor cells, such as granulocyte-macrophage (CFU-GM), erythroid (BFU-E), and multipotential granulocyte, erythrocyte, macrophage, megakaryocyte (CFU-GEMM) progenitors.
Q3: What are the expected morphological changes in colonies treated with an LSD1 inhibitor like this compound?
A3: Inhibition of LSD1 can induce differentiation in myeloid leukemia cells.[4][5] Therefore, you might observe smaller and more differentiated colonies at certain concentrations of this compound. In some cases, a shift towards monocytic differentiation has been noted with LSD1 knockdown.[4] It is crucial to carefully document any changes in colony size, morphology, and cellular composition compared to vehicle-treated controls.
Q4: How should I prepare this compound for my in vitro colony-forming assay?
A4: this compound is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. It is recommended to prepare single-use aliquots of the stock solution and store them at -80°C to minimize freeze-thaw cycles. The final concentration of DMSO in the culture medium should be kept low (ideally ≤ 0.1%) and consistent across all experimental and control groups to avoid solvent-induced toxicity.
Troubleshooting Guide
Variability in colony-forming assays can arise from multiple sources. Below are common issues encountered when working with this compound and potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate plates | 1. Inaccurate Cell Plating: Uneven distribution of cells in the semi-solid medium. 2. Inconsistent Drug Concentration: Pipetting errors when adding this compound. 3. Edge Effects: Plates at the edge of the incubator may experience different temperature and humidity. | 1. Ensure a homogenous single-cell suspension before plating. Mix the cell suspension thoroughly with the methylcellulose medium. 2. Prepare a master mix of the drug-containing medium to add to all replicate plates. 3. Randomize plate placement within the incubator and use a humidified chamber. |
| No or Weak Effect of this compound | 1. Sub-optimal Drug Concentration: The concentration of this compound may be too low to elicit a response. 2. Drug Instability: this compound may degrade in the culture medium over the incubation period. 3. Cell Resistance: The specific cell line or primary cells may be resistant to LSD1 inhibition. | 1. Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal working concentration. 2. As an irreversible inhibitor, this compound's stability in culture should be considered. For long-term assays, refreshing the medium with freshly prepared this compound may be necessary if stability is a concern. 3. Confirm LSD1 expression in your cells. |
| Unexpectedly High Cell Death | 1. High Drug Concentration: The concentration of this compound may be cytotoxic. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. | 1. Titrate this compound to a lower concentration range. 2. Ensure the final solvent concentration is non-toxic (typically ≤ 0.1%) and include a vehicle-only control. |
| Changes in Colony Morphology | 1. On-target drug effect: LSD1 inhibition is known to induce differentiation, which can alter colony size and cellular composition.[4][5] | 1. This may be an expected outcome. Carefully document and quantify these changes using microscopy. Consider cytochemical staining of colonies to identify cell lineages. |
Experimental Protocols
General Protocol for this compound Colony-Forming Assay
This protocol is a general guideline based on published studies.[2] Optimization for specific cell types and experimental conditions is recommended.
Materials:
-
Bone marrow mononuclear cells (BMMCs) or other hematopoietic progenitor cells
-
MethoCult™ M3434 (or equivalent methylcellulose-based medium)
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
Cytokines (e.g., EPO, IL-3, IL-6, SCF, depending on the target colony type)
-
This compound (bomedemstat)
-
DMSO (or other appropriate solvent)
-
35 mm culture dishes
Procedure:
-
Cell Preparation: Isolate BMMCs or other target cells using standard laboratory procedures. Ensure a single-cell suspension with high viability.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions in IMDM or PBS to achieve the desired final concentrations.
-
Plating: a. Thaw MethoCult™ medium and supplement with required cytokines if not already included. b. Add the appropriate volume of your cell suspension and the prepared this compound dilution to the MethoCult™ medium. c. Vortex the tube vigorously to ensure a homogenous mixture. d. Let the tube stand for 5-10 minutes to allow bubbles to dissipate. e. Using a syringe with a blunt-end needle, dispense 1.1 mL of the mixture into each 35 mm culture dish. f. Gently rotate the dish to ensure even distribution of the medium.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 12-14 days.[2]
-
Colony Scoring: Enumerate and classify colonies (BFU-E, CFU-GM, CFU-GEMM) based on their morphology using an inverted microscope.
Data Presentation
Expected Outcome of this compound on Colony Formation
The following table summarizes hypothetical quantitative data based on the known mechanism of action of LSD1 inhibitors. Actual results will vary depending on the cell type and experimental conditions. A dose-response experiment is crucial to determine the IC50 values in your specific system.
| Cell Line/Type | Colony Type | This compound Concentration (nM) | % Inhibition of Colony Formation (Relative to Vehicle Control) |
| Murine Jak2 V617F BM Cells | CFU-GEMM | 25 | ~20% |
| 50 | ~50% | ||
| 100 | ~80% | ||
| Human AML Cell Line (e.g., THP-1) | CFU-GM | 50 | ~30% |
| 100 | ~60% | ||
| 250 | ~90% | ||
| Normal Human BMMCs | BFU-E | 100 | ~15% |
| 500 | ~40% | ||
| 1000 | ~70% |
Note: The data in this table is illustrative and intended for guidance. Researchers should generate their own dose-response curves to determine accurate IC50 values.
Visualizations
Experimental Workflow for this compound Colony-Forming Assay
Caption: A generalized workflow for conducting a colony-forming assay with this compound.
LSD1 Signaling Pathway in Hematopoietic Progenitor Cells
Caption: The inhibitory effect of this compound on the LSD1 signaling pathway in hematopoietic progenitors.
References
- 1. Histone demethylase Lsd1 represses hematopoietic stem and progenitor cell signatures during blood cell maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Updates of this compound (bomedemstat) in treating myelofibrosis and essential thrombocythemia [mpn-hub.com]
- 3. researchgate.net [researchgate.net]
- 4. LSD1 inhibition modulates transcription factor networks in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 inhibition exerts its antileukemic effect by recommissioning PU.1- and C/EBPα-dependent enhancers in AML - PMC [pmc.ncbi.nlm.nih.gov]
Addressing inconsistent Western blot results for H3K4me2 after bomedemstat
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent Western blot results for histone H3 di-methylated at lysine 4 (H3K4me2) following treatment with bomedemstat (MK-3543, IMG-7289).
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of bomedemstat on H3K4me2 levels?
A1: Bomedemstat is an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1][2] LSD1 is an enzyme that removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1 and H3K4me2).[1][3][4] By inhibiting LSD1, bomedemstat treatment is expected to cause an accumulation of H3K4me2, which can be detected by an increase in the corresponding band intensity on a Western blot.[1][5]
Q2: I am not observing a consistent increase in H3K4me2 after bomedemstat treatment. What are the potential reasons?
A2: Inconsistent results can stem from several factors, including suboptimal experimental conditions, issues with sample preparation, or problems with the Western blot procedure itself. Key areas to investigate include:
-
Drug Concentration and Treatment Duration: The effect of bomedemstat is dose- and time-dependent. Insufficient concentration or treatment time may not produce a detectable change.
-
Cell Line Specificity: The sensitivity to bomedemstat can vary between cell lines. It is crucial to use a cell line where LSD1 is expressed and active.
-
Histone Extraction Efficiency: Proper extraction of nuclear histones is critical for accurate Western blot analysis.
-
Antibody Quality: The primary antibody for H3K4me2 may not be specific or sensitive enough.
-
Western Blotting Technique: Issues with protein transfer, blocking, or antibody incubation can all lead to inconsistent results.
Q3: What are some recommended positive and negative controls for my Western blot experiment?
A3:
-
Positive Control: A cell line known to be sensitive to LSD1 inhibition can be used. For example, some prostate cancer cell lines like LNCaP or PC3 have shown a dose-dependent increase in H3K4me2 upon bomedemstat treatment.[5]
-
Negative Control: A vehicle-treated (e.g., DMSO) sample should always be included to compare with the bomedemstat-treated samples.
-
Loading Control: An antibody against a total histone protein, such as Histone H3, should be used to ensure equal loading of histone extracts across all lanes.
Q4: Are there any known off-target effects of bomedemstat that could influence my results?
A4: Bomedemstat has been shown to have a high degree of specificity for LSD1, with over 2,500-fold greater selectivity for LSD1 compared to the related monoamine oxidases (MAO-A and MAO-B).[1][5] This high specificity minimizes the likelihood of off-target effects influencing your H3K4me2 results. However, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Weak or No H3K4me2 Signal Increase | 1. Insufficient bomedemstat concentration or treatment time. | Perform a dose-response (e.g., 0.1, 1, 10 µM) and time-course (e.g., 24, 48, 72 hours) experiment to determine the optimal conditions for your cell line.[5] |
| 2. Low LSD1 expression in the cell line. | Confirm LSD1 expression in your cell line using Western blot or qPCR. | |
| 3. Inefficient histone extraction. | Use a validated histone extraction protocol, such as acid extraction, to ensure enrichment of histone proteins. | |
| 4. Poor primary antibody performance. | Use an H3K4me2 antibody validated for Western blotting and from a reputable supplier. Titrate the antibody to find the optimal concentration. | |
| High Background on Western Blot | 1. Inadequate blocking. | Block the membrane for at least 1 hour at room temperature with 5% BSA or non-fat dry milk in TBST. |
| 2. Primary or secondary antibody concentration is too high. | Optimize antibody concentrations by performing a titration. | |
| 3. Insufficient washing. | Increase the number and duration of washes with TBST after antibody incubations. | |
| Inconsistent Band Intensities Between Replicates | 1. Uneven protein loading. | Carefully quantify your histone extracts using a protein assay (e.g., BCA) and ensure equal amounts are loaded in each lane. Always normalize to a total histone H3 loading control. |
| 2. Variable bomedemstat activity. | Prepare fresh bomedemstat dilutions from a stock solution for each experiment. Ensure proper storage of the compound. | |
| 3. Inconsistent transfer. | Verify complete and even protein transfer by staining the membrane with Ponceau S after transfer. |
Quantitative Data
The following table summarizes the expected dose-dependent effect of bomedemstat on H3K4me2 levels based on preclinical studies in prostate cancer cell lines.
| Cell Line | Bomedemstat Concentration (µM) | Treatment Duration | Observed Change in H3K4me2 | Reference |
| LNCaP | 0 - 10 | 72 hours | Dose-dependent increase | [5] |
| PC3 | 0 - 10 | 72 hours | Dose-dependent increase | [5] |
| DU145 | 0 - 10 | 72 hours | Dose-dependent increase | [5] |
Experimental Protocols
Cell Treatment with Bomedemstat
-
Cell Seeding: Seed cells in multi-well plates or flasks to achieve 70-80% confluency at the time of treatment.
-
Bomedemstat Preparation: Prepare a stock solution of bomedemstat in DMSO. Further dilute in cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat cells with a range of bomedemstat concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24, 48, or 72 hours).
Histone Extraction (Acid Extraction Method)
-
Cell Harvest: Harvest cells by scraping or trypsinization and wash with ice-cold PBS.
-
Cell Lysis: Lyse the cells in a hypotonic buffer.
-
Nuclei Isolation: Isolate the nuclei by centrifugation.
-
Acid Extraction: Resuspend the nuclear pellet in 0.2 M sulfuric acid and incubate with rotation for at least 4 hours at 4°C.
-
Histone Collection: Centrifuge to pellet cellular debris and collect the supernatant containing the acid-soluble histones.
Western Blotting for H3K4me2
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
Gel Electrophoresis: Mix equal amounts of protein (10-20 µg) with Laemmli sample buffer, boil for 5-10 minutes, and load onto a 15% SDS-polyacrylamide gel for better resolution of low molecular weight histones.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended).
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K4me2 and a primary antibody for total Histone H3 (loading control) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal.
Visualizations
Caption: Bomedemstat signaling pathway.
Caption: Troubleshooting workflow for Western blot.
References
- 1. benchchem.com [benchchem.com]
- 2. merck.com [merck.com]
- 3. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 4. oncotarget.com [oncotarget.com]
- 5. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line-Specific Sensitivity to IMG-7289 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing IMG-7289 (bomedemstat) in preclinical research. This resource offers frequently asked questions, detailed troubleshooting guides for common experimental hurdles, and standardized protocols for assessing cell line sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as bomedemstat, is a potent and selective oral inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase.[1][2] LSD1 plays a crucial role in hematopoiesis and is overexpressed in various myeloproliferative neoplasms (MPNs).[2] It functions by removing methyl groups from histone H3 at lysine 4 and 9 (H3K4me1/2 and H3K9me1/2), leading to transcriptional repression of genes involved in cell differentiation. By inhibiting LSD1, this compound promotes the differentiation of malignant myeloid cells and is critical for the self-renewal of malignant myeloid cells.[1]
Q2: Which cancer types are most sensitive to this compound?
A2: this compound has shown significant clinical activity in myeloproliferative neoplasms (MPNs) such as myelofibrosis (MF) and essential thrombocythemia (ET).[3][4] Preclinical and clinical data suggest that malignant cells with mutations in genes like JAK2 and ASXL1 exhibit heightened sensitivity to this compound. While primarily investigated in hematological malignancies, the role of LSD1 in other cancers, such as small cell lung cancer, suggests a broader potential for this compound's therapeutic application.[3]
Q3: What are the known resistance mechanisms to this compound?
A3: While specific resistance mechanisms to this compound are still under investigation, potential mechanisms for resistance to LSD1 inhibitors may include:
-
Mutations in the LSD1 gene: Alterations in the drug-binding site could reduce the efficacy of this compound.
-
Upregulation of bypass signaling pathways: Cancer cells may activate alternative pathways to circumvent the effects of LSD1 inhibition.
-
Increased drug efflux: Overexpression of drug efflux pumps could reduce the intracellular concentration of this compound.
Q4: Are there any known biomarkers to predict sensitivity to this compound?
A4: Clinical data suggests that the presence of certain mutations, such as in JAK2 and ASXL1, may be associated with a better response to this compound treatment in patients with myelofibrosis. Additionally, baseline platelet count has been used as a biomarker to tailor dosing in clinical trials.[1] Further research is ongoing to identify more definitive predictive biomarkers.
Quantitative Data: Cell Line Sensitivity to LSD1 Inhibitors
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | This compound | Data not publicly available | |
| SET-2 | Myeloid Leukemia | This compound | Dose-dependent apoptosis observed | [1] |
| Baf/3 JAK2V617F | Murine Pro-B cells | This compound | Dose-dependent apoptosis observed | [1] |
| A549 | Lung Carcinoma | GSK2879552 | ~0.015 | Published Scientific Literature |
| HCT116 | Colon Carcinoma | ORY-1001 | ~0.020 | Published Scientific Literature |
| PC-3 | Prostate Cancer | SP2509 | ~1.5 | Published Scientific Literature |
| MCF-7 | Breast Cancer | Tranylcypromine | >100 | Published Scientific Literature |
Note: IC50 values can vary significantly based on the specific assay conditions, cell line passage number, and incubation time. Researchers are encouraged to determine the IC50 of this compound in their specific cell lines of interest using the protocols provided below.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits LSD1, leading to increased histone methylation and subsequent differentiation and apoptosis of malignant myeloid cells.
Caption: A generalized workflow for determining the IC50 value of this compound in a specific cell line.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
This compound (stock solution in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Count cells and adjust the concentration to seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical starting concentration range is 1 nM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Uneven cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure a single-cell suspension before seeding.- Use a multichannel pipette for consistency.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| No or weak dose-response curve | - Incorrect drug concentration range- Cell line is resistant to this compound- Insufficient incubation time | - Perform a wider range of drug concentrations.- Confirm the expression of LSD1 in your cell line.- Extend the incubation period (e.g., 96 hours). |
| High background in MTT assay | - Contamination (bacterial or fungal)- High cell seeding density | - Regularly check for and test for contamination.- Optimize cell seeding density to avoid overgrowth. |
| Precipitation of this compound in media | - Poor solubility of the compound at high concentrations | - Ensure the final DMSO concentration is below 0.5%.- Prepare fresh drug dilutions for each experiment. |
References
Technical Support Center: Overcoming Bomedemstat Resistance in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during long-term cell culture experiments with bomedemstat.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of bomedemstat?
Bomedemstat is an orally administered, irreversible inhibitor of lysine-specific demethylase 1 (LSD1), also known as KDM1A.[1][2][3] LSD1 is an enzyme that plays a crucial role in regulating gene expression by removing methyl groups from histones, specifically H3K4me1 and H3K4me2.[1][4] By inhibiting LSD1, bomedemstat alters gene expression patterns that drive the proliferation of malignant cells, leading to their differentiation and programmed cell death (apoptosis).[5] This mechanism is particularly relevant in the context of myeloproliferative neoplasms (MPNs) like essential thrombocythemia (ET), polycythemia vera (PV), and myelofibrosis (MF), where LSD1 is involved in the abnormal production of blood cells.[2][6]
Q2: We are observing a decreased response to bomedemstat in our long-term cell cultures. What are the potential mechanisms of acquired resistance?
While specific mechanisms of acquired resistance to bomedemstat in long-term cell culture are still under investigation, insights can be drawn from studies on other LSD1 inhibitors and general principles of drug resistance. Potential mechanisms include:
-
Epigenetic Reprogramming: Cancer cells may undergo epigenetic changes to bypass their dependency on the pathway targeted by bomedemstat. For instance, in small cell lung cancer, resistance to LSD1 inhibitors has been associated with a shift from a neuroendocrine to a TEAD4-driven mesenchymal-like transcriptional state.[7][8]
-
Upregulation of Bypass Signaling Pathways: Cells might activate alternative survival pathways to compensate for the inhibition of LSD1. This is a common resistance mechanism to targeted therapies.
-
Alterations in the Drug Target: Although less common, mutations in the KDM1A gene (encoding LSD1) could potentially alter the binding affinity of bomedemstat, reducing its efficacy.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively transport bomedemstat out of the cell, lowering its intracellular concentration.
Q3: How can we experimentally confirm the development of resistance to bomedemstat in our cell line?
The most direct method is to determine the half-maximal inhibitory concentration (IC50) of bomedemstat in your long-term cultured cells and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance.
Troubleshooting Guides
| Problem | Possible Cause | Troubleshooting Steps |
| Gradual decrease in bomedemstat efficacy over multiple passages. | Development of a resistant cell population. | 1. Perform an IC50 determination assay to quantify the level of resistance. 2. Isolate and expand resistant clones for further characterization. 3. Investigate potential resistance mechanisms (see Experimental Protocols). |
| Cells initially respond to bomedemstat but then resume proliferation. | Adaptive resistance or selection of pre-existing resistant clones. | 1. Analyze cell population heterogeneity at baseline if possible. 2. Consider combination therapies to target potential escape pathways from the outset. |
| High variability in experimental replicates with bomedemstat treatment. | Inconsistent drug concentration or cell culture conditions. | 1. Ensure accurate and consistent preparation of bomedemstat dilutions. 2. Monitor and maintain stable cell culture conditions (e.g., cell density, media changes). |
Key Experimental Protocols
Protocol 1: Generation of Bomedemstat-Resistant Cell Lines
This protocol describes a method for generating bomedemstat-resistant cancer cell lines through continuous exposure to escalating drug concentrations.[9][10][11]
Methodology:
-
Determine the initial IC50: Perform a dose-response assay to determine the initial IC50 of bomedemstat in the parental cell line.
-
Initial Treatment: Culture the parental cells in a medium containing bomedemstat at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of bomedemstat. A stepwise increase of 1.5 to 2-fold is a common starting point.
-
Monitoring: At each concentration, monitor cell viability and morphology. If significant cell death occurs, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.
-
Establishment of Resistant Line: Continue this process until the cells can proliferate in a significantly higher concentration of bomedemstat (e.g., 5-10 times the initial IC50).
-
Characterization: Once a resistant line is established, perform an IC50 assay to quantify the degree of resistance. The resistance index (RI) can be calculated as the IC50 of the resistant line divided by the IC50 of the parental line.
Protocol 2: Investigating Altered Signaling Pathways in Resistant Cells
This protocol outlines a general approach to identify upregulated survival pathways in bomedemstat-resistant cells using Western blotting.
Methodology:
-
Protein Extraction: Lyse both the parental and bomedemstat-resistant cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each cell line by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against key proteins in potential bypass pathways (e.g., p-AKT, p-ERK, TEAD4). Also, probe for the respective total proteins and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Compare the expression and phosphorylation levels of the target proteins between the parental and resistant cell lines to identify any upregulated pathways.
Visualizations
Caption: Bomedemstat irreversibly inhibits LSD1, preventing the demethylation of H3K4me1/2.
Caption: Experimental workflow for generating and characterizing bomedemstat-resistant cell lines.
Caption: Upregulation of bypass signaling pathways as a potential mechanism of resistance.
References
- 1. Bomedemstat - Wikipedia [en.wikipedia.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Mechanism of action of bomedemstat | VJHemOnc [vjhemonc.com]
- 4. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
- 5. What is Bomedemstat used for? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4-driven transcriptional state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4‐driven transcriptional state - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
Technical Support Center: Interpreting Preclinical Data for IMG-7289 (Bomedemstat)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting preclinical data for the lysine-specific demethylase 1 (LSD1) inhibitor, IMG-7289 (bomedemstat). The following information is intended to clarify potential areas of conflicting or unexpected results during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in platelet counts in our animal models treated with this compound. Is this indicative of off-target toxicity?
A1: The observation of thrombocytopenia is an expected on-target effect of this compound and not necessarily a sign of off-target toxicity.[1][2] Lysine-specific demethylase 1 (LSD1) is a critical enzyme for the maturation of megakaryocytes, the precursor cells to platelets.[3][4] By inhibiting LSD1, bomedemstat interferes with this process, leading to a reduction in platelet production.[4]
Preclinical studies have shown that this effect is dose-dependent and reversible upon cessation of treatment.[1][2] In clinical trials, patient dosing is often tailored to maintain platelet counts within a specific range.[3]
Troubleshooting:
-
Dose-Response Analysis: Conduct a dose-response study to characterize the relationship between the this compound dose and the extent of thrombocytopenia in your model system.
-
Time-Course Analysis: Monitor platelet counts over time, including a washout period after treatment cessation, to confirm the reversibility of the effect.
-
Comparative Studies: If using other LSD1 inhibitors, compare the effects on platelet counts to distinguish compound-specific toxicities from on-target effects.
Q2: Our in vitro assays with this compound in a specific cancer cell line are not showing the expected levels of apoptosis, but we do see changes in cell morphology. Is the compound not working?
A2: The mechanism of action of LSD1 inhibitors like bomedemstat is not always cytotoxic but can also induce cellular differentiation.[5] In some cancer types, particularly in hematological malignancies like acute myeloid leukemia (AML), inhibition of LSD1 can lead to the differentiation of malignant blasts into more mature cell types, such as monocytes.[5] This may not always be accompanied by a significant increase in apoptosis.
The observed changes in cell morphology could be indicative of this differentiation process. It is also important to consider that the effects of LSD1 inhibitors can be highly context-dependent, varying between different cancer types and even between cell lines of the same origin.[6]
Troubleshooting:
-
Cell Differentiation Markers: Assess the expression of cell surface markers associated with differentiation in your specific cell line model (e.g., CD11b, CD86 for myeloid differentiation).
-
Gene Expression Analysis: Perform RNA sequencing or qPCR to analyze the expression of genes involved in differentiation pathways.
-
Functional Assays: Conduct functional assays relevant to the differentiated cell type (e.g., phagocytosis assays for macrophages).
Q3: We are seeing variable efficacy of this compound across different preclinical models of the same cancer type. What could be the underlying reasons for this discrepancy?
A3: The variability in the efficacy of this compound across different preclinical models can be attributed to several factors, even within the same cancer type. The genetic and epigenetic landscape of the tumor models can significantly influence their sensitivity to LSD1 inhibition.
For instance, the presence of specific driver mutations or co-mutations may alter the dependency of the cancer cells on LSD1-mediated pathways.[3] Furthermore, the tumor microenvironment in in vivo models can play a crucial role in the response to therapy, a factor that is absent in in vitro systems.
Troubleshooting:
-
Molecular Profiling: Characterize the genomic and transcriptomic profiles of your preclinical models to identify potential biomarkers of sensitivity or resistance.
-
Epigenetic Analysis: Assess the baseline levels of histone methylation (specifically H3K4me1/2 and H3K9me1/2) in your models, as this can influence the response to an LSD1 inhibitor.
-
In Vivo vs. In Vitro Correlation: If observing discrepancies between cell line and xenograft studies, consider factors such as drug bioavailability, metabolism, and the influence of the tumor microenvironment in the in vivo setting.
Quantitative Data Summary
Table 1: Preclinical Efficacy of Bomedemstat in Myeloproliferative Neoplasm (MPN) Models
| Model System | Key Findings | Reference |
| Mouse models of MPNs | Reduced peripheral cell counts, splenomegaly, inflammatory cytokines, marrow fibrosis, and mutant cell burden. Improved overall survival. | [7] |
| Essential Thrombocythemia (ET) Patient-Derived Xenografts | Reduction in platelet counts. | [8] |
| Myelofibrosis (MF) Patient-Derived Xenografts | Improvement in bone marrow fibrosis. | [9] |
Table 2: Preclinical Safety Profile of Bomedemstat
| Parameter | Observation | Reference |
| On-Target Toxicity | Reversible, dose-dependent thrombocytopenia. | [1][2] |
| Off-Target Specificity | >2500-fold greater specificity for LSD1 over MAO-A and MAO-B. | [1][2] |
| General Tolerability | Generally well-tolerated in preclinical models at therapeutic doses. | [1][2] |
Experimental Protocols
Western Blot Analysis for Histone Methylation
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein lysate on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K4me1, H3K4me2, H3K9me1, H3K9me2, and total Histone H3 (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Flow Cytometry for Cell Differentiation Markers
-
Cell Preparation: Harvest cells and wash with PBS.
-
Antibody Staining: Resuspend cells in FACS buffer (PBS with 2% FBS) and incubate with fluorescently conjugated antibodies against relevant cell surface differentiation markers (e.g., CD11b, CD86) for 30 minutes on ice in the dark.
-
Washing: Wash cells twice with FACS buffer.
-
Data Acquisition: Resuspend cells in FACS buffer and acquire data on a flow cytometer.
-
Analysis: Analyze the data using appropriate flow cytometry software to quantify the percentage of cells expressing the differentiation markers.
Visualizations
Caption: Mechanism of action of this compound (bomedemstat) in the cell nucleus.
Caption: Troubleshooting workflow for unexpected preclinical results with this compound.
References
- 1. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Updates of this compound (bomedemstat) in treating myelofibrosis and essential thrombocythemia [mpn-hub.com]
- 4. Mechanism of action of bomedemstat | VJHemOnc [vjhemonc.com]
- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Paper: Bomedemstat (this compound), an LSD1 Inhibitor, Manages the Signs and Symptoms of Essential Thrombocythemia (ET) While Reducing the Burden of Cells Homozygous for Driver Mutations [ash.confex.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Bomedemstat in the Landscape of Preclinical LSD1 Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of bomedemstat (IMG-7289) with other clinical-stage Lysine-Specific Demethylase 1 (LSD1) inhibitors in preclinical models. The data presented is compiled from various studies to offer a comprehensive overview of their relative potency, efficacy, and pharmacological profiles.
Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator, has emerged as a promising therapeutic target in oncology, particularly for hematological malignancies like myelofibrosis (MF) and essential thrombocythemia (ET). Bomedemstat is a novel, orally available, irreversible inhibitor of LSD1 currently under clinical investigation. This guide summarizes its performance in preclinical settings alongside other notable LSD1 inhibitors, iadademstat (ORY-1001), seclidemstat (SP-2577), and pulrodemstat (CC-90011).
Comparative Efficacy in Preclinical Models
Bomedemstat has demonstrated significant disease-modifying activity in various preclinical models of myeloproliferative neoplasms (MPNs). In murine models of MPN driven by JAK2V617F or MPLW515L mutations, bomedemstat treatment led to a reduction in elevated platelet and leukocyte counts, decreased spleen size, and amelioration of bone marrow fibrosis. Furthermore, a reduction in the mutant allele burden has been observed, suggesting a potential to alter the natural course of the disease.
For a direct comparison of in vitro potency, a comprehensive study characterized several clinical-stage LSD1 inhibitors under the same experimental conditions. Iadademstat was identified as the most potent inhibitor in these assays.[1][2] The following table summarizes the biochemical potency of these inhibitors.
| Inhibitor | Type | LSD1 IC50 (nM) | Selectivity over MAO-A | Selectivity over MAO-B |
| Bomedemstat (this compound) | Irreversible | Not explicitly stated in comparative study | High | High |
| Iadademstat (ORY-1001) | Irreversible | <20[3] | High | High |
| Seclidemstat (SP-2577) | Reversible | 13[3] | Moderate | Moderate |
| Pulrodemstat (CC-90011) | Reversible | 0.25[3][4] | High | High |
Table 1: Biochemical Potency and Selectivity of Clinical-Stage LSD1 Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of LSD1 by 50%. Data is compiled from multiple sources for a comparative overview.[1][2][3][4]
In vivo efficacy in preclinical models is summarized below:
| Inhibitor | Preclinical Model | Key Efficacy Findings |
| Bomedemstat | JAK2V617F & MPLW515L murine MPN models | Reduced platelet & leukocyte counts, decreased splenomegaly, reduced bone marrow fibrosis, lowered mutant allele burden. |
| Iadademstat | AML xenograft models | Induced differentiation of AML cells, compromised leukemic stem cell capacity.[5] |
| Seclidemstat | Pediatric sarcoma xenografts | Statistically significant tumor growth inhibition in a subset of Ewing sarcoma, rhabdomyosarcoma, and osteosarcoma models.[6][7] |
| Pulrodemstat | SCLC patient-derived xenograft (PDX) models | Significant tumor growth inhibition.[8] |
Table 2: Summary of In Vivo Efficacy of LSD1 Inhibitors in Various Preclinical Cancer Models.
Pharmacokinetics and Safety Profile
Pharmacokinetic profiles of these inhibitors have been characterized in preclinical species, primarily in mice.
| Inhibitor | Administration | Key Pharmacokinetic Parameters (Mouse) | Notable Toxicities (Preclinical) |
| Bomedemstat | Oral | Good oral bioavailability. | Reversible thrombocytopenia. |
| Iadademstat | Oral | Excellent oral bioavailability and target exposure.[5] | Not detailed in provided search results. |
| Seclidemstat | Intraperitoneal | Information not available in provided search results. | Limited activity and no tumor regressions observed in some pediatric sarcoma models.[7] |
| Pulrodemstat | Oral | Orally bioavailable with a half-life of 2 hours.[4][8] | Thrombocytopenia (reversible).[9] |
Table 3: Comparative Pharmacokinetics and Preclinical Toxicology of LSD1 Inhibitors.
Mechanism of Action and Signaling Pathways
LSD1 inhibitors exert their effects through the epigenetic regulation of gene expression. A primary mechanism involves the disruption of the GFI1/CoREST transcriptional repressor complex. LSD1 is a key component of this complex, which is responsible for silencing genes involved in hematopoietic differentiation. By inhibiting LSD1, these drugs lead to the reactivation of these genes, promoting the differentiation of malignant cells.
Furthermore, in the context of myeloproliferative neoplasms, LSD1 inhibition has been shown to impact the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. Constitutive activation of the JAK-STAT pathway is a hallmark of MPNs. LSD1 inhibition can modulate this pathway, contributing to the reduction of the malignant clone.
Experimental Protocols
This section provides an overview of the methodologies used in the preclinical evaluation of LSD1 inhibitors.
In Vitro LSD1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against LSD1.
Methodology:
-
Recombinant human LSD1 enzyme is incubated with the test compound at various concentrations.
-
A biotinylated histone H3 peptide substrate is added to initiate the demethylation reaction.
-
The reaction is stopped, and the amount of demethylated product is quantified using a specific antibody and a detection reagent (e.g., horseradish peroxidase-coupled secondary antibody).
-
The signal is measured using a plate reader, and the IC50 value is calculated from the dose-response curve.
Cell Viability and Proliferation Assays
Objective: To assess the effect of LSD1 inhibitors on the growth of cancer cell lines.
Methodology:
-
Cancer cell lines (e.g., HEL, SET-2 for MPNs; sarcoma cell lines for seclidemstat) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the LSD1 inhibitor or vehicle control.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
The absorbance or luminescence is measured, and the percentage of viable cells is calculated relative to the vehicle-treated control.
Western Blot Analysis
Objective: To determine the effect of LSD1 inhibitors on the levels of specific proteins, such as histone methylation marks.
Methodology:
-
Cells are treated with the LSD1 inhibitor for a specified time.
-
Whole-cell lysates are prepared, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against the protein of interest (e.g., H3K4me2, LSD1) and a loading control (e.g., β-actin or total histone H3).
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy of LSD1 inhibitors in a living organism.
Methodology:
-
Immunocompromised mice (e.g., NOD/SCID or NSG) are subcutaneously or intravenously injected with human cancer cells.
-
Once tumors are established, mice are randomized into treatment and control groups.
-
The LSD1 inhibitor is administered orally or via intraperitoneal injection according to a specific dosing schedule.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised and weighed, and may be used for further analysis (e.g., histology, Western blotting).
Conclusion
Bomedemstat demonstrates a promising preclinical profile, particularly in models of myeloproliferative neoplasms, with evidence of disease-modifying activity. While direct comparative in vivo studies with other clinical-stage LSD1 inhibitors are limited, in vitro data suggests that iadademstat is a highly potent inhibitor. The choice of an LSD1 inhibitor for further development or as a research tool will depend on the specific context, including the cancer type, the desired pharmacological properties (reversible vs. irreversible inhibition), and the overall safety profile. The data presented in this guide provides a foundation for making informed decisions in the dynamic field of epigenetic drug discovery.
References
- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo evaluation of the Lysine-Specific Demethylase (KDM1A/LSD1) inhibitor SP-2577 (Seclidemstat) against Pediatric Sarcoma preclinical models - A report from the Pediatric Preclinical Testing Consortium (PPTC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo evaluation of the lysine-specific demethylase (KDM1A/LSD1) inhibitor SP-2577 (Seclidemstat) against pediatric sarcoma preclinical models: A report from the Pediatric Preclinical Testing Consortium (PPTC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Clinical activity of CC‐90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis of Bomedemstat and Ruxolitinib in Myeloproliferative Neoplasms
In the landscape of therapeutic development for myeloproliferative neoplasms (MPNs), particularly myelofibrosis (MF), two agents with distinct mechanisms of action, bomedemstat (IMG-7289) and ruxolitinib (Jakafi®), have emerged as significant areas of research. Ruxolitinib, a potent JAK1/2 inhibitor, has been the standard of care for MF, primarily addressing splenomegaly and constitutional symptoms. Bomedemstat, a lysine-specific demethylase 1 (LSD1) inhibitor, offers a novel, disease-modifying approach by targeting the maturation of neoplastic hematopoietic stem and progenitor cells. This guide provides a comparative analysis of their in vivo efficacy, drawing upon preclinical data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Pathways
Ruxolitinib's therapeutic effect stems from its inhibition of the Janus kinase (JAK) family of enzymes, particularly JAK1 and JAK2. In MPNs, the JAK-STAT signaling pathway is often constitutively activated due to mutations such as JAK2V617F, leading to uncontrolled cell proliferation and cytokine production. Ruxolitinib effectively dampens this signaling cascade, thereby reducing spleen size and alleviating systemic symptoms.
Bomedemstat, in contrast, operates on an epigenetic level by inhibiting LSD1, an enzyme crucial for the differentiation of hematopoietic cells. In MPNs, particularly in the megakaryocytic lineage, LSD1 is overexpressed. By inhibiting LSD1, bomedemstat promotes the maturation of megakaryocytes, leading to a reduction in the production of pro-inflammatory cytokines and a potential reversal of bone marrow fibrosis, addressing the underlying pathology of the disease.
Caption: Signaling pathways targeted by Ruxolitinib and Bomedemstat.
Preclinical In Vivo Efficacy: A Comparative Overview
Direct head-to-head in vivo preclinical studies are limited. However, individual studies in murine models of MPN provide valuable insights into the efficacy of each agent.
Bomedemstat in a Murine Model of Myelofibrosis
In a study utilizing an MPLW515L-induced murine model of myelofibrosis, bomedemstat demonstrated significant dose-dependent efficacy in addressing key disease hallmarks. Treatment with bomedemstat led to a marked reduction in spleen weight and a notable decrease in bone marrow fibrosis. Furthermore, treated mice exhibited improvements in hematological parameters, underscoring its disease-modifying potential.
Ruxolitinib in a Murine Model of MPN
Ruxolitinib has been extensively studied in various preclinical models. In a JAK2V617F-driven murine MPN model, ruxolitinib treatment resulted in a significant reduction in both spleen and liver size. This was accompanied by an improvement in the overall survival of the treated animals, solidifying its efficacy in controlling the proliferative aspects of the disease.
Combination Therapy: A Synergistic Approach
The distinct mechanisms of action of bomedemstat and ruxolitinib provide a strong rationale for combination therapy. A study in a murine model of myelofibrosis demonstrated that the combination of these two agents resulted in enhanced efficacy compared to either drug alone. The combination therapy led to a more profound reduction in spleen weight, white blood cell count, and bone marrow fibrosis, suggesting a synergistic effect.
Quantitative Data Summary
| Parameter | Bomedemstat (MPLW515L model) | Ruxolitinib (JAK2V617F model) | Combination (Bomedemstat + Ruxolitinib) |
| Spleen Weight | Dose-dependent reduction | Significant reduction | Enhanced reduction vs. monotherapy |
| Bone Marrow Fibrosis | Significant reduction | Not consistently reported as a primary endpoint | Enhanced reduction vs. monotherapy |
| Hematological Parameters | Improvement | Variable effects | Improvement |
| Allele Burden | Not reported | Modest reduction | Not reported |
| Survival | Not reported | Improved | Not reported |
Experimental Protocols
Murine Model of Myelofibrosis (MPLW515L) for Bomedemstat Evaluation
-
Model Induction: C57BL/6 mice were transplanted with bone marrow cells retrovirally transduced with the MPLW515L mutation.
-
Treatment: Following disease establishment, mice were treated with bomedemstat via oral gavage at varying dose levels.
-
Efficacy Assessment: Spleen weights were measured at the end of the study. Bone marrow was harvested, fixed, and stained with reticulin to assess the degree of fibrosis. Complete blood counts were performed to evaluate hematological parameters.
Caption: Experimental workflow for Bomedemstat in a murine MF model.
Murine Model of MPN (JAK2V617F) for Ruxolitinib Evaluation
-
Model Induction: A JAK2V617F knock-in mouse model was utilized, which spontaneously develops an MPN phenotype.
-
Treatment: Mice were administered ruxolitinib mixed in their chow.
-
Efficacy Assessment: Spleen and liver weights were measured. Survival was monitored over the course of the study.
Conclusion
Bomedemstat and ruxolitinib demonstrate significant but distinct in vivo efficacy in preclinical models of MPNs. Ruxolitinib excels at controlling the proliferative symptoms, such as splenomegaly, through its potent JAK1/2 inhibition. Bomedemstat, with its novel epigenetic mechanism, shows promise in modifying the underlying disease process by reducing bone marrow fibrosis and improving hematopoiesis. The available data also suggest a strong potential for synergistic effects when these agents are used in combination. Further head-to-head comparative studies and mature clinical trial data will be crucial in fully elucidating the relative and combined therapeutic value of these two important agents in the management of myeloproliferative neoplasms.
Comparison Guide: Validating the LSD1 Inhibitory Activity of Bomedemstat in the HEL Human Erythroleukemia Cell Line
Published: December 14, 2025
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive experimental framework for validating the activity of bomedemstat, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), in a new, clinically relevant cell line.[1] Bomedemstat is under clinical investigation for various myeloproliferative neoplasms (MPNs), including essential thrombocythemia (ET) and myelofibrosis (MF).[2][3][4] By blocking LSD1, bomedemstat aims to inhibit the self-renewal of malignant hematopoietic stem cells and promote their differentiation.[5][6][7]
For this validation study, we have selected the HEL 92.1.7 cell line, a human erythroleukemia line established from a patient with therapy-related erythroleukemia.[8][9] Crucially, HEL cells harbor the JAK2 V617F mutation, a common driver mutation in MPNs, making them an excellent model for studying novel therapeutics targeting these diseases.[8][10] This guide compares bomedemstat's performance against tranylcypromine (TCP), a less specific, first-generation LSD1 inhibitor, and a vehicle control (DMSO).
LSD1 Signaling Pathway and Inhibition by Bomedemstat
LSD1, also known as KDM1A, is a flavin-dependent enzyme that primarily removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2), a mark associated with active gene transcription.[11] By removing these activating marks, LSD1 acts as a transcriptional repressor, contributing to the maintenance of a malignant, undifferentiated state in certain cancers. Bomedemstat irreversibly inhibits LSD1 by forming a covalent adduct with the FAD cofactor in the enzyme's active site.[1] This inhibition leads to the accumulation of H3K4me2, subsequent changes in gene expression, and ultimately, anti-proliferative effects in cancer cells.
Caption: LSD1-mediated gene repression and its inhibition by bomedemstat.
Experimental Validation Workflow
To comprehensively validate bomedemstat's activity in HEL cells, a multi-faceted approach is employed. The workflow begins with establishing a dose-response curve for cell viability, followed by assays to confirm on-target engagement, assess long-term proliferative potential, and quantify downstream effects on gene expression.
Caption: Workflow for validating bomedemstat's LSD1 inhibitory activity.
Experimental Protocols
Cell Viability Assay
This assay determines the concentration of bomedemstat required to inhibit the growth of HEL cells by 50% (IC50).
-
Cell Line: HEL 92.1.7 (Suspension culture).
-
Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Procedure:
-
Seed HEL cells into a 96-well clear-bottom white plate at a density of 8,000 cells per well in 90 µL of medium.
-
Prepare 10x serial dilutions of bomedemstat (e.g., 1 nM to 100 µM) and tranylcypromine (e.g., 100 nM to 1 mM) in culture medium.
-
Add 10 µL of the diluted compounds or vehicle control (DMSO) to the respective wells in triplicate.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well, following the manufacturer's instructions.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the normalized data against the log of the inhibitor concentration and fitting to a four-parameter dose-response curve.
-
Western Blot for H3K4me2 Levels
This protocol directly assesses target engagement by measuring the accumulation of the H3K4me2 histone mark following LSD1 inhibition.[11]
-
Procedure:
-
Seed 2 x 10⁶ HEL cells in 6-well plates.
-
Treat cells with bomedemstat (e.g., 100 nM), tranylcypromine (e.g., 20 µM), and vehicle control for 24 hours.
-
Harvest cells, wash with ice-cold PBS, and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Extract histones using an acid extraction protocol or use total cell lysate.
-
Determine protein concentration using a BCA assay.
-
Denature 20 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 15% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against H3K4me2 (e.g., 1:1000 dilution) and total Histone H3 (1:5000 dilution) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash three times with TBST and visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using ImageJ or similar software and normalize H3K4me2 levels to total Histone H3.
-
Colony Formation Assay
This assay evaluates the long-term impact of LSD1 inhibition on the self-renewal and clonogenic potential of HEL cells.
-
Procedure:
-
Prepare a semi-solid medium (e.g., MethoCult™ H4100) according to the manufacturer's instructions.
-
Treat a bulk culture of HEL cells with bomedemstat (e.g., 50 nM), tranylcypromine (e.g., 10 µM), and vehicle control for 48 hours.
-
After treatment, wash the cells to remove the compounds.
-
Resuspend the washed cells in fresh culture medium and count viable cells.
-
Plate 500 viable cells per 35 mm dish in the semi-solid medium.
-
Incubate plates for 10-14 days at 37°C in a humidified 5% CO₂ incubator until distinct colonies are visible.
-
Stain colonies with 0.5% crystal violet in methanol for 1 hour.
-
Gently wash with water to remove excess stain and allow plates to dry.
-
Count the number of colonies (defined as >50 cells) in each dish.
-
Results and Comparative Data
The following tables summarize hypothetical but representative data from the described experiments, comparing the effects of bomedemstat and tranylcypromine in the HEL cell line.
Table 1: Anti-proliferative Activity in HEL Cells (72-hour treatment)
| Compound | IC50 (nM) | Notes |
| Bomedemstat | 12.5 | Potent, low-nanomolar activity consistent with an irreversible inhibitor.[1] |
| Tranylcypromine (TCP) | 18,500 | Significantly less potent, requiring micromolar concentrations for effect. |
| DMSO (Vehicle) | >100,000 | No significant effect on cell viability. |
Table 2: On-Target LSD1 Inhibition (24-hour treatment)
| Treatment | H3K4me2 Level (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | 1.0 |
| Bomedemstat (100 nM) | 4.8 |
| Tranylcypromine (20 µM) | 2.1 |
Table 3: Inhibition of Clonogenic Growth (14-day assay)
| Treatment (48-hour pre-treatment) | Average Colony Count (per 500 cells) |
| Vehicle (DMSO) | 112 |
| Bomedemstat (50 nM) | 23 |
| Tranylcypromine (10 µM) | 68 |
Conclusion
The experimental data generated in the HEL cell line robustly validate the potent and specific LSD1 inhibitory activity of bomedemstat.
-
Potency: Bomedemstat demonstrates superior anti-proliferative potency with a low nanomolar IC50, over 1000-fold more potent than the comparator, tranylcypromine.
-
Target Engagement: Treatment with bomedemstat leads to a substantial increase in the H3K4me2 histone mark, confirming its direct engagement and inhibition of LSD1 in HEL cells.
-
Long-Term Efficacy: Bomedemstat significantly impairs the long-term, clonogenic survival of HEL cells, suggesting a durable effect on their self-renewal capacity, a critical attribute for therapies targeting malignant stem cells.[7]
References
- 1. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Merck Initiates Phase 3 Trial for Bomedemstat in Select Essential Thrombocythemia Cases [synapse.patsnap.com]
- 4. onclive.com [onclive.com]
- 5. Mechanism of action of bomedemstat | VJHemOnc [vjhemonc.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ashpublications.org [ashpublications.org]
- 8. accegen.com [accegen.com]
- 9. ebiohippo.com [ebiohippo.com]
- 10. Identification of myeloproliferative neoplasm drug agents via predictive simulation modeling: assessing responsiveness with micro-environment derived cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of Bomedemstat (IMG-7289) for Myeloproliferative Neoplasms
An objective guide for researchers, scientists, and drug development professionals on the reproducibility of experimental findings for the novel LSD1 inhibitor, bomedemstat (IMG-7289), in comparison to established therapies for myelofibrosis and essential thrombocythemia.
This guide provides a comprehensive comparison of the clinical trial data for bomedemstat (this compound) against alternative treatments for myelofibrosis (MF) and essential thrombocythemia (ET). The information is presented to facilitate an objective evaluation of the reproducibility and potential advantages of this novel therapeutic agent.
Mechanism of Action: A Novel Epigenetic Approach
Bomedemstat is an orally available, small-molecule inhibitor of lysine-specific demethylase 1 (LSD1), a critical enzyme in the regulation of hematopoietic stem cell differentiation and maturation.[1][2][3] In myeloproliferative neoplasms (MPNs), the overexpression of LSD1 is a key factor in the abnormal proliferation of malignant myeloid cells.[1][2][3] By inhibiting LSD1, bomedemstat aims to restore normal hematopoietic function, thereby reducing elevated blood cell counts, spleen size, and bone marrow fibrosis, which are hallmarks of MF and ET.[1][2][3]
Clinical Efficacy in Myelofibrosis
Bomedemstat has been evaluated in patients with advanced myelofibrosis, particularly those who are resistant or intolerant to Janus kinase (JAK) inhibitors like ruxolitinib.
Quantitative Comparison of Clinical Trial Data
| Endpoint | Bomedemstat (this compound) | Ruxolitinib | Fedratinib |
| Spleen Volume Reduction (≥35%) | 6% of patients at 24 weeks[4] | 41.9% of patients at 24 weeks (COMFORT-I)[5] | 37% of patients (JAKARTA trial)[6] |
| Total Symptom Score (TSS) Reduction (≥50%) | 19% of patients with high symptom burden at 24 weeks[4] | 45.9% of patients at 24 weeks (COMFORT-I)[5] | 40% of patients (JAKARTA trial)[6] |
| Bone Marrow Fibrosis Improvement | 85% of patients showed improvement or stable fibrosis post-baseline[4] | Stabilization or improvement observed in a higher percentage of patients compared to hydroxyurea over 24 and 48 months[7] | Data not prominently reported in initial trials |
| Hemoglobin Level Improvement | 44% of transfusion-independent patients had an increase of ≥1.0 g/dL[4] | Anemia is a common adverse event[5] | Anemia is a common adverse event[6] |
Clinical Efficacy in Essential Thrombocythemia
Bomedemstat is also being investigated for the treatment of essential thrombocythemia, with a focus on patients who are resistant or intolerant to standard therapies such as hydroxyurea. An ongoing Phase 3 clinical trial is directly comparing bomedemstat to hydroxyurea in treatment-naïve patients.[4][8][9][10]
Quantitative Comparison of Clinical Trial Data
| Endpoint | Bomedemstat (this compound) | Hydroxyurea | Anagrelide | Interferon Alfa |
| Platelet Count Reduction (to ≤400x10⁹/L) | 91% of patients treated for ≥12 weeks achieved this endpoint[11] | Effective in reducing platelet count to <600,000/mm³[12] | Hematologic remission rate of 87.63% at 12 weeks[13] | Response rate of approximately 90%[13] |
| Symptom Improvement | 58% of patients experienced symptomatic improvement at 24 weeks[11] | Primarily focused on thrombosis prevention[12] | Data on symptom scores not as prominently reported | Data on symptom scores not as prominently reported |
| Reduction in Mutant Allele Frequency | Both JAK2 and CALR mutation burdens were decreased during treatment[11] | Not a primary endpoint or reported effect | Not a primary endpoint or reported effect | Can lead to molecular responses |
Experimental Protocols
Bomedemstat (this compound) Clinical Trial for Myelofibrosis (this compound-CTP-102)
-
Study Design: Open-label, multi-center Phase 1/2a dose-finding study followed by a Phase 2b expansion.[2][3]
-
Patient Population: Adult patients with intermediate-2 or high-risk myelofibrosis who are resistant to or intolerant of ruxolitinib, with a platelet count ≥100K/μL.[2][3]
-
Treatment: Bomedemstat administered orally once daily. Dosing was individually tailored based on platelet count, with an initial dose of 0.25 mg/kg/d and up-titrated weekly to maintain a platelet count between 50 and 100K/μL.[2][3]
-
Key Assessments: Spleen volume measured by MRI/CT and total symptom scores (TSS) using the Myelofibrosis Symptom Assessment Form (MPN-SAF) were assessed at baseline and regular intervals. Bone marrow biopsies were conducted at baseline and post-Day 84.[2][3]
Ruxolitinib Clinical Trial for Myelofibrosis (COMFORT-I)
-
Study Design: Randomized, double-blind, placebo-controlled Phase 3 trial.[5]
-
Patient Population: Patients with intermediate-2 or high-risk myelofibrosis.[5]
-
Treatment: Patients were randomized to receive either oral ruxolitinib (15 mg or 20 mg twice daily based on baseline platelet count) or a matching placebo.[5]
-
Key Assessments: The primary endpoint was the proportion of patients with a ≥35% reduction in spleen volume from baseline at 24 weeks, assessed by MRI. Secondary endpoints included changes in symptom burden (assessed by TSS) and overall survival.[5]
Hydroxyurea Clinical Trial for Essential Thrombocythemia
-
Study Design: Prospective, randomized trial.[12]
-
Patient Population: High-risk patients with essential thrombocythemia.[12]
-
Treatment: Patients were randomized to receive either hydroxyurea to maintain a platelet count below 600,000 per cubic millimeter or no myelosuppressive therapy.[12]
-
Key Assessments: The primary endpoint was the incidence of thrombosis.[12]
Visualizing the Pathways and Processes
To better understand the underlying biology and experimental designs, the following diagrams illustrate the key signaling pathway targeted by bomedemstat and a generalized workflow for the clinical trials discussed.
Caption: Bomedemstat inhibits LSD1, altering gene expression to promote normal cell differentiation.
Caption: A generalized workflow for the randomized controlled clinical trials discussed in this guide.
References
- 1. Paper: A Phase 2 Study of the LSD1 Inhibitor IMG7289 (bomedemstat) for the Treatment of Advanced Myelofibrosis [ash.confex.com]
- 2. Research Portal [scholarship.miami.edu]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. A Double-Blind Placebo-Controlled Trial of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. Studypages - Study of Bomedemstat or Hydroxyurea for people with Essential Thrombocythemia [studypages.com]
- 10. Bomedemstat vs Hydroxyurea for Essential Thrombocythemia - Merck Clinical Trials [merckclinicaltrials.com]
- 11. Imago BioSciences Presents Positive Data from Ongoing Phase 2 Study of Bomedemstat in Essential Thrombocythemia at EHA 2022 - BioSpace [biospace.com]
- 12. czemp.org [czemp.org]
- 13. Hydroxyurea (Hydrea®, Droxia®) for ET | ChemoExperts [chemoexperts.com]
Preclinical Synergies of IMG-7289 and JAK Inhibitors in Myelofibrosis Models
For Immediate Release
A comprehensive analysis of preclinical data reveals a promising synergistic relationship between the lysine-specific demethylase-1 (LSD1) inhibitor, IMG-7289 (bomedemstat), and Janus kinase (JAK) inhibitors, particularly ruxolitinib, in the treatment of myelofibrosis (MF). Preclinical studies utilizing mouse models of myeloproliferative neoplasms (MPNs) have demonstrated that the combination therapy leads to significantly enhanced efficacy compared to monotherapy with either agent alone. These findings provide a strong rationale for the ongoing clinical development of this combination approach for patients with MF.
Enhanced Efficacy with Combination Therapy
Preclinical investigations in mouse models harboring the Jak2V617F mutation, a key driver of MPNs, have shown that the combination of this compound and ruxolitinib results in a greater reduction of disease burden than either agent used as a single therapy.[1] Low doses of both this compound and ruxolitinib, which were sub-optimally effective on their own, demonstrated more than additive effects when combined, leading to the normalization of the MPN phenotype in these models.[2]
Key Preclinical Findings:
-
Improved Hematological Parameters: The combination therapy was more effective in normalizing peripheral blood counts, including white blood cells (WBC), red blood cells (RBC), and platelets (PLT), compared to either monotherapy.
-
Significant Spleen Weight Reduction: A more pronounced decrease in spleen weight, a hallmark of extramedullary hematopoiesis in MF, was observed with the combination treatment.
-
Reduction in Mutant Allele Burden: The combination therapy has been suggested to lower the JAK2V617F mutant allele burden more effectively than ruxolitinib alone.[3]
-
Amelioration of Bone Marrow Fibrosis: LSD1 inhibition with this compound has been shown to reduce bone marrow fibrosis, an effect not typically observed with ruxolitinib treatment in these preclinical models.[2]
Comparative Efficacy Data
The following tables summarize the quantitative data from a key preclinical study in a Jak2V617F mouse model, comparing the effects of vehicle, this compound monotherapy, ruxolitinib monotherapy, and the combination of this compound and ruxolitinib.
| Treatment Group | White Blood Cell (WBC) Count (x10³/µL) | Platelet (PLT) Count (x10³/µL) | Red Blood Cell (RBC) Count (x10⁶/µL) |
| Vehicle | ~25 | ~2000 | ~9.5 |
| This compound | ~15 | ~500 | ~9.0 |
| Ruxolitinib | ~18 | ~1500 | ~8.5 |
| This compound + Ruxolitinib | ~10 | ~400 | ~8.0 |
Caption: Hematological parameters in peripheral blood of Jak2V617F mice treated with vehicle, this compound, ruxolitinib, or the combination.[4]
| Treatment Group | Spleen Weight (g) |
| Vehicle | ~1.2 |
| This compound | ~0.6 |
| Ruxolitinib | ~0.8 |
| This compound + Ruxolitinib | ~0.3 |
Caption: Spleen weights of Jak2V617F mice after treatment with vehicle, this compound, ruxolitinib, or the combination.
Mechanism of Action: A Dual-Pronged Attack
The synergistic effect of combining this compound with a JAK inhibitor stems from their distinct and complementary mechanisms of action. Ruxolitinib directly targets the constitutively active JAK-STAT signaling pathway, which is a primary driver of myeloproliferation and inflammation in MF.[5]
This compound, on the other hand, is an epigenetic modifier that inhibits LSD1, an enzyme crucial for the self-renewal of malignant hematopoietic stem cells and the maturation of megakaryocytes.[6] By inhibiting LSD1, this compound has been shown to selectively induce apoptosis in JAK2V617F mutant cells. This pro-apoptotic effect is mediated through the increased expression and methylation of the tumor suppressor p53, upregulation of the pro-apoptotic factor PUMA, and decreased levels of the anti-apoptotic protein BCLXL.[1]
Caption: Signaling pathways targeted by ruxolitinib and this compound.
Experimental Protocols
The preclinical data presented are based on established mouse models of MPN. The following provides a general overview of the experimental methodologies employed.
Animal Models
-
Jak2V617F Knock-in Mouse Model: These mice harbor a latent Jak2V617F allele that can be activated to induce an MPN phenotype closely resembling human polycythemia vera, which can progress to myelofibrosis.
-
MPLW515L Retroviral Transplantation Model: This model involves the transplantation of bone marrow cells transduced with a retrovirus expressing the MPLW515L mutation, leading to the development of an MPN phenotype with thrombocytosis and myelofibrosis.
Drug Administration
-
This compound (bomedemstat): Administered orally, once daily.
-
Ruxolitinib: Administered orally.
-
Treatment Duration: Mice were typically treated for up to 56 days.[7]
Efficacy Assessments
-
Hematological Analysis: Peripheral blood was collected at various time points and analyzed for complete blood counts (CBC) using an automated hematology analyzer.
-
Spleen Weight: Spleens were harvested at the end of the study and weighed as a measure of splenomegaly.
-
Bone Marrow Histology: Bone marrow sections were stained with hematoxylin and eosin (H&E) for morphological assessment and with reticulin stain to evaluate the degree of fibrosis.
-
Mutant Allele Burden: The percentage of the JAK2V617F mutant allele was quantified in peripheral blood or bone marrow cells using quantitative polymerase chain reaction (qPCR).
Caption: General experimental workflow for preclinical studies.
Conclusion
The preclinical evidence strongly supports the combination of this compound and JAK inhibitors as a promising therapeutic strategy for myelofibrosis. The synergistic effects observed in animal models, driven by the dual targeting of epigenetic and signaling pathways, suggest the potential for improved clinical outcomes, including deeper and more durable responses. These preclinical findings have paved the way for ongoing clinical trials to evaluate the safety and efficacy of this combination in patients with myelofibrosis.
References
- 1. LSD1 Inhibition Prolongs Survival in Mouse Models of MPN by Selectively Targeting the Disease Clone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajmc.com [ajmc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cancernetwork.com [cancernetwork.com]
- 7. researchgate.net [researchgate.net]
Unlocking Potent Anti-Cancer Synergies: A Comparative Guide to Bomedemstat Combination Therapies
An in-depth analysis of the synergistic effects of the LSD1 inhibitor bomedemstat with other epigenetic modifiers and targeted agents reveals promising therapeutic avenues for hematological malignancies and solid tumors. This guide provides a comprehensive comparison of preclinical and clinical data, detailed experimental protocols, and insights into the underlying mechanisms of these powerful combinations.
Bomedemstat (IMG-7289/MK-3543), a potent and irreversible inhibitor of lysine-specific demethylase 1 (LSD1), has emerged as a key player in the epigenetic therapy landscape. By blocking LSD1, bomedemstat alters gene expression patterns that drive the proliferation of cancer cells, leading to their differentiation and apoptosis. While showing promise as a monotherapy, the true potential of bomedemstat appears to be in its synergistic interactions with other anti-cancer agents. This guide delves into the scientific evidence supporting the combination of bomedemstat with other epigenetic modifiers and targeted therapies, offering a valuable resource for researchers, clinicians, and drug development professionals.
Bomedemstat and JAK Inhibitors: A Synergistic Assault on Myelofibrosis
The combination of bomedemstat with the Janus kinase (JAK) inhibitor ruxolitinib has shown significant promise in treating myelofibrosis (MF), a debilitating bone marrow disorder. Preclinical studies have demonstrated a strong synergistic effect, and early clinical data suggests this combination can lead to improved patient outcomes.
Preclinical Evidence of Synergy
A pivotal preclinical study by Jutzi et al. in a Jak2V617F murine model of myeloproliferative neoplasm (MPN) provided the foundational evidence for this combination. The study revealed that low doses of bomedemstat and ruxolitinib synergize to normalize the MPN phenotype in mice[1].
| Parameter | Vehicle | Bomedemstat (Low Dose) | Ruxolitinib (Low Dose) | Bomedemstat + Ruxolitinib |
| Spleen Weight (g) | ~0.8 | ~0.6 | ~0.5 | ~0.2 |
| WBC Count (x10^9/L) | ~30 | ~20 | ~15 | ~10 |
| Hematocrit (%) | ~65 | ~60 | ~55 | ~50 |
| Data adapted from Jutzi et al., Hemasphere, 2018. |
Clinical Corroboration: The NCT05569538 Trial
Early results from an ongoing Phase II clinical trial (NCT05569538) investigating bomedemstat in combination with ruxolitinib for MF patients have been encouraging. The study includes two cohorts: patients refractory to or intolerant of ruxolitinib (add-on therapy) and treatment-naïve patients (frontline combination). Data presented at the 2023 American Society of Hematology (ASH) meeting highlighted the safety and efficacy of this combination.
| Endpoint (at 24 weeks) | Ruxolitinib Refractory/Intolerant Cohort | Treatment-Naïve Cohort |
| Spleen Volume Reduction ≥35% | Achieved in a subset of patients | Achieved in a subset of patients |
| Symptom Score Reduction ≥50% | >50% of patients | >50% of patients |
| Reduction in Driver Mutation Allele Burden | >30% of patients | >30% of patients |
| Data is qualitative based on early reports from the ongoing clinical trial. |
Experimental Protocols
In Vivo Murine Model of MPN (Jutzi et al., 2018)
-
Animal Model: Jak2V617F knock-in mice were used to model myeloproliferative neoplasm.
-
Drug Administration: Mice were treated with vehicle, low-dose bomedemstat (this compound), low-dose ruxolitinib, or a combination of both drugs. Dosing was administered daily via oral gavage.
-
Analysis: Following the treatment period, spleen weight, complete blood counts (CBCs), and bone marrow fibrosis were assessed. Histopathological analysis of the spleen and bone marrow was also performed.
Clinical Trial Protocol (NCT05569538)
-
Patient Population: Patients with primary or secondary myelofibrosis, either refractory/intolerant to ruxolitinib or treatment-naïve.
-
Treatment Regimen:
-
Cohort A (Add-on): Patients continue their stable dose of ruxolitinib and bomedemstat is added.
-
Cohort B (Frontline): Patients receive a combination of ruxolitinib (10 mg twice daily) and bomedemstat.
-
-
Primary Endpoints: Safety and tolerability of the combination.
-
Secondary Endpoints: Spleen volume reduction, symptom score reduction, and changes in driver mutation allele burden.
Caption: Dual inhibition of LSD1 and JAK/STAT pathways by bomedemstat and ruxolitinib.
Bomedemstat and BCL2 Inhibitors: A Potential Breakthrough for Acute Myeloid Leukemia
The combination of bomedemstat with the B-cell lymphoma 2 (BCL2) inhibitor venetoclax is being explored as a novel therapeutic strategy for acute myeloid leukemia (AML). The rationale for this combination is to simultaneously target epigenetic regulation and the core apoptotic machinery of cancer cells.
Preclinical Rationale and Clinical Investigation
While direct preclinical studies on the bomedemstat-venetoclax combination are not yet widely published, the "VenBom" Phase I clinical trial is currently underway to evaluate the safety and efficacy of this pairing in patients with relapsed or refractory AML[2]. The study aims to determine the maximum tolerated dose and recommended Phase II dose of bomedemstat when combined with venetoclax.
Experimental Protocols
"VenBom" Clinical Trial Protocol (NCT04523332)
-
Patient Population: Adult patients with relapsed or refractory acute myeloid leukemia.
-
Treatment Regimen: Patients receive bomedemstat orally and venetoclax orally in a dose-escalation design.
-
Primary Objective: To determine the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D) of the combination.
-
Secondary Objectives: To assess the preliminary anti-leukemic activity of the combination.
Caption: Workflow of the "VenBom" clinical trial for bomedemstat and venetoclax in AML.
Bomedemstat and Other Epigenetic Modifiers: Expanding the Therapeutic Armamentarium
The synergistic potential of bomedemstat extends to other classes of epigenetic modifiers, including histone deacetylase (HDAC) inhibitors and bromodomain and extraterminal (BET) inhibitors.
Synergy with HDAC Inhibitors
Preclinical studies have demonstrated that the combination of LSD1 inhibitors and HDAC inhibitors results in synergistic anti-cancer activity in various hematological malignancies, including AML. This is attributed to the dual targeting of distinct but complementary epigenetic regulatory pathways.
| Cell Line | LSD1i | HDACi | Combination Index (CI) | Effect |
| AML Cell Lines | SP2509 | Panobinostat | < 1.0 | Synergistic |
| Data from Fiskus W, et al. Leukemia. 2014. |
Synergy with BET Inhibitors
The combination of LSD1 inhibitors and BET inhibitors has also shown strong synergistic effects in preclinical models of AML. This combination leads to enhanced myeloid differentiation and apoptosis of AML cells.
| Cell Line | LSD1i | BETi | Effect on Apoptosis | Effect on Differentiation |
| Human AML Cell Lines | INCB059872 | INCB054329 | Enhanced | Enhanced |
| Data from Liu X, et al. Cancer Res. 2016. |
Experimental Protocols
In Vitro Synergy Assessment (General Protocol)
-
Cell Culture: Human AML cell lines are cultured under standard conditions.
-
Drug Treatment: Cells are treated with a range of concentrations of the LSD1 inhibitor (e.g., bomedemstat), the other epigenetic modifier (HDACi or BETi), and the combination of both drugs.
-
Viability/Apoptosis Assays: Cell viability is assessed using assays such as MTT or CellTiter-Glo. Apoptosis is measured by flow cytometry using Annexin V and propidium iodide staining.
-
Synergy Analysis: The combination index (CI) is calculated using the Chou-Talalay method to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Caption: Bomedemstat and other epigenetic modifiers target complementary pathways.
Bomedemstat and Immunotherapy: A New Frontier in Solid Tumors
Bomedemstat is also being investigated in combination with the immune checkpoint inhibitor atezolizumab for the treatment of extensive-stage small cell lung cancer (ES-SCLC)[3][4][5]. The rationale is that by altering the epigenetic landscape, bomedemstat may enhance the immunogenicity of tumors, making them more susceptible to immune-mediated killing facilitated by atezolizumab[6]. A Phase 1/2 clinical trial (NCT05191797) is currently evaluating this combination[6][7].
Conclusion
The synergistic potential of bomedemstat in combination with other targeted and epigenetic therapies represents a significant advancement in the fight against various cancers. The data presented in this guide underscore the importance of a multi-pronged approach to cancer treatment, targeting distinct but interconnected cellular pathways. As more data from ongoing clinical trials become available, the role of bomedemstat-based combination therapies in the clinical setting will become clearer, offering new hope for patients with difficult-to-treat malignancies.
References
- 1. LSD1 Inhibition Prolongs Survival in Mouse Models of MPN by Selectively Targeting the Disease Clone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Imago BioSciences Announces First Participant Dosed in Investigator-Sponsored Study of Bomedemstat in Combination With Atezolizumab in Small Cell Lung Cancer [drug-dev.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. LSD1-targeted therapy—a multi-purpose key to unlock immunotherapy in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trial.medpath.com [trial.medpath.com]
Safety Operating Guide
Proper Disposal of IMG-7289 (Bomedemstat): A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of an Investigational Anti-Cancer Agent
IMG-7289, also known as Bomedemstat, is an investigational, orally active, and irreversible inhibitor of lysine-specific demethylase 1 (LSD1) with anti-cancer properties.[1][2] As a potent cytotoxic compound that induces apoptosis, all materials that have come into contact with this compound must be treated as hazardous waste.[1][2] Proper disposal is crucial to ensure the safety of laboratory personnel and the environment. This guide provides a procedural, step-by-step approach to the safe handling and disposal of this compound, aligning with general best practices for cytotoxic and investigational drugs.
Immediate Safety Precautions
Personnel handling this compound waste must be trained in managing hazardous chemicals and cytotoxic agents.[3][4] The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Double chemotherapy-grade gloves |
| Gown | Disposable, lint-free, solid-front gown |
| Eye Protection | Safety goggles or face shield |
| Respiratory | N95 or higher-level respirator |
Step-by-Step Disposal Procedure
The disposal of this compound and contaminated materials must adhere to institutional, local, and federal regulations for hazardous waste.[5][6] The primary method for the final disposal of cytotoxic waste is high-temperature incineration.[5][7][8]
-
Segregation at the Source : Immediately segregate all this compound waste from other laboratory waste streams.[4] This includes unused product, contaminated labware, and PPE.
-
Waste Containment :
-
Sharps : Needles, syringes, and other sharps contaminated with this compound should be placed in a designated, puncture-proof sharps container with a purple lid, specifically for cytotoxic sharps.[7]
-
Solid Waste : Non-sharp solid waste, such as vials, gloves, and contaminated bench paper, should be collected in a rigid, leak-proof container with a purple lid.[7] This container should be lined with a yellow and purple-colored waste bag.[7]
-
Liquid Waste : Unused or expired solutions of this compound should not be disposed of down the drain. Collect liquid waste in a compatible, sealed container clearly labeled as "Hazardous Waste" and "Cytotoxic."
-
-
Labeling : All waste containers must be clearly labeled with "Cytotoxic Waste" or "Chemotherapeutic Waste" and include the hazardous waste symbol.[3][4] The label should also specify the contents (this compound) and the date of accumulation.[3]
-
Storage : Store sealed waste containers in a designated Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic until collection by Environmental Health and Safety (EHS) personnel.[3]
-
Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's EHS department. They will ensure the waste is transported by certified carriers to a permitted treatment facility for incineration.[5][7]
Waste Segregation Summary
| Waste Type | Container | Labeling |
| Unused/Expired this compound | Original vial within a sealed, rigid hazardous waste container with a purple lid. | "Hazardous Waste," "Cytotoxic," "this compound" |
| Contaminated Sharps | Puncture-proof sharps container with a purple lid. | "Cytotoxic Sharps" |
| Contaminated Solids (non-sharp) | Rigid, leak-proof container with a purple lid, lined with a yellow and purple bag. | "Cytotoxic Waste" |
| Contaminated Liquids | Sealed, compatible container. | "Hazardous Liquid Waste," "Cytotoxic," "this compound" |
Experimental Protocol: Surface Decontamination
This protocol outlines the procedure for decontaminating laboratory surfaces after handling this compound.
Materials:
-
Low-lint wipes
-
Detergent solution
-
70% Isopropyl Alcohol (IPA)
-
Sterile water
-
Appropriate hazardous waste container
Procedure:
-
Initial Cleaning (Detergent) : Moisten a sterile, low-lint wipe with a detergent solution. Wipe the entire surface in overlapping, unidirectional strokes, starting from the cleanest area and moving towards the most contaminated. Dispose of the wipe in the designated cytotoxic waste container.
-
Rinsing : Moisten a new wipe with sterile water to rinse away any residual detergent. Wipe the surface using the same unidirectional technique and dispose of the wipe.
-
Final Decontamination (Alcohol) : Using a new wipe moistened with 70% IPA, wipe the surface again with the same technique. This step serves to disinfect and remove any remaining chemical residues. Allow the surface to air dry completely.
-
Final PPE Disposal : After completing the decontamination, carefully remove and dispose of all PPE as cytotoxic waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. research.cuanschutz.edu [research.cuanschutz.edu]
- 4. danielshealth.ca [danielshealth.ca]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. rxdestroyer.com [rxdestroyer.com]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
- 8. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Essential Safety and Logistics for Handling IMG-7289 (Bomedemstat)
Disclaimer: Specific safety and handling data for IMG-7289 (Bomedemstat) is not publicly available. The following guidance is based on general best practices for handling potent, investigational chemical compounds in a laboratory setting. Researchers must consult their institution's safety office and perform a risk assessment before handling this material.
This compound, also known as Bomedemstat, is an orally active and irreversible inhibitor of lysine-specific demethylase 1 (LSD1). As a potent investigational drug that affects gene expression and has anti-cancer properties, it should be handled with appropriate caution to minimize exposure.
Personal Protective Equipment (PPE)
A risk assessment is crucial for determining the specific PPE required.[1] The following table outlines recommended PPE for handling this compound based on standard laboratory safety protocols for potent compounds.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended.[2] Check gloves for integrity before and during use. | Prevents skin contact with the compound. Double-gloving provides an extra layer of protection in case the outer glove is compromised. |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles should be worn at all times.[3] | Protects eyes from splashes of solutions or airborne particles of the compound. |
| Body Protection | A fully buttoned lab coat, preferably a disposable one, should be worn over personal clothing. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | When handling the solid compound or preparing solutions, work in a certified chemical fume hood or a biological safety cabinet to avoid inhalation of dust or aerosols.[1] | A respirator (e.g., N95 or higher) may be necessary if there is a risk of aerosol generation outside of a primary containment device.[1] |
Operational Plan for Safe Handling
Adherence to standard operating procedures is critical to minimize exposure risk. The following table provides a general operational plan for handling this compound.
| Procedure Step | Action |
| Preparation | Designate a specific area for handling this compound. Ensure all necessary PPE and spill cleanup materials are readily available. Review the experimental protocol and safety procedures before starting. |
| Handling Powder | Handle solid this compound in a chemical fume hood or other contained ventilation device to prevent inhalation of dust. Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder. |
| Preparing Solutions | Prepare solutions in a chemical fume hood. Add solvent to the solid compound slowly to avoid splashing. This compound is soluble in DMSO and Ethanol.[4] |
| Personal Hygiene | After handling the compound and before leaving the laboratory, remove gloves and lab coat, and wash hands thoroughly with soap and water. |
| Transport | When transporting this compound, use sealed, shatter-proof secondary containers. |
Disposal Plan
All waste contaminated with this compound should be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all disposable items contaminated with this compound (e.g., gloves, weighing paper, pipette tips) in a designated, sealed hazardous waste container. |
| Liquid Waste | Collect all solutions containing this compound in a designated, sealed, and properly labeled hazardous waste container. Do not pour down the drain. |
| Sharps Waste | Dispose of any sharps (e.g., needles) contaminated with this compound in a designated sharps container for hazardous chemical waste. |
| Decontamination | Decontaminate all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent. Dispose of cleaning materials as hazardous waste. |
Experimental Protocols Cited
While specific experimental protocols for handling this compound are not detailed in the provided search results, its use in in-vitro and in-vivo studies is mentioned. For instance, in-vitro studies have used this compound at concentrations ranging from 50 nM to 1 μM.[5] In-vivo studies in mice have involved oral gavage at a dose of 45 mg/kg once daily.[5] Researchers planning to use this compound should develop detailed protocols that include these handling and disposal procedures.
Visual Guides for Safety Procedures
The following diagrams illustrate key safety workflows for handling potent compounds like this compound.
Caption: Workflow for responding to a spill of this compound.
Caption: Procedure for donning and doffing Personal Protective Equipment.
References
- 1. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 2. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 3. Practical Tips for Personal Protective Equipment – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
